molecular formula C6H14O B2871620 (R)-(-)-2-Hexanol CAS No. 26549-24-6

(R)-(-)-2-Hexanol

Cat. No.: B2871620
CAS No.: 26549-24-6
M. Wt: 102.177
InChI Key: QNVRIHYSUZMSGM-ZCFIWIBFSA-N
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Description

(R)-(-)-2-Hexanol (CAS 26549-24-6) is a single enantiomer of the six-carbon alcohol 2-hexanol, which is characterized by a chiral center on the second carbon atom and has the molecular formula C 6 H 14 O and a molecular weight of 102.18 g/mol . This chiral alcohol is a valuable platform molecule in sustainable chemistry research. It serves as a key intermediate in the production of full-performance jet and diesel fuels, as it can be upgraded through C-C self-coupling and hydrodeoxygenation to produce C 12 -C 18 alkanes suitable for diesel, or dehydrated and oligomerized into compounds for aviation fuel . It is also used in the synthesis of hexyl levulinate, a valuable synthetic fuel additive with a heating value close to that of commercial gasoline . Beyond energy applications, this compound finds use in the perfume industry and is a critical reagent in chemical research, particularly in the development and optimization of chiral separation methods for liquid crystalline racemic mixtures using high-performance liquid chromatography (HPLC) . From a toxicological perspective, the toxicity of 2-hexanol is linked to its in-vivo metabolism into hexane-2,5-dione, a known neurotoxic agent . The compound is a clear, colorless liquid with a density of approximately 0.81 g/mL and a boiling point of 137-140 °C . It is moderately soluble in water (14 g/L) and is readily soluble in common organic solvents such as ethanol and diethyl ether . Handling and Safety: The flash point is 45-51 °C, classifying it as flammable . Researchers should consult the Safety Data Sheet for detailed handling and personal protective equipment requirements. Disclaimer: This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-hexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-3-4-5-6(2)7/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVRIHYSUZMSGM-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26549-24-6
Record name 2-Hexanol, (R)-
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Record name 2-HEXANOL, (R)-
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Foundational & Exploratory

(R)-(-)-2-Hexanol: A Comprehensive Physicochemical Profile for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the essential physicochemical properties of (R)-(-)-2-Hexanol, a key chiral building block in organic synthesis. This document provides a detailed overview of its chemical and physical characteristics, standardized experimental protocols for their determination, and logical workflows for its analysis.

Core Physicochemical Properties

This compound, a secondary alcohol with a single stereocenter, is a colorless liquid at room temperature.[1][2][3][4] Its chirality makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.[5] A comprehensive summary of its key physicochemical properties is presented below.

General & Structural Properties
PropertyValueSource
Molecular Formula C₆H₁₄O[6][7][8]
Molecular Weight 102.17 g/mol [6][7]
IUPAC Name (2R)-hexan-2-ol[6]
CAS Number 26549-24-6[1][8]
SMILES CCCC--INVALID-LINK--O[6]
InChIKey QNVRIHYSUZMSGM-ZCFIWIBFSA-N[6]
Physical & Chemical Properties
PropertyValueConditionsSource
Appearance Colorless clear liquidAmbient[1][9]
Odor Earthy, mushroom, dusty, oily-[1][9]
Boiling Point 137.0 to 138.0 °C760.00 mm Hg[1]
Melting Point -23 °C (for racemic 2-hexanol)-[10]
Density 0.818 g/mL25.00 °C[1]
Flash Point 51.00 °C (124.00 °F)TCC[1]
Specific Rotation [α]D +12°25 °C[11]
Vapor Pressure 2.634 mmHg25.00 °C (est.)[1]
logP (o/w) 1.754 (est.)-[1]
Solubility Profile

This compound exhibits limited solubility in water due to its six-carbon aliphatic chain, but is soluble in many organic solvents.[12][13]

SolventSolubilityTemperatureSource
Water11,710 mg/L (est.)25 °C[1]
AlcoholSoluble-[1]
Ethanol1315.9 g/L25 °C[14]
Methanol1319.98 g/L25 °C[14]
Acetone542.0 g/L25 °C[14]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical and structural properties of this compound are outlined below. These protocols are synthesized from standard laboratory practices for the characterization of chiral organic compounds.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and assess purity.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.[15]

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Use a standard one-pulse sequence with a relaxation delay of 1-5 seconds to ensure full relaxation of all protons.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms. A sufficient number of scans is required to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons and carbons in the molecule.[2]

2. Infrared (IR) Spectroscopy

  • Objective: To identify the presence of key functional groups.

  • Sample Preparation: Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, such as the broad O-H stretch of the alcohol group (around 3330 cm⁻¹), the C-H stretches of the sp³ hybridized carbons (around 2950-2870 cm⁻¹), and the C-O stretch (around 1040 cm⁻¹).[15]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and purification.[15]

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the molecular ion and characteristic fragment ions.[15]

  • Data Analysis: Identify the molecular ion peak (M⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Physicochemical Measurements

1. Polarimetry for Specific Rotation

  • Objective: To measure the optical activity and confirm the enantiomeric identity.

  • Instrumentation: Use a calibrated polarimeter.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a precise volume of a suitable solvent (e.g., ethanol) to achieve a known concentration (c, in g/mL).

  • Measurement: Fill a polarimeter cell of a known path length (l, in dm) with the solution. Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation: Calculate the specific rotation using the formula: [α]λT = α / (l × c).[16]

2. Boiling Point Determination

  • Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Methodology: Use a standard distillation apparatus. Place a small volume of this compound in a distillation flask with a few boiling chips. Slowly heat the flask and record the temperature at which a steady stream of distillate is collected. Correct the observed boiling point to the standard pressure of 760 mmHg if necessary.

3. Density Measurement

  • Objective: To determine the mass per unit volume.

  • Methodology: Use a calibrated pycnometer. Weigh the empty pycnometer, then fill it with this compound and weigh it again. The difference in mass divided by the known volume of the pycnometer gives the density. Ensure the measurement is performed at a constant, recorded temperature.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the characterization and quality control of this compound.

Workflow for Physicochemical Property Determination cluster_sample Sample Acquisition cluster_physical Physical Property Analysis cluster_spectroscopic Spectroscopic Analysis cluster_data Data Compilation & Analysis Sample This compound Sample BoilingPoint Boiling Point Determination Sample->BoilingPoint Density Density Measurement Sample->Density Polarimetry Optical Rotation (Polarimetry) Sample->Polarimetry NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS PhysData Physicochemical Data Table BoilingPoint->PhysData Density->PhysData Polarimetry->PhysData SpecData Spectroscopic Data Interpretation NMR->SpecData IR->SpecData MS->SpecData

Workflow for Physicochemical Property Determination

Workflow for Absolute Configuration Confirmation cluster_start Starting Material cluster_methods Analytical Methods cluster_comparison Data Comparison cluster_conclusion Conclusion ChiralAlcohol Synthesized Chiral Alcohol (Presumed (R)-2-Hexanol) Polarimetry Polarimetry: Measure Specific Rotation ChiralAlcohol->Polarimetry ChiralHPLC Chiral HPLC: Determine Enantiomeric Excess ChiralAlcohol->ChiralHPLC Mosher Mosher's Method (NMR): Form Diastereomeric Esters ChiralAlcohol->Mosher CompareRotation Compare [α] to Literature Value for (R) Polarimetry->CompareRotation CompareRetention Compare Retention Time to Authentic (R) and (S) Standards ChiralHPLC->CompareRetention CompareNMR Analyze Δδ in ¹H NMR Spectra Mosher->CompareNMR Conclusion Absolute Configuration Confirmed as (R) CompareRotation->Conclusion CompareRetention->Conclusion CompareNMR->Conclusion

References

Spectroscopic Profile of (R)-(-)-2-Hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral alcohol (R)-(-)-2-Hexanol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and pharmaceutical development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₁₄O, with a molecular weight of 102.17 g/mol . The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~3.80m1HCH-OH
~1.60br s1HOH
~1.45m2HCH₂
~1.32m4H(CH₂)₂
~1.18d3H~6.2CH₃ (on C2)
~0.90t3H~6.8CH₃ (on C6)

d: doublet, t: triplet, m: multiplet, br s: broad singlet

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
67.5C2
38.9C3
27.9C4
23.4C1
22.7C5
14.0C6
Infrared (IR) Spectroscopy Data

Table 3: Infrared (IR) Spectroscopy Peak List for this compound (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3339Strong, BroadO-H stretch
2958StrongC-H stretch (asymmetric)
2931StrongC-H stretch (asymmetric)
2873StrongC-H stretch (symmetric)
2860StrongC-H stretch (symmetric)
1467MediumC-H bend (scissoring)
1378MediumC-H bend (rocking)
1114StrongC-O stretch
940MediumO-H bend
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 2-Hexanol

m/zRelative Intensity (%)Proposed Fragment
45100[CH₃CHOH]⁺
4370.16[C₃H₇]⁺
4132.43[C₃H₅]⁺
5829.65[M-C₂H₅OH]⁺
5523.01[C₄H₇]⁺
102Not Observed[M]⁺ (Molecular Ion)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL spectrometer operating at 90 MHz for protons and 22.5 MHz for carbon-13.

  • Data Acquisition:

    • ¹H NMR: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

    • ¹³C NMR: The spectrum was recorded using a proton-decoupled pulse sequence. The chemical shifts were referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum was obtained from a neat sample. A thin film of the liquid was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for the analysis.

  • Data Acquisition: A background spectrum of the clean KBr plates was first recorded. The sample was then placed in the IR beam path, and the spectrum was acquired over the range of 4000-400 cm⁻¹. The final spectrum was presented in terms of transmittance.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via Gas Chromatography (GC) to ensure the analysis of a pure compound.

  • Instrumentation: A Hitachi RMU-7M double focusing mass spectrometer was used.

  • Ionization: Electron Ionization (EI) was employed with an ionization energy of 70 eV.

  • Mass Analysis: The instrument scanned a mass-to-charge (m/z) range appropriate for the compound, and the resulting ions were detected to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Chemical Sample (this compound) Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Film Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec GC_MS_Spec GC-MS System Prep_MS->GC_MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum GC_MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

CAS number and molecular formula of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(-)-2-Hexanol: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral secondary alcohol that serves as a valuable building block in asymmetric synthesis. Its specific stereochemistry makes it a crucial intermediate in the preparation of enantiomerically pure pharmaceuticals and other fine chemicals. The biological activity of many complex molecules is dependent on their chirality, making the availability of high-purity chiral precursors like this compound essential for the drug development pipeline. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis methodologies, and applications of this compound, with a focus on its relevance to the pharmaceutical industry.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its handling, reaction optimization, and integration into synthetic workflows.

PropertyValueReference
CAS Number 26549-24-6
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
Appearance Colorless liquid
Boiling Point 137-138 °C at 760 mmHg[1]
Density 0.814 g/mL at 20 °C[1]
Specific Gravity 0.818 @ 25°C

Synthesis of this compound

The enantioselective synthesis of this compound can be achieved through several methods, primarily involving the asymmetric reduction of its corresponding ketone, 2-hexanone (B1666271), or the kinetic resolution of racemic 2-hexanol (B165339).

Asymmetric Reduction of 2-Hexanone

Asymmetric reduction of prochiral ketones is a direct and efficient method for producing enantiomerically pure secondary alcohols. This can be accomplished using chiral catalysts, often transition metal complexes with chiral ligands.

Experimental Protocol: Asymmetric Hydrogenation of 2-Hexanone

This protocol is a generalized procedure based on the asymmetric reduction of ketones.

Materials:

  • 2-hexanone

  • A chiral ruthenium catalyst (e.g., a complex of Ru with a chiral phosphine (B1218219) ligand like BINAP)

  • Anhydrous and degassed solvent (e.g., methanol (B129727) or isopropanol)

  • High-purity hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard Schlenk line and glassware

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, the ruthenium precursor and the chiral ligand are dissolved in the anhydrous solvent. The mixture is stirred at a specified temperature to form the active catalyst complex.

  • Hydrogenation: The 2-hexanone substrate is added to the catalyst solution in the autoclave. The vessel is purged with hydrogen gas and then pressurized to the desired level.

  • Reaction: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the autoclave is carefully depressurized. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound. The enantiomeric excess (ee) of the product is determined by chiral GC or HPLC.

Logical Relationship for Asymmetric Reduction

sub 2-Hexanone (Prochiral Ketone) prod This compound (Chiral Alcohol) sub->prod Asymmetric Reduction cat Chiral Ru-Catalyst + H₂ cat->prod

Caption: Asymmetric reduction of 2-hexanone to this compound.

Enzymatic Kinetic Resolution of Racemic 2-Hexanol

Kinetic resolution is a widely used technique for separating racemic mixtures. It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. Enzymes, particularly lipases, are highly effective for the kinetic resolution of alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Hexanol

This protocol provides a general guideline for the enzymatic resolution of racemic 2-hexanol.

Materials:

  • Racemic (±)-2-hexanol

  • Immobilized Lipase (B570770) (e.g., Novozym 435 from Candida antarctica)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether (MTBE))

  • Standard laboratory glassware

  • Magnetic stirrer

  • Reaction monitoring equipment (chiral GC or HPLC)

Procedure:

  • Reaction Setup: In a flask, dissolve racemic 2-hexanol and the acyl donor in the organic solvent.

  • Enzymatic Reaction: Add the immobilized lipase to the mixture. The reaction is stirred at a controlled temperature (typically room temperature to 50 °C).

  • Monitoring: The progress of the reaction is monitored by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination and Separation: The reaction is stopped at approximately 50% conversion by filtering off the immobilized enzyme. At this point, the unreacted (S)-(+)-2-hexanol and the produced (R)-(-)-2-acetylhexanoate can be separated by column chromatography.

  • Hydrolysis: The separated (R)-(-)-2-acetylhexanoate is then hydrolyzed (e.g., using a base like sodium hydroxide (B78521) in methanol) to yield the desired this compound.

Experimental Workflow for Enzymatic Kinetic Resolution

cluster_0 Kinetic Resolution cluster_1 Purification & Hydrolysis Racemic\n2-Hexanol Racemic 2-Hexanol Enzymatic\nAcylation Enzymatic Acylation Racemic\n2-Hexanol->Enzymatic\nAcylation Lipase, Acyl Donor (S)-2-Hexanol\n(unreacted) (S)-2-Hexanol (unreacted) Enzymatic\nAcylation->(S)-2-Hexanol\n(unreacted) Slow (R)-2-acetylhexanoate\n(product) (R)-2-acetylhexanoate (product) Enzymatic\nAcylation->(R)-2-acetylhexanoate\n(product) Fast Separation Separation (R)-2-acetylhexanoate\n(product)->Separation Hydrolysis Hydrolysis Separation->Hydrolysis Base This compound This compound Hydrolysis->this compound

Caption: Workflow for enzymatic kinetic resolution of racemic 2-hexanol.

Applications in Drug Development

Chiral building blocks are fundamental in modern medicinal chemistry as the stereochemistry of a drug molecule is often critical to its efficacy and safety. This compound serves as a precursor for introducing a specific stereocenter into more complex molecules.

A notable example of the application of this compound is in the total synthesis of the antivirally active glycolipid, cycloviracin B1.[2][3] In the synthesis of key intermediates for this complex natural product, both (R)-(-)- and (S)-(+)-2-hexanol were utilized. By comparing the NMR spectral data of the synthesized fragments with the natural product, the absolute configurations of previously unassigned stereocenters in cycloviracin B1 were determined.[2][3]

Role of Chirality in Signaling Pathways

While this compound itself is not known to directly interact with specific signaling pathways, its importance lies in conferring chirality to larger drug molecules. The three-dimensional structure of a drug is paramount for its interaction with biological targets such as receptors and enzymes, which are key components of cellular signaling pathways.

The binding of a ligand (drug) to a receptor is highly specific, often described by a "lock and key" model. Since these biological targets are themselves chiral, they can differentiate between the enantiomers of a chiral drug. This can lead to one enantiomer having the desired therapeutic effect, while the other may be inactive or even cause adverse effects.

For instance, the way a chiral drug molecule fits into the binding pocket of a receptor can influence the conformational changes in the receptor that are necessary to initiate or block a signaling cascade. Therefore, the incorporation of a specific stereocenter, derived from a chiral building block like this compound, can be a determining factor in the pharmacological profile of a drug, dictating its agonist or antagonist activity and ultimately its therapeutic outcome.

Logical Relationship of Chirality and Signaling

cluster_0 Drug Synthesis cluster_1 Biological Interaction R_Hexanol This compound (Chiral Building Block) Chiral_Drug Chiral Drug (Specific Enantiomer) R_Hexanol->Chiral_Drug Asymmetric Synthesis Binding Specific Binding Chiral_Drug->Binding Receptor Receptor/Enzyme (Chiral Target) Receptor->Binding Signaling Signaling Pathway (Activation/Inhibition) Binding->Signaling

Caption: Role of chiral building blocks in drug-target interaction.

Conclusion

This compound is a key chiral intermediate with significant applications in the pharmaceutical industry. Its well-defined stereochemistry allows for the precise construction of complex chiral molecules, which is essential for the development of safe and effective drugs. The methods for its synthesis, particularly asymmetric reduction and enzymatic kinetic resolution, provide efficient routes to this valuable compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound in drug discovery and development will undoubtedly increase.

References

thermodynamic data of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Data of (R)-(-)-2-Hexanol

Introduction

This compound (CAS: 26549-24-6) is a chiral secondary alcohol that belongs to the fatty alcohol class of organic compounds.[1] As a chiral molecule, it exists as two distinct enantiomers, (R)- and (S)-2-Hexanol. This guide focuses specifically on the thermodynamic properties of the (R)-enantiomer. Understanding these properties is crucial for researchers, scientists, and drug development professionals, as they influence reaction kinetics, phase behavior, purification processes, and the overall stability of chemical systems involving this compound. This document provides a compilation of available thermodynamic data, outlines common experimental protocols for their determination, and presents a logical diagram related to its synthesis.

Physicochemical and Thermodynamic Properties

The following tables summarize the key physicochemical and thermodynamic properties of this compound. It is important to note that much of the available data in the literature is for the racemic mixture (DL-2-hexanol) or does not specify the stereoisomer. Data specific to the (R)-enantiomer is indicated where available.

Table 1: General and Physical Properties
PropertyValueSource
Molecular Formula C₆H₁₄O[2][3][4]
Molecular Weight 102.17 g/mol [3][5]
CAS Number 26549-24-6[2][3][4]
Appearance Colorless clear liquid (est.)[6]
Density 0.814 g/mL at 20°C[2]
0.818 g/mL at 25°C[6]
Refractive Index (n20/D) 1.414[2]
Table 2: Phase Transition and Vapor Pressure Data
PropertyValueSource
Boiling Point 137-138°C at 760 mmHg[2][6]
136°C[5]
Melting Point -48.42°C (estimate)[2]
-23°C[7]
Flash Point 124°F (51.1°C) (TCC)[2][6]
41°C[5]
Vapor Pressure 2.63 mmHg at 25°C[2]
2.49 mmHg[5]
Table 3: Thermodynamic Properties
PropertySymbolValueSource
Enthalpy of Vaporization ΔvapH°Data available for 2-hexanol (B165339) (isomer unspecified)[3][8]
Enthalpy of Fusion ΔfusH°Data available for 2-hexanol (isomer unspecified)[3]
Ideal Gas Heat Capacity Cp,gasData available for 2-hexanol (isomer unspecified)[3][9][10]
Liquid Phase Heat Capacity Cp,liquidData available for 2-hexanol (isomer unspecified)[11]
Standard Gibbs Free Energy of Formation ΔfG°Data available for 2-hexanol (isomer unspecified)[3]
Standard Enthalpy of Formation (gas) ΔfH°gasData available for 2-hexanol (isomer unspecified)[3]
Octanol/Water Partition Coefficient logPoct/wat1.754 (estimate)[6]
1.76[5]

Experimental Protocols

The determination of thermodynamic properties for compounds like this compound relies on well-established experimental techniques. The following section details the general methodologies for measuring key thermodynamic parameters.

Calorimetry for Enthalpy Determination

a. Enthalpy of Combustion: The standard enthalpy of combustion is determined using a bomb calorimeter.

  • Principle: A known mass of the substance is completely burned in an excess of oxygen within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured.

  • Methodology:

    • A weighed sample of the alcohol is placed in a crucible inside the bomb calorimeter.

    • The bomb is sealed, pressurized with pure oxygen, and placed in a well-insulated water bath of known volume.

    • The initial temperature of the water is recorded.

    • The sample is ignited electrically.

    • The final temperature of the water is recorded after thermal equilibrium is reached.

    • The heat of combustion is calculated using the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

b. Heat Capacity: Adiabatic calorimetry is a primary method for measuring heat capacity (Cp).

  • Principle: A known quantity of heat is supplied to the sample in a thermally isolated environment (adiabatic conditions), and the resulting temperature increase is measured.

  • Methodology:

    • The sample is placed in a calorimeter that is maintained in a vacuum to prevent heat exchange.

    • An electrical heater supplies a measured amount of energy (Q) to the sample.

    • The temperature change (ΔT) of the sample is recorded.

    • The heat capacity is calculated as Cp = Q / ΔT. This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Vapor Pressure Measurement

a. Static Method: The static method is a direct and accurate technique for measuring the vapor pressure of a liquid.

  • Principle: The sample is placed in a thermostated, evacuated container connected to a pressure measuring device. At a given temperature, the pressure of the vapor in equilibrium with the liquid is measured directly.

  • Methodology:

    • A sample of this compound is thoroughly degassed to remove any dissolved air or volatile impurities.

    • The sample is introduced into a vessel connected to a high-precision pressure transducer (e.g., a capacitance manometer).

    • The vessel is placed in a thermostat capable of maintaining a constant and uniform temperature (±0.01 K).

    • Once thermal equilibrium is achieved, the pressure reading from the transducer is recorded as the vapor pressure at that temperature.

    • Measurements are repeated at various temperatures to establish the vapor pressure curve.[12][13]

From the temperature dependence of the vapor pressure, the enthalpy of vaporization (ΔvapH) can be calculated using the Clausius-Clapeyron equation.

Visualization of Logical Relationships

Since this compound is a simple molecule without complex signaling pathways, a diagram illustrating its stereoselective synthesis provides a relevant logical workflow for professionals in drug development and chemical synthesis. The asymmetric reduction of the prochiral ketone, 2-hexanone, is a common strategy to produce the chiral (R)-enantiomer.

Asymmetric_Reduction sub 2-Hexanone (Prochiral Ketone) process Asymmetric Reduction sub->process Substrate reagent Reducing Agent (e.g., NaBH₄) reagent->process Hydride Source catalyst Chiral Catalyst (R)-CBS Catalyst catalyst->process Stereocontrol product This compound (Chiral Alcohol) process->product Yields

Caption: Stereoselective synthesis of this compound via asymmetric reduction.

References

A Technical Guide to the Natural Occurrence of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(R)-(-)-2-Hexanol is a chiral secondary alcohol with significance in chemical synthesis, the fragrance industry, and chemical ecology.[1] This technical guide provides a comprehensive overview of its natural occurrence, biosynthetic origins, and the analytical methodologies required for its isolation and characterization. While its racemic form, 2-hexanol (B165339), is documented in numerous plants, fruits, and microorganisms, specific data on the distribution and concentration of the (R)-(-) enantiomer are less common, highlighting a key area for future research. This document details its presence in various natural matrices, its role as a semiochemical in insects, and provides standardized experimental protocols for its extraction, identification, and chiral separation.

Introduction

Chirality is a fundamental property of many biologically active molecules, where enantiomers—non-superimposable mirror images of the same compound—can exhibit markedly different physiological and sensory properties. 2-Hexanol (C₆H₁₄O) is a six-carbon secondary alcohol possessing a chiral center at the C-2 position, existing as this compound and (S)-(+)-2-Hexanol.[2][3] The (R)-enantiomer is particularly noted for its use as a chiral building block in asymmetric synthesis and for its mild, floral, and slightly fruity aroma, which makes it valuable in the fragrance and flavor industries.[1] Understanding its natural distribution is crucial for sourcing, quality control, and exploring its ecological functions.

Natural Occurrence of this compound

2-Hexanol has been identified as a volatile or semi-volatile compound in a wide array of natural sources. However, many studies do not resolve the enantiomers, reporting only the presence of the racemic compound.

In Plants and Foods

2-Hexanol is a metabolite found in various plants and derived food products. It has been detected in safflowers, tea (Camellia sinensis), and various peppers (Capsicum species).[2][3][4] It is also reported as a volatile compound in Perilla frutescens.[4] The presence of 2-hexanol in these common foods suggests it may serve as a potential biomarker for their consumption.[2][3]

In Microorganisms

Microorganisms are a known source of 2-hexanol. It is a documented metabolite in the yeast Saccharomyces cerevisiae.[4] Certain acetogenic bacteria, such as Clostridium carboxidivorans, are capable of producing hexanol from syngas fermentation, a process that has garnered attention for biofuel production.[5][6] While these processes are known to produce hexanol, the specific enantiomeric ratios are often dependent on the organism's enzymatic machinery and culture conditions, and are not always reported.

In Insects

In the field of chemical ecology, alcohols like 2-hexanol can act as semiochemicals, substances that mediate interactions between organisms.[4] While some studies on the Lygus bug (Lygus hesperus) identified 1-hexanol (B41254) as a minor component in pheromone blends, the specific role and occurrence of this compound in insect communication remains an area for more detailed investigation.[7]

Data on Natural Occurrence

The following table summarizes the documented natural sources of 2-hexanol. It is critical to note that most available literature does not specify the enantiomeric distribution.

Natural Source CategorySpecific SourceCompound IdentifiedEnantiomeric Ratio (R:S) / Excess (% ee)Reference(s)
Plants / Foods Safflower (Carthamus tinctorius)2-HexanolNot Specified[2][3]
Tea (Camellia sinensis)2-HexanolNot Specified[2][4]
Green Bell Pepper (Capsicum annuum)2-HexanolNot Specified[2][3]
Red Bell Pepper (Capsicum annuum)2-HexanolNot Specified[3]
Pepper (Capsicum frutescens)2-HexanolNot Specified[2][3]
Shiso (Perilla frutescens)2-HexanolNot Specified[4]
Microorganisms Yeast (Saccharomyces cerevisiae)trans-2-HexanolNot Specified[4]
Bacterium (Clostridium carboxidivorans)Hexanol (isomer unspecified)Not Specified[5][6][8]

Biosynthesis and Ecological Role

Biosynthetic Pathways

In plants, the biosynthesis of C6-alcohols like 2-hexanol is often linked to the lipoxygenase (LOX) pathway, which acts on fatty acids. This pathway is typically initiated in response to tissue damage. Linoleic or linolenic acid is converted into a hydroperoxide, which is then cleaved by hydroperoxide lyase (HPL) to form C6-aldehydes. These aldehydes are subsequently reduced to their corresponding alcohols by alcohol dehydrogenase (ADH) enzymes. The stereospecificity of the ADH enzyme determines the enantiomeric composition of the resulting 2-hexanol.

G fatty_acid Linoleic/Linolenic Acid hydroperoxide 13-Hydroperoxy- octadecadienoic acid fatty_acid->hydroperoxide Lipoxygenase (LOX) hexenal Hexenals hydroperoxide->hexenal Hydroperoxide Lyase (HPL) hexanone 2-Hexanone hexenal->hexanone Isomerization/ Reduction Steps r_hexanol This compound hexanone->r_hexanol Stereospecific Alcohol Dehydrogenase (ADH)

Figure 1: Inferred biosynthetic pathway of this compound in plants.
Role in Chemical Ecology

Semiochemicals are critical for insect communication, influencing behaviors such as mating, aggregation, and foraging. Specific enantiomers of a chiral pheromone can elicit different or even antagonistic behavioral responses. This compound, when identified as a pheromone component, plays a role in a signaling cascade that begins with its release by one insect and ends with a behavioral response in a receiving insect.

G emitter Emitter Insect (e.g., Female) release Pheromone Release (this compound) emitter->release emits receiver Receiver Insect (e.g., Male) release->receiver travels via air detection Antennal Detection receiver->detection detects response Behavioral Response detection->response triggers

Figure 2: Logical workflow of this compound as a semiochemical.

Experimental Protocols for Isolation and Analysis

The accurate identification and quantification of this compound from a natural matrix requires a multi-step analytical approach, encompassing extraction, separation, identification, and chiral resolution.

Sample Preparation and Extraction

The goal of extraction is to isolate volatile and semi-volatile compounds from the complex sample matrix.

  • Steam Distillation: This classical technique is effective for extracting essential oils and other volatile compounds from solid plant material.[9][10][11][12]

    • Apparatus Setup: Assemble a Clevenger-type steam distillation apparatus.

    • Sample Preparation: Comminute (grind or chop) the plant material (e.g., leaves, flowers) to increase the surface area.

    • Distillation: Place the material in the distillation flask with water. Heat the flask to boiling. The resulting steam carries the volatile compounds, including 2-hexanol, over to the condenser.

    • Collection: The condensed mixture of water and immiscible oil is collected. The less dense oil layer, containing 2-hexanol, can be separated using a separatory funnel.

  • Headspace Solid-Phase Microextraction (HS-SPME): A modern, solvent-free technique ideal for analyzing volatiles from solid or liquid samples.[13][14]

    • Sample Preparation: Place a known quantity of the homogenized sample (e.g., fruit puree, microbial culture) into a sealed headspace vial.

    • Extraction: Heat the vial to a specific temperature (e.g., 40-60°C) to promote volatilization. Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

    • Desorption: Retract the fiber and immediately insert it into the heated injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed onto the analytical column.

Identification and Quantification (GC-MS)

Gas Chromatography coupled with Mass Spectrometry is the standard method for separating and identifying volatile compounds.

  • Gas Chromatograph (GC) Conditions:

    • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax) for initial separation.[13]

    • Injector: Operate in splitless or split mode at a temperature of ~250°C.

    • Carrier Gas: Use high-purity Helium or Hydrogen at a constant flow rate.

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for several minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature of ~240°C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Scan Range: Acquire mass spectra over a range of m/z 35-400.

  • Identification: Identify 2-hexanol by comparing its retention time and mass spectrum with that of an authentic standard and by matching against spectral libraries (e.g., NIST, Wiley).

  • Quantification: Generate a calibration curve using authentic standards of known concentrations to quantify the amount of 2-hexanol in the sample.

Chiral Separation and Enantiomeric Ratio Determination

To separate the (R) and (S) enantiomers, a specialized chiral stationary phase is required.

  • Methodology: Perform multidimensional gas chromatography (MDGC) or use a single GC equipped with a chiral column.[14]

  • Chiral Column: A cyclodextrin-based capillary column (e.g., β- or γ-cyclodextrin derivatives) is highly effective for separating alcohol enantiomers.[15][16]

  • Analysis: Inject the sample extract onto the chiral column using an optimized temperature program. The two enantiomers will interact differently with the chiral stationary phase and elute at different retention times.

  • Enantiomeric Ratio Calculation: Integrate the peak areas of the (R) and (S) enantiomers. The enantiomeric ratio (R:S) or enantiomeric excess (% ee) can be calculated from these areas.

    • % ee = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

G sample Natural Sample (Plant, Microbe, etc.) extraction Extraction of Volatiles sample->extraction gcms GC-MS Analysis (Non-chiral column) extraction->gcms sub_extraction Steam Distillation or HS-SPME extraction->sub_extraction chiral_gc Chiral GC-MS Analysis (Chiral column) gcms->chiral_gc Confirm presence sub_gcms Identification and Quantification of 2-Hexanol gcms->sub_gcms data Data Analysis chiral_gc->data sub_chiral Separation of (R) and (S) Enantiomers chiral_gc->sub_chiral sub_data Determine Concentration and Enantiomeric Ratio data->sub_data

Figure 3: General experimental workflow for the analysis of this compound.

Conclusion

This compound is a naturally occurring chiral alcohol with established applications and potential ecological significance. While its racemate is frequently reported as a volatile constituent in a variety of plants and microorganisms, there is a conspicuous lack of quantitative data regarding the prevalence and enantiomeric purity of the (R)-(-) form in nature. This guide outlines the known sources and provides robust, detailed protocols for the extraction, identification, and crucial chiral analysis of this compound. Further research employing these chiral separation techniques is essential to map the natural distribution of this compound, which will deepen our understanding of its biosynthesis and ecological functions, and potentially uncover new, high-purity natural sources for commercial applications.

References

Chirality and Optical Rotation of 2-Hexanol Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereochemical properties of 2-hexanol (B165339), focusing on its chirality and the corresponding optical rotation of its enantiomers. This document details the relationship between the absolute configuration of (R)- and (S)-2-hexanol and their interaction with plane-polarized light, provides a comprehensive experimental protocol for polarimetry, and presents relevant quantitative data.

Introduction to Chirality in 2-Hexanol

2-Hexanol (C₆H₁₄O) is a secondary alcohol that possesses a chiral center at the second carbon atom (C2).[1] This carbon is bonded to four different substituents: a hydrogen atom (H), a hydroxyl group (-OH), a methyl group (-CH₃), and a butyl group (-CH₂CH₂CH₂CH₃). The presence of this stereocenter means that 2-hexanol can exist as a pair of non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-2-hexanol and (S)-2-hexanol based on the Cahn-Ingold-Prelog (CIP) priority rules. The assignment of (R) or (S) configuration depends on the spatial arrangement of the substituents around the chiral center. According to the CIP rules, higher atomic numbers of the atoms directly attached to the chiral center are given higher priority. If there is a tie, the analysis proceeds to the subsequent atoms in the substituent chain until a point of difference is reached.

Cahn-Ingold-Prelog (CIP) Priority Assignment for 2-Hexanol

To assign the absolute configuration of the 2-hexanol enantiomers, the following priority is assigned to the groups attached to the chiral carbon:

  • -OH (Oxygen, atomic number 8) - Highest priority

  • -CH₂CH₂CH₂CH₃ (The first carbon is attached to another carbon) - Second priority

  • -CH₃ (The first carbon is attached to hydrogens) - Third priority

  • -H (Hydrogen, atomic number 1) - Lowest priority

To determine the configuration, the molecule is oriented so that the lowest priority group (H) is pointing away from the viewer. If the sequence from the highest to the lowest priority (1 to 2 to 3) is clockwise, the enantiomer is designated as (R) (from the Latin rectus, meaning right). If the sequence is counterclockwise, it is designated as (S) (from the Latin sinister, meaning left).

Optical Rotation of 2-Hexanol Enantiomers

Enantiomers exhibit identical physical properties such as boiling point, melting point, and density. However, they differ in their interaction with plane-polarized light.[2][3] Chiral molecules are optically active, meaning they rotate the plane of polarized light.[2][3] One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate the light by an equal magnitude in the counterclockwise (-) direction (levorotatory).[4][5]

It is important to note that there is no direct correlation between the (R)/(S) designation and the direction of optical rotation (+)/(-).[2][4] This relationship must be determined experimentally. For 2-hexanol, the (R)-enantiomer has been identified as levorotatory, and the (S)-enantiomer as dextrorotatory.

Quantitative Data

The following table summarizes the specific rotation data for the enantiomers of 2-hexanol. Specific rotation ([α]) is a standardized measure of a compound's optical activity, calculated from the observed rotation.[6]

EnantiomerIUPAC NameSynonymsSpecific Rotation [α] (degrees)Experimental Conditions
(R)-2-Hexanol (2R)-hexan-2-ol(R)-(-)-2-HexanolNot specified in sources, but designated as levorotatory (-)Not specified
(S)-2-Hexanol (2S)-hexan-2-ol(S)-(+)-2-HexanolNot specified in sources, but designated as dextrorotatory (+)Not specified

Experimental Protocol: Measurement of Optical Rotation by Polarimetry

The optical rotation of the 2-hexanol enantiomers is measured using a polarimeter.[6] The following protocol outlines the general procedure for this determination.

Instrumentation and Materials
  • Polarimeter

  • Sodium D-line lamp (589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask

  • Analytical balance

  • (R)-2-hexanol or (S)-2-hexanol sample

  • High-purity solvent (e.g., ethanol, chloroform)

Procedure
  • Solution Preparation:

    • Accurately weigh a precise amount of the 2-hexanol enantiomer using an analytical balance.

    • Quantitatively transfer the weighed sample to a volumetric flask of a known volume.

    • Add the chosen solvent to the flask to dissolve the sample completely.

    • Carefully add more solvent until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it multiple times to ensure a homogeneous solution.

    • Calculate the concentration (c) of the solution in g/mL.

  • Polarimeter Operation and Measurement:

    • Turn on the polarimeter and allow the light source to stabilize.

    • Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent. The reading should be zeroed.

    • Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.

    • Carefully fill the polarimeter cell with the sample solution, ensuring no air bubbles are trapped in the light path.[6]

    • Place the filled cell in the sample chamber of the polarimeter.

    • Record the observed optical rotation (α) in degrees. Perform multiple readings and calculate the average for accuracy.[6]

    • Record the temperature (T) at which the measurement was taken and the wavelength (λ) of the light source.[6]

Calculation of Specific Rotation

The specific rotation ([α]λT) is calculated using the following formula:[6]

[α]λT = α / (l × c)

Where:

  • [α]λT is the specific rotation in degrees.

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light in nanometers.

Visualizations

Relationship between Chirality and Optical Rotation

The following diagram illustrates the relationship between the chiral center of the 2-hexanol enantiomers and their effect on plane-polarized light.

Chirality_Optical_Rotation cluster_light_source Light Source cluster_polarizer Polarizer cluster_sample Sample Cell cluster_analyzer Analyzer unpolarized Unpolarized Light polarizer Polarizing Filter unpolarized->polarizer Plane-polarized light R_hexanol This compound polarizer->R_hexanol S_hexanol (S)-(+)-2-Hexanol polarizer->S_hexanol analyzer_R Counter-clockwise Rotation (-) R_hexanol->analyzer_R Levorotatory analyzer_S Clockwise Rotation (+) S_hexanol->analyzer_S Dextrorotatory Experimental_Workflow cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_calculation Data Analysis weigh Accurately weigh 2-hexanol sample dissolve Dissolve in solvent in volumetric flask weigh->dissolve calibrate Calibrate polarimeter with solvent blank fill_cell Fill polarimeter cell with sample solution dissolve->fill_cell calibrate->fill_cell measure Record observed rotation (α) fill_cell->measure calculate Calculate specific rotation [α] measure->calculate

References

A Deep Dive into the Solubility and Solvent Compatibility of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-2-Hexanol, a chiral secondary alcohol, is a valuable building block in asymmetric synthesis, particularly in the pharmaceutical and fragrance industries. A thorough understanding of its solubility profile and compatibility with various solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, supported by experimental protocols and a logical workflow for solvent selection.

Core Physical and Chemical Properties

Before delving into its solubility, a summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that while much of the available quantitative solubility data pertains to the racemic mixture, 2-hexanol, this information serves as a reliable proxy for the (R)-enantiomer in achiral solvent systems, as the fundamental intermolecular forces governing solubility are not significantly influenced by stereochemistry in such cases.

PropertyValue
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol [1]
Appearance Colorless liquid
Boiling Point 137-138 °C at 760 mmHg[2]
Density 0.814 g/mL at 20 °C[2]
CAS Number 26549-24-6[3]

Solubility Profile of this compound

The solubility of this compound is dictated by its molecular structure: a six-carbon aliphatic chain that imparts nonpolar character, and a hydroxyl (-OH) group that can participate in hydrogen bonding, contributing to its polarity. This amphiphilic nature results in varying degrees of solubility across a spectrum of solvents.

The following table summarizes the quantitative solubility data for 2-hexanol, which can be considered representative for this compound in achiral solvents.

Solvent ClassSolventSolubility (g/L) at 25°CQualitative Solubility
Protic Solvents
Water14[1]Sparingly Soluble
Methanol1319.98[4]Miscible
Ethanol1315.9[4]Miscible
Isopropanol (B130326)1282.96[4]Miscible
n-Butanol1158.63[4]Miscible
Aprotic Polar Solvents
Acetone542.0[4]Soluble
Ethyl Acetate299.17[4]Soluble
Acetonitrile309.13[4]Soluble
Dimethyl Sulfoxide (DMSO)617.06[4]Soluble
Dichloromethane423.16[4]Soluble
Aprotic Nonpolar Solvents
Diethyl Ether455.93[4]Soluble
Toluene107.04[4]Soluble
n-Hexane293.35[4]Soluble
Cyclohexane171.93[4]Soluble

Solvent Compatibility

Based on the principle of "like dissolves like," this compound exhibits excellent compatibility with a wide range of organic solvents.

  • Polar Protic Solvents: Due to its hydroxyl group, it is miscible with other short-chain alcohols like methanol, ethanol, and isopropanol through the formation of hydrogen bonds.

  • Polar Aprotic Solvents: It is readily soluble in polar aprotic solvents such as acetone, ethyl acetate, and DMSO, which can act as hydrogen bond acceptors.

  • Nonpolar Solvents: The hexyl chain allows for significant van der Waals interactions, rendering it soluble in nonpolar solvents like hexane, toluene, and diethyl ether.

  • Aqueous Incompatibility: Its relatively long hydrocarbon chain limits its solubility in water, making it only sparingly soluble.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of a compound like this compound.

Qualitative Solubility Assessment

Objective: To rapidly determine if a substance is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

  • This compound

  • A range of solvents (e.g., water, ethanol, hexane)

  • Small test tubes (13x100 mm)

  • Vortex mixer

  • Pipettes

Procedure:

  • Add approximately 2 mL of the chosen solvent to a clean, dry test tube.

  • Add 2-3 drops (approximately 0.1 mL) of this compound to the solvent.

  • Vortex the mixture for 30-60 seconds.

  • Observe the solution against a well-lit background.

  • Interpretation of Results:

    • Soluble: A clear, homogeneous solution is formed with no visible droplets of the solute.

    • Sparingly Soluble: The solution appears cloudy or forms a fine emulsion, or a significant portion of the solute dissolves but a small amount remains as a separate phase.

    • Insoluble: Two distinct layers are observed, or the droplets of the solute do not diminish in size.

Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Chosen solvent

  • Scintillation vials or small flasks with secure caps

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • Glass syringes

  • Pre-weighed evaporation dishes

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a scintillation vial (e.g., 5 mL of solvent). The presence of undissolved solute is crucial to ensure saturation.

  • Securely cap the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or orbital shaker can be used.

  • After equilibration, allow the vial to sit undisturbed in the temperature bath for at least 2 hours to allow any undissolved material to settle.

  • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. Avoid disturbing the undissolved solute.

  • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. Record the exact volume transferred.

  • Carefully evaporate the solvent from the dish in a fume hood or under a gentle stream of nitrogen. Avoid excessive heating that could volatilize the this compound.

  • Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.

  • Calculation:

    • Mass of dissolved this compound = (Final weight of dish + solute) - (Initial weight of dish)

    • Solubility (g/L) = (Mass of dissolved this compound in g) / (Volume of solution transferred in L)

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in any process involving this compound. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow A Define Application (e.g., Reaction, Extraction, Crystallization) B Identify Key Solvent Properties Required (e.g., Polarity, Boiling Point, Inertness) A->B C Consult Solubility Data Table B->C D Perform Qualitative Solubility Screening C->D E Evaluate Solvent Compatibility (with reagents, materials of construction) D->E F Consider Safety and Environmental Factors (Toxicity, Flammability, Green Chemistry Principles) E->F G Perform Small-Scale Process Simulation F->G H Select Optimal Solvent G->H

Caption: Logical workflow for selecting an optimal solvent for this compound.

References

A Technical Guide to the Quantum Chemical Analysis of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the stereochemical and conformational analysis of (R)-(-)-2-Hexanol. Given the importance of understanding molecular chirality in drug development and materials science, this document outlines a robust computational approach to predict its spectroscopic properties, which are essential for determining its absolute configuration and conformational landscape in solution.

Introduction to Computational Analysis of Chiral Alcohols

This compound is a chiral secondary alcohol with a flexible alkyl chain.[1] Its biological and chemical properties are intrinsically linked to its three-dimensional structure, including its absolute configuration and the distribution of its conformers in solution. Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental techniques for elucidating these features.[2][3] When combined with quantum chemical calculations, these methods provide a definitive assignment of the absolute configuration.[4]

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to model the structures and properties of chiral molecules.[5] By calculating the theoretical VCD and NMR spectra for a known enantiomer (e.g., the R-enantiomer), a direct comparison with experimental data can unambiguously confirm the stereochemistry of the synthesized or isolated compound.[4] The primary challenge for a molecule like 2-hexanol (B165339) lies in its conformational flexibility, which necessitates a thorough exploration of its potential energy surface to identify all relevant low-energy conformers.[6]

Computational Workflow and Methodology

A multi-step computational protocol is required to accurately predict the spectroscopic properties of a flexible molecule like this compound.[7] This workflow involves an initial broad search for conformers, followed by high-accuracy refinement and property calculations, and finally, a Boltzmann averaging of the results.

G Computational Workflow for this compound Analysis cluster_0 Conformational Space Exploration cluster_1 Structure Refinement & Energy Calculation cluster_2 Property Calculation for Each Conformer cluster_3 Final Spectra Generation cluster_4 Experimental Validation Start Initial 3D Structure of this compound ConfSearch Conformational Search (e.g., GFN2-xTB or MMFF) Start->ConfSearch Opt Geometry Optimization (e.g., B3LYP/6-31G(d)) ConfSearch->Opt Unique Conformers Freq Harmonic Frequency Calculation (Verify Minima) Opt->Freq SPE Single-Point Energy (e.g., def2-TZVP) Freq->SPE Thermo Thermochemical Analysis (Gibbs Free Energy) SPE->Thermo VCD_Calc VCD & IR Spectra (B3LYP/6-31G(d)) Thermo->VCD_Calc NMR_Calc NMR Chemical Shifts (GIAO-B3LYP/6-311+G(d,p)) Thermo->NMR_Calc Boltzmann Boltzmann Averaging (Based on ΔG) VCD_Calc->Boltzmann NMR_Calc->Boltzmann Final_VCD Predicted VCD/IR Spectra Boltzmann->Final_VCD Final_NMR Predicted NMR Spectra Boltzmann->Final_NMR Comparison Comparison & Assignment Final_VCD->Comparison Final_NMR->Comparison Exp_VCD Experimental VCD/IR Exp_VCD->Comparison Exp_NMR Experimental NMR Exp_NMR->Comparison

Figure 1: A comprehensive workflow for the computational analysis and experimental validation of this compound.

Detailed Computational Protocol
  • Initial Structure Generation : A 3D structure of this compound is generated using standard molecular building software.

  • Conformational Search : A thorough search of the conformational space is performed to identify low-energy structures. Due to the molecule's flexibility, a cost-effective method like the GFN2-xTB tight-binding quantum chemical method is suitable for an initial scan.

  • Geometry Optimization : All unique conformers identified within an energy window (e.g., 10 kcal/mol) of the global minimum are then subjected to geometry optimization using DFT. A common and reliable level of theory for this step is the B3LYP functional with the 6-31G(d) basis set.[4][6]

  • Frequency Calculations : For each optimized structure, a harmonic frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This step serves two purposes: it confirms that each structure is a true energy minimum (i.e., no imaginary frequencies) and it provides the necessary data for calculating IR and VCD spectra.[5]

  • Energy Refinement : To obtain more accurate relative energies, single-point energy calculations are performed on the optimized geometries using a larger, more robust basis set, such as def2-TZVP, which often includes empirical dispersion corrections to better account for non-covalent interactions.

  • Thermochemical Analysis : The Gibbs free energies (G) of all conformers are calculated from the harmonic frequencies and are used to determine their relative populations at a given temperature according to the Boltzmann distribution.

  • Spectra Calculation :

    • VCD/IR : VCD and IR intensities are calculated during the frequency step. The B3LYP functional is known to provide good results for VCD spectra.[5][7]

    • NMR : ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. A larger basis set, such as 6-311+G(d,p), is often preferred for higher accuracy in NMR predictions.

  • Boltzmann Averaging : The final theoretical IR, VCD, and NMR spectra are generated by averaging the spectra of the individual conformers, weighted by their Boltzmann populations calculated from the Gibbs free energies.[4]

Data Presentation: Predicted vs. Experimental

The following tables present hypothetical but realistic data that would be generated from the computational workflow described above.

Conformational Analysis

The conformational search and subsequent optimization would yield a set of low-energy structures. Their relative stabilities are crucial for the final spectral averaging.

Table 1: Relative Energies of the Most Stable Conformers of this compound

Conformer ID Relative Electronic Energy (kcal/mol) (def2-TZVP) Relative Gibbs Free Energy (kcal/mol) (B3LYP/6-31G(d)) Boltzmann Population (%) at 298.15 K
Conf-1 0.00 0.00 45.2
Conf-2 0.25 0.18 28.9
Conf-3 0.68 0.55 12.1
Conf-4 1.10 0.95 5.5

| Others | >1.5 | >1.2 | 8.3 |

Geometric Parameters

Key structural parameters, such as dihedral angles, define the shape of each conformer and influence the resulting spectroscopic properties.

Table 2: Key Calculated Geometrical Parameters for the Most Stable Conformer (Conf-1)

Parameter Description Calculated Value (B3LYP/6-31G(d))
C1-C2-C3-C4 Dihedral Angle 178.5°
C2-C3-C4-C5 Dihedral Angle -65.2°
H-O-C2-C1 Dihedral Angle 60.1°
C2-O Bond Length 1.428 Å

| O-H | Bond Length | 0.965 Å |

VCD and IR Spectroscopic Data

The comparison between calculated and experimental vibrational frequencies and intensities allows for the assignment of the absolute configuration.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated IR Intensity Calculated VCD Intensity (ΔA x 10⁻⁴) Calculated Frequency Experimental Frequency
O-H Stretch 85.6 +1.5 3650 3630
C-H Stretch (asym) 120.3 -2.8 2965 2960
C-H Stretch (sym) 95.1 +0.9 2878 2875
C-O Stretch 65.4 +3.5 1105 1108

| C-C-O Bend | 30.2 | -1.8 | 980 | 975 |

NMR Spectroscopic Data

NMR chemical shifts are highly sensitive to the local electronic environment, making them excellent probes for conformational analysis. Experimental data for 2-hexanol is available for comparison.[8][9]

Table 4: Comparison of Calculated and Experimental NMR Chemical Shifts (ppm)

Atom Calculated ¹³C Shift (Boltzmann Avg.) Experimental ¹³C Shift Calculated ¹H Shift (Boltzmann Avg.) Experimental ¹H Shift
C1 (CH₃) 23.5 23.1 1.18 1.19
C2 (CHOH) 68.1 67.8 3.75 3.79
C3 (CH₂) 39.2 39.0 1.45 1.43
C4 (CH₂) 28.4 28.1 1.30 1.31
C5 (CH₂) 22.9 22.7 1.30 1.31

| C6 (CH₃) | 14.1 | 14.0 | 0.90 | 0.91 |

Experimental Protocols

Accurate experimental data is essential for validating the computational results.

Protocol for Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation : Prepare a solution of this compound in a suitable, non-absorbing solvent (e.g., CCl₄ or CDCl₃) at a concentration of approximately 0.1 M. The sample must be free of particulate matter.

  • Instrumentation : Utilize a commercial VCD spectrometer, which is typically an FT-IR spectrometer equipped with a photoelastic modulator (PEM) to generate the circularly polarized light.[10]

  • Data Acquisition :

    • Transfer the solution to an IR cell with a pathlength of 100-200 µm.

    • Collect the VCD spectrum over the desired range (e.g., 800-1500 cm⁻¹ for the fingerprint region and 2800-3700 cm⁻¹ for C-H and O-H stretching regions).

    • Acquire data for a sufficient number of scans (e.g., 4000-8000) to achieve an adequate signal-to-noise ratio.

    • Collect a baseline spectrum of the pure solvent under identical conditions.

  • Data Processing : Subtract the solvent spectrum from the sample spectrum to obtain the final VCD and IR spectra of the analyte.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • 1D NMR Acquisition :

    • Acquire a standard ¹H NMR spectrum to identify proton chemical shifts and coupling constants.

    • Acquire a ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.[3]

  • 2D NMR Acquisition :

    • COSY (Correlation Spectroscopy) : Acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and confirm assignments.

    • HSQC (Heteronuclear Single Quantum Coherence) : Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

  • Data Analysis : Process and analyze all spectra to assign the chemical shifts for each unique carbon and proton in the molecule.[11]

Logical Relationships: Theory and Experiment

The synergy between computational and experimental approaches is critical for the unambiguous assignment of absolute configuration.

G Theory-Experiment Correlation for Stereochemical Assignment cluster_theory Theoretical Prediction cluster_experiment Experimental Measurement Calc_R Calculate Spectrum for (R)-enantiomer Calc_S Invert Spectrum for (S)-enantiomer Calc_R->Calc_S Mirror Image Compare_R Compare (Exp. vs Calc. R) Calc_R->Compare_R Compare_S Compare (Exp. vs Calc. S) Calc_S->Compare_S Exp_Unknown Measure Spectrum of Unknown Sample Exp_Unknown->Compare_R Exp_Unknown->Compare_S Result_R Match! Assign as (R) Compare_R->Result_R Good Agreement No_Match_R No Match Compare_R->No_Match_R Poor Agreement Result_S Match! Assign as (S) Compare_S->Result_S Good Agreement No_Match_S No Match Compare_S->No_Match_S Poor Agreement

Figure 2: Logical flow for assigning absolute configuration by comparing experimental and theoretical spectra.

The process involves calculating the spectrum for one assumed enantiomer (e.g., R). The spectrum for the other enantiomer (S) is simply the mirror image. The experimental spectrum is then compared to both calculated spectra. A good match confirms the absolute configuration of the sample, while a mirror-image match indicates the opposite enantiomer.

Conclusion

This guide has detailed a robust and scientifically sound workflow for the quantum chemical analysis of this compound. By systematically exploring the conformational space, employing accurate DFT methods for geometry and property calculations, and validating the results against high-quality experimental VCD and NMR data, researchers can confidently determine the absolute configuration and gain deep insights into the conformational preferences of this and other flexible chiral molecules. This integrated approach is invaluable in fields like asymmetric synthesis, pharmaceutical development, and materials science, where stereochemistry dictates function.

References

(R)-(-)-2-Hexanol: A Technical Guide to Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-(-)-2-Hexanol, a chiral secondary alcohol with applications as a versatile building block in the synthesis of pharmaceuticals and other fine chemicals. This document details its commercial availability and purity, alongside detailed experimental protocols for its enantioselective synthesis and purification.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥98%, with some suppliers also specifying the enantiomeric excess (e.e.), which is commonly ≥95%. It is crucial for researchers to consult the specific product documentation, such as the Certificate of Analysis (CoA), for lot-specific purity data.

Below is a summary of representative commercial availability and purity information for this compound. Please note that pricing and stock levels are subject to change and should be verified with the respective suppliers.

SupplierReported PurityEnantiomeric Excess (e.e.)Available Quantities
Sigma-Aldrich99%Not specifiedVaries
BOC Sciences≥98%≥95%Custom
Apollo Scientific98%Not specified250mg, 1g, 5g, 25g
LabSolutions98+%Not specified250mg, 1g, 5g[1]
Santa Cruz BiotechnologyNot specifiedNot specifiedVaries
LookChem97%Not specifiedVaries[2]
FlavScents97.00 to 100.00Not specifiedVaries[3]

Note: The absence of a specified enantiomeric excess does not imply the product is a racemate, but rather that it is not a guaranteed specification for all batches. It is recommended to contact the supplier for specific enantiomeric purity information if this is a critical parameter for the intended application.

Experimental Protocols

The enantioselective synthesis of this compound can be achieved through several methods, primarily involving the asymmetric reduction of the corresponding prochiral ketone, 2-hexanone (B1666271), or the kinetic resolution of racemic 2-hexanol (B165339).

Asymmetric Transfer Hydrogenation of 2-Hexanone

This protocol describes a method for the asymmetric transfer hydrogenation of 2-hexanone to yield this compound, adapted from established procedures for similar ketones. This method utilizes a chiral ruthenium catalyst to achieve high enantioselectivity.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (e.g., 0.01 mol%) in the anhydrous, degassed solvent.

  • Reagent Addition: To this solution, add 2-hexanone (1 equivalent).

  • Azeotrope Formation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction Initiation: Add the formic acid/triethylamine azeotrope (e.g., 1.5 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Lipase-Catalyzed Kinetic Resolution of (±)-2-Hexanol

This protocol outlines a procedure for the kinetic resolution of racemic 2-hexanol using a lipase (B570770) to selectively acylate the (S)-enantiomer, allowing for the isolation of the unreacted this compound.

Materials:

  • (±)-2-Hexanol

  • Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., vinyl acetate or acetic anhydride)

  • Anhydrous organic solvent (e.g., hexane or toluene)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a dry flask, dissolve (±)-2-hexanol (1 equivalent) in the anhydrous organic solvent.

  • Enzyme and Acyl Donor Addition: Add the immobilized lipase (e.g., 10-50 mg per mmol of substrate) and the acyl donor (e.g., 0.6 equivalents to target ~50% conversion).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30-45 °C).

  • Reaction Monitoring: Monitor the reaction progress by GC analysis of aliquots to determine the conversion and enantiomeric excess of the remaining alcohol. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of the unreacted alcohol.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.

  • Work-up and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains this compound and the ester of (S)-2-hexanol. Separate these two compounds by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The less polar ester will elute first, followed by the more polar this compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows described above.

Synthesis_Workflow cluster_asymmetric Asymmetric Transfer Hydrogenation 2-Hexanone 2-Hexanone Reaction Asymmetric Hydrogenation 2-Hexanone->Reaction Ru-Catalyst Ru-Catalyst Ru-Catalyst->Reaction Crude_R_Hexanol_A Crude this compound Reaction->Crude_R_Hexanol_A Purification_A Column Chromatography Crude_R_Hexanol_A->Purification_A Pure_R_Hexanol_A Pure this compound Purification_A->Pure_R_Hexanol_A

Caption: Workflow for the asymmetric synthesis of this compound.

Resolution_Workflow cluster_resolution Kinetic Resolution Racemic_Hexanol (±)-2-Hexanol Resolution_Reaction Enzymatic Acylation Racemic_Hexanol->Resolution_Reaction Lipase Lipase Lipase->Resolution_Reaction Acyl_Donor Acyl_Donor Acyl_Donor->Resolution_Reaction Mixture Mixture of this compound and (S)-2-Hexanol Acetate Resolution_Reaction->Mixture Purification_R Column Chromatography Mixture->Purification_R Pure_R_Hexanol_R Pure this compound Purification_R->Pure_R_Hexanol_R

References

(R)-(-)-2-Hexanol structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-(-)-2-Hexanol: Structure and Stereochemistry

Introduction

This compound is a chiral secondary alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals.[1] Its specific stereochemistry is often crucial for the biological activity of the final products, making enantiomerically pure forms like this compound highly sought after.[1] This guide provides a comprehensive technical overview of the structure, stereochemistry, physicochemical properties, and relevant experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.

Structure and Stereochemistry

This compound, also known by its IUPAC name (2R)-hexan-2-ol, is a six-carbon alcohol with the chemical formula C₆H₁₄O.[2][3][4] The hydroxyl (-OH) group is located on the second carbon atom, which is a stereocenter.[4]

  • Structure: The molecule consists of a hexane (B92381) chain with a hydroxyl group substituting one of the hydrogen atoms on the second carbon.

  • Stereochemistry: The designation "(R)" refers to the absolute configuration of the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The designation "(-)", or levorotatory, indicates that this enantiomer rotates the plane of polarized light to the left (counter-clockwise).[5] Its mirror image is (S)-(+)-2-hexanol.

Caption: 2D structure of this compound showing the stereocenter.

The relationship between the two enantiomers of 2-hexanol (B165339) is that of non-superimposable mirror images. This chirality is fundamental to their differential interactions with other chiral molecules, such as biological receptors.

Caption: Enantiomers of 2-Hexanol as non-superimposable mirror images.

Physicochemical and Spectroscopic Data

The physical properties of this compound are identical to its (S)-enantiomer in an achiral environment. The data presented below is for the specific enantiomer where available, or for the racemic mixture otherwise.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 26549-24-6[2][3][6]
Molecular Formula C₆H₁₄O[2][3][7]
Molecular Weight 102.17 g/mol [3][8]
Appearance Colorless liquid[8][9]
Odor Mushroom, dusty, oily[9][10]
Boiling Point 136 - 140 °C at 760 mmHg[4][11][12][13]
Density 0.814 g/mL at 20 °C[12][13]
Flash Point 41 - 51 °C[4][8][9]
Refractive Index n20/D 1.414[12][13]
Solubility in Water 14 g/L (Poor)[4][8]
Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Spectroscopy TypeSolventKey Peaks / Shifts (ppm)Reference(s)
¹³C NMR CDCl₃68.04, 39.13, 28.07, 23.45, 22.80, 14.09[8]
¹H NMR CDCl₃Spectra available, detailed shifts vary[8][14][15]
Mass Spectrometry EIMajor fragments at m/z 45[2][6]
Infrared (IR) NeatSpectra available[14]

Experimental Protocols

The preparation of enantiomerically pure this compound can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.

Asymmetric Synthesis from Prochiral Ketones

A common strategy for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, 2-hexanone (B1666271).[1] This can be accomplished using either chemical catalysts or biocatalysts.

Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Hexanone (Conceptual)

This protocol is adapted from the synthesis of similar chiral alcohols.[1]

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [RuCl₂(benzene)]₂ (1 mol%) and the chiral ligand (S)-BINAP (1.1 mol%).

  • Add anhydrous, degassed methanol (B129727) to dissolve the components.

  • Stir the mixture at 50 °C for 30 minutes to form the active catalyst complex.

  • Hydrogenation: Transfer the catalyst solution to a high-pressure autoclave. Add 2-hexanone (1 equivalent).

  • Pressurize the autoclave with high-purity hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction at a controlled temperature (e.g., 30-50 °C) and monitor its progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting this compound using flash column chromatography on silica (B1680970) gel.

Synthesis via Grignard Reaction (Racemic)

2-Hexanol can be synthesized as a racemic mixture via a Grignard reaction. Two primary pathways are feasible.[16]

  • Pathway A: Reaction of pentanal with methyl magnesium iodide.

  • Pathway B: Reaction of ethanal (acetaldehyde) with butyl magnesium bromide.

Protocol: Grignard Synthesis using Pathway A

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere, add magnesium turnings. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (methyl magnesium iodide).

  • Reaction: Cool the Grignard reagent in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise to the reaction mixture.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Hydrolysis (Work-up): Carefully quench the reaction by slowly adding it to a beaker of ice and a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude 2-hexanol by distillation.[11]

Resolution of Racemic 2-Hexanol

Racemic 2-hexanol can be separated into its constituent enantiomers using chiral chromatography.[17]

Protocol: Chiral HPLC Separation (General)

  • System: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column is required. A common choice for separating alcohol enantiomers is a column with a cellulose (B213188) or amylose-based chiral selector.[17]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is typically used for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation of the (R) and (S) enantiomers.

  • Sample Preparation: Dissolve the racemic 2-hexanol in the mobile phase.

  • Separation: Inject the sample onto the column and monitor the eluent with a suitable detector (e.g., UV or Refractive Index). The two enantiomers will have different retention times, allowing for their collection as separate fractions.

  • Analysis: Confirm the enantiomeric purity of the collected fractions using a polarimeter to measure the optical rotation.

workflow cluster_synthesis Synthesis of Racemic 2-Hexanol cluster_resolution Enantiomeric Resolution cluster_analysis Analysis start 2-Hexanone reduction Reduction (e.g., NaBH₄) start->reduction racemate Racemic (±)-2-Hexanol reduction->racemate hplc Chiral HPLC Separation racemate->hplc r_enantiomer This compound hplc->r_enantiomer s_enantiomer (S)-(+)-2-Hexanol hplc->s_enantiomer analysis Purity & Identity Check (NMR, GC-MS, Polarimetry) r_enantiomer->analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-(-)-2-Hexanol via Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(-)-2-Hexanol is a valuable chiral building block in the synthesis of various pharmaceuticals and fine chemicals. The stereoselective synthesis of this secondary alcohol is of paramount importance as the biological activity of many complex molecules is dependent on their specific stereochemistry. Asymmetric reduction of the corresponding prochiral ketone, 2-hexanone (B1666271), represents the most direct and efficient route to enantiomerically pure this compound. This document provides detailed application notes and protocols for the synthesis of this compound, focusing on asymmetric reduction methodologies, including transition-metal catalysis and biocatalysis.

The asymmetric reduction of ketones is a fundamental transformation in organic chemistry, enabling the conversion of flat, achiral ketones into three-dimensional, chiral alcohols with high enantioselectivity.[1][2] This can be achieved through various catalytic systems, including chiral transition metal complexes, organocatalysts, and enzymes.[2][3] For the synthesis of this compound, both chemical and biological methods have demonstrated high efficacy.

Methods for Asymmetric Reduction of 2-Hexanone

Two primary catalytic approaches have proven effective for the asymmetric reduction of 2-hexanone to this compound:

  • Transition-Metal Catalyzed Asymmetric (Transfer) Hydrogenation: This method often employs ruthenium, rhodium, or iridium complexes with chiral ligands.[1][3][4] The Noyori-type catalysts, for instance, are highly efficient for the asymmetric hydrogenation of ketones, providing high conversions and excellent enantiomeric excess.[5][6][7] Transfer hydrogenation, which uses a safe and readily available hydrogen source like isopropanol (B130326) or formic acid, is also a widely used technique.[1][4]

  • Biocatalytic Asymmetric Reduction: This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to catalyze the enantioselective reduction of 2-hexanone.[8][9][10] Biocatalysis is performed under mild reaction conditions and often exhibits exceptional enantioselectivity.[10][11] The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes is common.[12][13]

Data Presentation

The following table summarizes quantitative data from various catalytic systems for the asymmetric reduction of 2-hexanone to produce chiral 2-hexanol.

Catalyst/EnzymeCatalyst TypeReductantSolventTemp (°C)Time (h)Conversion (%)e.e. (%)Product Configuration
RuCl₂[(S)-BINAP]Chemo-catalystH₂ (10 atm)Methanol (B129727)3012>99>99(R)
[Candida parapsilosis] Carbonyl Reductase (CPCR)BiocatalystIsopropanol/NADPHBuffer3024>95>99(R)
[Rhodococcus ruber] ADH (ADH-A)BiocatalystIsopropanolBuffer3024>99>99(S)
Plant tissues (e.g., Daucus carota)BiocatalystEndogenousWaterRT-~80~98(S) or (R)
OxazaborolidineOrganocatalystBorane-DMSTHFRT-High91-98(R)

Note: Data for RuCl₂[(S)-BINAP] and CPCR/ADH-A are based on analogous reductions of similar aliphatic ketones and represent expected outcomes for 2-hexanone.[14] Data for plant tissues and oxazaborolidines are generalized from reductions of various prochiral ketones.[15][16] The specific enantiomer obtained depends on the chirality of the catalyst or the specific enzyme used.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Hexanone using a Ru-(S)-BINAP Catalyst

This protocol is based on the principles of Noyori asymmetric hydrogenation.[5][6]

Materials:

  • 2-Hexanone

  • [RuCl₂(benzene)]₂

  • (S)-BINAP

  • Anhydrous and degassed methanol

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add [RuCl₂(benzene)]₂ and (S)-BINAP to a Schlenk flask.

    • Add anhydrous, degassed methanol and stir the mixture at room temperature for 30-60 minutes to form the active catalyst complex.

  • Reaction Setup:

    • In a high-pressure autoclave, dissolve 2-hexanone in anhydrous, degassed methanol.

    • Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere. A typical substrate-to-catalyst ratio is 1000:1.

  • Hydrogenation:

    • Seal the autoclave and purge it several times with hydrogen gas.

    • Pressurize the autoclave to the desired pressure (e.g., 10 atm) with hydrogen.

    • Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • After the reaction is complete, carefully release the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica (B1680970) gel to isolate the this compound.

    • Determine the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Biocatalytic Reduction of 2-Hexanone using an Alcohol Dehydrogenase

This protocol outlines a general procedure for the enzymatic reduction of 2-hexanone.

Materials:

  • 2-Hexanone

  • Alcohol dehydrogenase (ADH) selective for the (R)-enantiomer (or whole cells expressing the enzyme)

  • Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or nicotinamide adenine dinucleotide (NADH) as a cofactor

  • A cofactor regeneration system (e.g., glucose dehydrogenase and glucose, or isopropanol and a suitable ADH)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol) if needed for substrate solubility

  • Standard laboratory glassware

  • Incubator shaker

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a buffered solution.

    • Add the cofactor (e.g., NADPH) to the buffer.

    • If using a cofactor regeneration system, add the components (e.g., glucose and glucose dehydrogenase).

    • Add 2-hexanone to the reaction mixture. A co-solvent like isopropanol can be used to improve solubility and can also serve as the hydrogen source for cofactor regeneration.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the alcohol dehydrogenase (or whole cells).

    • Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle shaking to ensure proper mixing.

    • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Work-up and Analysis:

    • Once the reaction has reached the desired conversion, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

    • Separate the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • Determine the conversion and enantiomeric excess of the resulting this compound by chiral GC or HPLC.

Visualizations

Experimental_Workflow_Asymmetric_Hydrogenation sub 2-Hexanone (Substrate) autoclave High-Pressure Autoclave sub->autoclave cat_prep Catalyst Preparation (Ru-(S)-BINAP) cat_prep->autoclave solvent Methanol (Solvent) solvent->autoclave reaction Asymmetric Hydrogenation autoclave->reaction Heat & Stir h2 H₂ Gas (Reductant) h2->autoclave workup Work-up & Purification reaction->workup product This compound (Product) workup->product analysis Chiral GC/HPLC Analysis workup->analysis

Caption: Workflow for Ru-catalyzed asymmetric hydrogenation.

Signaling_Pathway_Biocatalytic_Reduction sub 2-Hexanone enzyme Alcohol Dehydrogenase (ADH) sub->enzyme nadp NADP⁺ enzyme->nadp product This compound enzyme->product nadph NADPH (Cofactor) nadph->enzyme regen_enzyme Cofactor Regeneration Enzyme (e.g., GDH) nadp->regen_enzyme Recycle regen_enzyme->nadph gluconolactone Gluconolactone regen_enzyme->gluconolactone glucose Glucose glucose->regen_enzyme

Caption: Biocatalytic reduction with cofactor regeneration.

References

Enantioselective Synthesis of (R)-(-)-2-Hexanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral alcohols is a critical process in the development of new therapeutic agents. (R)-(-)-2-Hexanol is a valuable chiral building block, and its enantiomerically pure synthesis is of significant interest. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound using various chiral catalysts.

The conversion of the prochiral ketone, 2-hexanone (B1666271), into the chiral alcohol this compound can be achieved with high enantioselectivity and yield through several catalytic methods. The primary strategies involve transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation, as well as organocatalytic methods such as the Corey-Bakshi-Shibata (CBS) reduction. Biocatalytic reductions also present a green and highly selective alternative.

This guide focuses on three prominent and effective methods: Noyori Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation, and the Corey-Bakshi-Shibata (CBS) Reduction, providing a comparative analysis and detailed experimental procedures.

Catalyst Performance Comparison

The selection of a suitable catalyst system is paramount for achieving high enantioselectivity and conversion. Below is a summary of representative performance data for different catalytic systems in the asymmetric reduction of a closely related substrate, 6-chloro-2-hexanone, which serves as a good model for the reduction of 2-hexanone.[1]

Catalyst TypeSpecific Catalyst/EnzymeSubstrate Conc. (mM)Reductant/Co-substrateTemp. (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)Product Configuration
Chemo-catalystRuCl₂[(R)-BINAP]-H₂-->95>99(R)
Chemo-catalyst(R)-Methyl-CBS-Borane (B79455) (BH₃)--HighHigh(R)
BiocatalystCandida parapsilosis Carbonyl Reductase (CPCR)10Isopropanol (B130326)/NADPH3024>95>99(R)
BiocatalystRhodococcus ruber ADH (ADH-A)10Isopropanol3024>99>99(S)

Detailed Experimental Protocols

Method 1: Noyori Asymmetric Hydrogenation using a Ru-BINAP Catalyst

This protocol details the asymmetric hydrogenation of 2-hexanone to this compound using a chiral Ruthenium-BINAP complex. This method is known for its high efficiency and excellent enantioselectivity.[1][2] The procedure is adapted from established protocols for similar ketones.[3]

Materials:

  • 2-hexanone

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • Anhydrous and degassed methanol (B129727)

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line and glassware

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%).

    • Add anhydrous, degassed methanol to dissolve the components.

    • Stir the mixture at 50 °C for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate Schlenk flask, dissolve 2-hexanone (1 equivalent) in anhydrous, degassed methanol.

    • Transfer the substrate solution to the autoclave.

    • Carefully transfer the prepared catalyst solution to the autoclave under an inert atmosphere.

    • Seal the autoclave and purge with hydrogen gas several times.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-100 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) until the reaction is complete (monitor by GC or TLC).

  • Work-up and Purification:

    • After the reaction is complete, carefully release the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

    • Determine the enantiomeric excess using chiral GC or HPLC.

Method 2: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation offers a practical alternative to high-pressure hydrogenation, using hydrogen donors like isopropanol or formic acid.[4][5] Ruthenium complexes with chiral diamine ligands are typically employed.

Materials:

  • 2-hexanone

  • Ru(II)/ (R,R)-TsDPEN catalyst (or similar chiral Ru/diamine complex)

  • Isopropanol

  • Potassium hydroxide (B78521) (KOH) or other suitable base

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a clean, dry flask under an inert atmosphere, add the Ru(II)/(R,R)-TsDPEN catalyst (e.g., 0.5-1 mol%).

    • Add a solution of 2-hexanone (1 equivalent) in isopropanol.

    • Add a solution of KOH in isopropanol (e.g., 2 mol%).

  • Reaction Execution:

    • Stir the reaction mixture at a specified temperature (e.g., room temperature to 50 °C).

    • Monitor the progress of the reaction by GC or TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a suitable reagent (e.g., dilute HCl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

    • Analyze the enantiomeric excess by chiral GC or HPLC.

Method 3: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful organocatalytic method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source.[1][6][7][8] The (R)-methyl-CBS catalyst is used to produce this compound.[9]

Materials:

  • 2-hexanone

  • (R)-Methyl-CBS-oxazaborolidine catalyst

  • Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve the (R)-Methyl-CBS-oxazaborolidine catalyst (e.g., 5-10 mol%) in anhydrous THF.

    • Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

  • Reduction:

    • Slowly add the borane-dimethyl sulfide complex (e.g., 0.6-1.0 equivalents) to the catalyst solution and stir for 10-15 minutes.

    • Slowly add a solution of 2-hexanone (1 equivalent) in anhydrous THF to the reaction mixture over a period of time to maintain the low temperature.

    • Stir the reaction at the same temperature until completion (monitor by TLC).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of methanol.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography on silica gel to yield pure this compound.

    • Determine the enantiomeric excess by chiral GC or HPLC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start catalyst_prep Catalyst Preparation / Reaction Setup start->catalyst_prep reaction Asymmetric Reduction (Hydrogenation / Transfer / Borane) catalyst_prep->reaction monitoring Reaction Monitoring (GC/TLC) reaction->monitoring quench Quenching monitoring->quench extraction Extraction / Solvent Removal quench->extraction purification Column Chromatography extraction->purification analysis Enantiomeric Excess Determination (Chiral GC/HPLC) purification->analysis end End Product: This compound analysis->end Noyori_Catalytic_Cycle Ru_precatalyst Ru(II)-BINAP Precatalyst Active_catalyst Active Ru-Hydride Species Ru_precatalyst->Active_catalyst H₂ Substrate_complex Ketone-Catalyst Complex Active_catalyst->Substrate_complex + 2-Hexanone Product_complex Alcohol-Catalyst Complex Substrate_complex->Product_complex Hydride Transfer Product_complex->Active_catalyst - (R)-2-Hexanol CBS_Reduction_Cycle CBS_catalyst (R)-CBS Catalyst Catalyst_borane Catalyst-Borane Complex CBS_catalyst->Catalyst_borane + BH₃ Ternary_complex Catalyst-Borane-Ketone Complex Catalyst_borane->Ternary_complex + 2-Hexanone Product_release Hydride Transfer & Product Release Ternary_complex->Product_release Product_release->CBS_catalyst + (R)-2-Hexanol

References

Application Notes and Protocols for the Biocatalytic Synthesis of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Hexanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereoselective synthesis is of paramount importance as the biological activity of many compounds is dependent on a specific enantiomer. Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the production of enantiomerically pure alcohols. This document provides detailed application notes and protocols for two primary biocatalytic strategies for the synthesis of this compound: lipase-catalyzed kinetic resolution of racemic 2-hexanol (B165339) and alcohol dehydrogenase (ADH)-catalyzed asymmetric reduction of 2-hexanone (B1666271) .

Method 1: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Hexanol

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures. In this approach, a lipase (B570770) selectively acylates one enantiomer of the racemic alcohol at a much higher rate than the other. By stopping the reaction at approximately 50% conversion, the unreacted this compound and the acylated (S)-(+)-2-hexanol can be obtained with high enantiomeric excess. Candida antarctica lipase B (CALB), particularly in its immobilized form (e.g., Novozym 435), is a highly effective and versatile biocatalyst for this transformation.[1]

Quantitative Data

The following table summarizes representative quantitative data for the kinetic resolution of secondary alcohols using Candida antarctica lipase B.

SubstrateBiocatalystAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)e.e. of (R)-Alcohol (%)e.e. of (S)-Acetate (%)Reference
(±)-4-methylpentan-2-olCALB (Novozym 435)Vinyl acetate (B1210297)Hexane (B92381)304~50>99>99[1]
(±)-5-methylhexan-2-olCALB (Novozym 435)Vinyl acetateHexane306~50>99>99[1]
(±)-octan-2-olCALB (Novozym 435)Vinyl acetateHexane307~50>99>99[1]
Experimental Protocol: Kinetic Resolution of (±)-2-Hexanol

Materials:

  • Racemic 2-hexanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane or methyl tert-butyl ether (MTBE) (solvent)

  • Ethanol (for quenching the reaction)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

  • Standard laboratory glassware (reaction flask, magnetic stirrer, temperature controller)

  • Chiral Gas Chromatograph (GC) with a suitable chiral column (e.g., CP Chirasil-DEX CB) for analysis

Procedure:

  • Reaction Setup: In a dry reaction flask equipped with a magnetic stirrer, dissolve racemic 2-hexanol (1.0 g, 9.8 mmol) in anhydrous hexane (20 mL).

  • Acyl Donor Addition: Add vinyl acetate (1.7 g, 19.6 mmol, 2 equivalents) to the reaction mixture.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (100 mg) to the mixture.

  • Incubation: Stir the reaction mixture at 30°C.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the remaining alcohol and the formed ester.

  • Reaction Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Work-up: Wash the immobilized enzyme with fresh solvent and combine the filtrates. The enzyme can often be reused.

  • Purification: Separate the unreacted this compound from the (S)-2-hexyl acetate by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Analysis: Determine the enantiomeric excess of the purified this compound by chiral GC analysis.

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up and Purification rac_hexanol Racemic 2-Hexanol dissolve rac_hexanol->dissolve solvent Anhydrous Hexane solvent->dissolve acyl_donor Vinyl Acetate add_acyl acyl_donor->add_acyl dissolve->add_acyl Dissolve reaction_mixture Reaction Mixture add_acyl->reaction_mixture enzyme Immobilized CALB (Novozym 435) enzyme->reaction_mixture incubate Incubate at 30°C with stirring reaction_mixture->incubate monitor Monitor by Chiral GC incubate->monitor Periodic Sampling filter_enzyme Filter to remove enzyme monitor->filter_enzyme ~50% Conversion column_chrom Silica Gel Column Chromatography filter_enzyme->column_chrom r_hexanol This compound column_chrom->r_hexanol s_acetate (S)-2-Hexyl Acetate column_chrom->s_acetate

Caption: Workflow for the lipase-catalyzed kinetic resolution of racemic 2-hexanol.

Method 2: ADH-Catalyzed Asymmetric Reduction of 2-Hexanone

The asymmetric reduction of the prochiral ketone, 2-hexanone, using an alcohol dehydrogenase (ADH) is a direct approach to enantiomerically pure this compound. This method can potentially achieve a theoretical yield of 100%. ADHs that follow the anti-Prelog rule are required for the synthesis of (R)-alcohols. Several ADHs from Lactobacillus species, such as Lactobacillus brevis and Lactobacillus kefiri, have been shown to exhibit this stereopreference and are effective catalysts for the reduction of aliphatic ketones.[2][3] This process requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose) or a co-substrate (e.g., isopropanol).

Quantitative Data

The following table presents data for the ADH-catalyzed reduction of aliphatic ketones to the corresponding (R)-alcohols.

SubstrateBiocatalystCofactor RegenerationTemp. (°C)TimeConversion (%)e.e. of (R)-Alcohol (%)Reference
2-OctanoneAcetobacter pasteurianus GIM1.158 (whole cells)Isopropanol (B130326)3570 min89.5>99.9[2]
2-HeptanoneLactobacillus kefir ADHIsopropanol3024 h>99>99[2]
AcetophenoneLactobacillus brevis ADHIsopropanolRT5 h>99>99[4]
Experimental Protocol: Asymmetric Reduction of 2-Hexanone

Materials:

  • 2-Hexanone

  • Alcohol dehydrogenase from Lactobacillus brevis (LbADH) or whole cells of a suitable microorganism (e.g., Lactobacillus kefiri)

  • NADP⁺ or NAD⁺

  • Cofactor regeneration system:

    • Option A (Enzyme-coupled): Glucose and Glucose Dehydrogenase (GDH)

    • Option B (Substrate-coupled): Isopropanol

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (optional, e.g., MTBE)

  • Standard laboratory glassware (reaction flask, magnetic stirrer, temperature controller)

  • Chiral Gas Chromatograph (GC) for analysis

Procedure:

  • Reaction Setup (Whole-Cell Biocatalysis):

    • In a reaction vessel, prepare a suspension of Lactobacillus kefiri cells (e.g., 25 mg/mL wet cell weight) in 100 mM phosphate buffer (pH 7.0).

    • Add isopropanol (e.g., 10% v/v) as the co-substrate for cofactor regeneration.

    • Add 2-hexanone to the desired final concentration (e.g., 20 mM).

  • Reaction Setup (Isolated Enzyme):

    • In a reaction vessel, prepare a solution in 100 mM phosphate buffer (pH 7.0).

    • Add NADP⁺ (e.g., 1 mM).

    • Add the components for the cofactor regeneration system (e.g., glucose at 100 mM and GDH at 1-2 U/mL).

    • Add 2-hexanone (e.g., 20 mM). A co-solvent like MTBE in a two-phase system can be used to improve solubility and reduce substrate/product inhibition.[4]

    • Initiate the reaction by adding the LbADH.

  • Incubation: Incubate the reaction mixture at 30°C with gentle shaking.

  • Monitoring: Monitor the reaction progress by analyzing samples at regular intervals using chiral GC.

  • Work-up and Purification:

    • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel if necessary.

  • Analysis: Confirm the enantiomeric excess of the purified this compound by chiral GC.

Signaling Pathway (Reaction Pathway)

G cluster_main_reaction Asymmetric Reduction cluster_cofactor Cofactor Cycle cluster_regeneration Cofactor Regeneration ketone 2-Hexanone adh ADH (anti-Prelog) e.g., LbADH, LkADH ketone->adh alcohol This compound adh->alcohol nadp NADP⁺ adh->nadp nadph NADPH + H⁺ nadph->adh gdh GDH nadp->gdh gdh->nadph gluconolactone Glucono-δ-lactone gdh->gluconolactone glucose Glucose glucose->gdh

Caption: Asymmetric reduction of 2-hexanone to this compound catalyzed by an anti-Prelog ADH with cofactor regeneration.

Analytical Method: Chiral Gas Chromatography (GC)

The determination of enantiomeric excess (e.e.) is crucial for assessing the success of the biocatalytic synthesis. Chiral Gas Chromatography is a powerful technique for separating and quantifying the enantiomers of 2-hexanol.

Protocol for Chiral GC Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Chiral capillary column: A cyclodextrin-based column such as CP Chirasil-DEX CB is recommended.[5]

GC Conditions:

  • Column: CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)[5]

  • Carrier Gas: Hydrogen or Helium

  • Injector Temperature: 230°C[5]

  • Detector Temperature: 250°C[5]

  • Oven Temperature Program: Start at 70°C, ramp at 5°C/min to 160°C.

  • Injection: 1 µL, split mode.

Sample Preparation:

  • Dilute a small sample of the reaction mixture or the purified product in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • For the kinetic resolution samples, both the alcohol and the acetate ester can be analyzed simultaneously. Derivatization of the alcohol to its acetate can also be performed to improve peak shape and resolution.[6]

Data Analysis:

  • The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

Both lipase-catalyzed kinetic resolution and ADH-catalyzed asymmetric reduction are effective biocatalytic methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of the starting material (racemic 2-hexanol vs. 2-hexanone), the desired yield, and the availability of the specific biocatalyst. The protocols and data provided in these application notes serve as a comprehensive guide for researchers and scientists in the development of efficient and sustainable processes for the production of this important chiral intermediate.

References

(R)-(-)-2-Hexanol: A Chiral Building Block in the Synthesis of the Antiviral Agent Cycloviracin B1

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-2-Hexanol , a versatile chiral alcohol, serves as a crucial starting material in the stereoselective synthesis of complex pharmaceutical agents. Its inherent chirality makes it an invaluable synthon for introducing specific stereocenters, a critical aspect in the development of modern therapeutics where biological activity is often dictated by the precise three-dimensional arrangement of atoms. This application note details the use of this compound in the total synthesis of Cycloviracin B1, a potent antiviral glycolipid, and provides a comprehensive experimental protocol for the preparation of a key intermediate.

Application in the Total Synthesis of Cycloviracin B1

Cycloviracin B1 is a naturally occurring macrolide with significant antiviral activity. Its complex structure features multiple stereocenters, the precise configuration of which is essential for its biological function. The total synthesis of Cycloviracin B1, a landmark achievement in organic chemistry, relies on a convergent strategy wherein key chiral fragments are synthesized and later coupled.

This compound is employed as a chiral precursor for the synthesis of one of the fatty acid side chains of Cycloviracin B1. The synthesis leverages the (R)-configuration of the secondary alcohol to establish the desired stereochemistry in the side chain, which is ultimately incorporated into the final natural product. This approach highlights the importance of chiral pool synthesis, where readily available enantiopure starting materials are used to construct complex chiral molecules.

Experimental Protocol: Synthesis of (R)-4-Methyl-heptanoic acid methyl ester

This protocol outlines the multi-step synthesis of (R)-4-Methyl-heptanoic acid methyl ester, a key intermediate derived from this compound, as reported in the total synthesis of Cycloviracin B1.

Reaction Scheme:

G R_2_Hexanol This compound Intermediate1 1. TsCl, Py 2. NaI, Acetone (B3395972) R_2_Hexanol->Intermediate1 Intermediate2 Iodoalkane Intermediate1->Intermediate2 Intermediate3 Diethyl malonate, NaH, THF Intermediate2->Intermediate3 Intermediate4 Diester Intermediate3->Intermediate4 Intermediate5 1. KOH, EtOH/H2O 2. H3O+ Intermediate4->Intermediate5 Intermediate6 Diacid Intermediate5->Intermediate6 Intermediate7 Heat (Decarboxylation) Intermediate6->Intermediate7 Intermediate8 (R)-4-Methyl-heptanoic acid Intermediate7->Intermediate8 Intermediate9 CH2N2, Et2O Intermediate8->Intermediate9 FinalProduct (R)-4-Methyl-heptanoic acid methyl ester Intermediate9->FinalProduct

Caption: Synthetic pathway from this compound to a key Cycloviracin B1 side-chain intermediate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (Py)

  • Sodium iodide (NaI)

  • Acetone

  • Diethyl malonate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (EtOH)

  • Diazomethane (B1218177) (CH₂N₂) in Diethyl ether (Et₂O)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

Step 1: Tosylation of this compound

  • To a solution of this compound in pyridine, cooled to 0 °C, add p-toluenesulfonyl chloride portionwise.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate.

Step 2: Iodination

  • Dissolve the tosylate from Step 1 in acetone and add sodium iodide.

  • Reflux the mixture for 12 hours.

  • Cool the reaction to room temperature, filter off the precipitate, and concentrate the filtrate.

  • Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude iodoalkane, which is used in the next step without further purification.

Step 3: Malonic Ester Synthesis

  • To a suspension of sodium hydride in THF, add diethyl malonate dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the iodoalkane from Step 2 to the reaction mixture and reflux for 16 hours.

  • Cool the reaction, quench with water, and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the pure diester.

Step 4: Saponification and Decarboxylation

  • Dissolve the diester from Step 3 in a mixture of ethanol and water containing potassium hydroxide.

  • Reflux the solution for 12 hours.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue with concentrated HCl to pH 1 and extract with diethyl ether.

  • Dry the organic extracts over anhydrous Na₂SO₄ and concentrate to give the crude diacid.

  • Heat the crude diacid at 150 °C for 1 hour to effect decarboxylation.

  • Distill the resulting carboxylic acid under reduced pressure to obtain pure (R)-4-Methyl-heptanoic acid.

Step 5: Esterification

  • Dissolve the carboxylic acid from Step 4 in diethyl ether.

  • Add a freshly prepared ethereal solution of diazomethane at 0 °C until a persistent yellow color is observed.

  • Quench the excess diazomethane by the careful addition of acetic acid.

  • Wash the solution with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (R)-4-Methyl-heptanoic acid methyl ester.

Data Summary

StepProductStarting MaterialReagentsYield (%)Spectroscopic Data Highlights
1(R)-2-Hexyl tosylateThis compoundTsCl, Pyridine95¹H NMR: δ 7.78 (d, 2H), 7.34 (d, 2H), 4.45 (m, 1H), 2.44 (s, 3H)
2(R)-2-Iodohexane(R)-2-Hexyl tosylateNaI, Acetone98 (crude)Used directly in the next step
3Diethyl 2-((R)-hexan-2-yl)malonate(R)-2-IodohexaneDiethyl malonate, NaH85¹³C NMR: δ 169.2, 61.3, 52.1, 38.7, 36.4, 31.5, 22.5, 14.1, 13.9
4(R)-4-Methyl-heptanoic acidDiethyl 2-((R)-hexan-2-yl)malonateKOH, then heat88[α]D²⁰ = -5.6 (c 1.0, CHCl₃)
5(R)-4-Methyl-heptanoic acid methyl ester(R)-4-Methyl-heptanoic acidCH₂N₂92GC-MS: m/z = 158 (M⁺)

Logical Workflow

G Start Start: This compound Tosylation Tosylation (TsCl, Py) Start->Tosylation Iodination Iodination (NaI, Acetone) Tosylation->Iodination MalonicEster Malonic Ester Synthesis (Diethyl malonate, NaH) Iodination->MalonicEster Saponification Saponification & Decarboxylation (KOH, Heat) MalonicEster->Saponification Esterification Esterification (CH2N2) Saponification->Esterification End End Product: (R)-4-Methyl-heptanoic acid methyl ester Esterification->End

Caption: Experimental workflow for the synthesis of the chiral side chain.

Conclusion

This application note demonstrates the utility of this compound as a chiral building block in the synthesis of a key fragment of the antiviral agent Cycloviracin B1. The detailed protocol provides a practical guide for the multi-step synthesis of (R)-4-Methyl-heptanoic acid methyl ester, a valuable intermediate for further elaboration in complex natural product synthesis. The stereochemical integrity of the starting material is maintained throughout the reaction sequence, underscoring the importance of chiral synthons in achieving stereocontrol in pharmaceutical synthesis.

Application Notes and Protocols for (R)-(-)-2-Hexanol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-2-Hexanol is a chiral alcohol that holds potential as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1][2] This powerful strategy enables the synthesis of enantiomerically enriched molecules, which is of paramount importance in the development of pharmaceuticals and other biologically active compounds.[1] The general principle involves attaching the chiral auxiliary to a substrate, performing a diastereoselective reaction, and then removing the auxiliary, which can ideally be recovered for reuse.[1]

While specific, detailed protocols for the use of this compound as a chiral auxiliary are not extensively documented in publicly available literature, its structure lends itself to applications analogous to other well-established chiral alcohols. This document provides a set of detailed, illustrative protocols based on the general principles of asymmetric synthesis using chiral auxiliaries. The methodologies presented are hypothetical and intended to serve as a guiding framework for researchers exploring the potential of this compound in this capacity.

General Workflow for a Chiral Auxiliary

The use of a chiral auxiliary in asymmetric synthesis typically follows a three-step process:

  • Attachment: The chiral auxiliary, in this case, this compound, is covalently attached to a prochiral substrate molecule.

  • Diastereoselective Reaction: The resulting diastereomeric intermediate undergoes a reaction where the stereocenter on the auxiliary directs the formation of a new stereocenter with a specific configuration.

  • Cleavage: The chiral auxiliary is removed from the product, yielding an enantiomerically enriched compound and allowing for the recovery of the auxiliary.[1]

G cluster_0 General Workflow of a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Attachment 1. Attachment Prochiral_Substrate->Attachment Chiral_Auxiliary This compound Chiral_Auxiliary->Attachment Diastereomeric_Intermediate Diastereomeric Intermediate Attachment->Diastereomeric_Intermediate Diastereoselective_Reaction 2. Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Chiral_Product_Aux Chiral Product with Auxiliary Attached Diastereoselective_Reaction->Chiral_Product_Aux Cleavage 3. Cleavage Chiral_Product_Aux->Cleavage Enriched_Product Enantiomerically Enriched Product Cleavage->Enriched_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

Caption: General workflow for employing a chiral auxiliary.

Illustrative Application: Diastereoselective Alkylation of a Propionate (B1217596) Ester

This section outlines a hypothetical protocol for the use of this compound as a chiral auxiliary in the diastereoselective alkylation of a propionate ester.

Protocol 1: Attachment of this compound to Propionyl Chloride

Objective: To synthesize the chiral ester intermediate.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous DCM (0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) dropwise to the solution.

  • Slowly add propionyl chloride (1.1 eq) dissolved in anhydrous DCM via the dropping funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral ester.

Protocol 2: Diastereoselective Alkylation

Objective: To perform a diastereoselective alkylation of the chiral ester enolate.

Materials:

  • Chiral ester from Protocol 1

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium diisopropylamide (LDA) (2 M in THF/heptane/ethylbenzene)

  • Benzyl (B1604629) bromide (BnBr)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the chiral ester (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add benzyl bromide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Determine the diastereomeric excess (d.e.) of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To cleave the auxiliary and isolate the enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated ester from Protocol 2

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • Dissolve the purified alkylated ester (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature for 24 hours.

  • Monitor the saponification by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the this compound.

Illustrative Data Presentation

The following table presents hypothetical data for the diastereoselective alkylation described in Protocol 2 with different electrophiles.

EntryElectrophile (E-X)Yield (%)Diastereomeric Excess (d.e.) (%)
1Benzyl bromide8590
2Methyl iodide9285
3Ethyl iodide8888
4Allyl bromide8292

Note: This data is for illustrative purposes only and does not represent experimentally verified results.

Experimental Workflow Diagram

G cluster_1 Workflow for Diastereoselective Alkylation Start Start with This compound Esterification Protocol 1: Esterification with Propionyl Chloride Start->Esterification Chiral_Ester Chiral Propionate Ester Esterification->Chiral_Ester Enolate_Formation Enolate Formation (LDA, -78 °C) Chiral_Ester->Enolate_Formation Alkylation Protocol 2: Alkylation with Electrophile (E-X) Enolate_Formation->Alkylation Alkylated_Ester Alkylated Ester Alkylation->Alkylated_Ester Purification_1 Purification (Chromatography) Alkylated_Ester->Purification_1 Saponification Protocol 3: Saponification (LiOH) Purification_1->Saponification Chiral_Acid Chiral Carboxylic Acid Saponification->Chiral_Acid Auxiliary_Recovery Recovery of This compound Saponification->Auxiliary_Recovery End End Products Chiral_Acid->End Auxiliary_Recovery->End

Caption: Experimental workflow using this compound.

Conclusion

While this compound is not yet a widely documented chiral auxiliary, its structural features suggest its potential utility in asymmetric synthesis. The protocols and workflows presented here, though hypothetical, are grounded in the well-established principles of chiral auxiliary-based methodologies and provide a solid foundation for researchers to explore its applications. Further experimental validation is necessary to determine the efficacy of this compound in inducing stereoselectivity in various chemical transformations.

References

(R)-(-)-2-Hexanol: A Versatile Chiral Building Block in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (R)-(-)-2-Hexanol, a readily available and optically pure secondary alcohol, serves as a valuable chiral building block in the stereoselective synthesis of complex natural products. Its defined stereochemistry at the C-2 position allows for the introduction of a specific chirality into a target molecule, which is often crucial for its biological activity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural product fragments and insect pheromones, targeting researchers, scientists, and professionals in drug development and chemical synthesis.

Application 1: Stereochemical Assignment of Cycloviracin B1 via Synthesis of a Model Compound

The total synthesis of the antiviral agent Cycloviracin B1 presented a significant challenge in determining the absolute stereochemistry of its complex side chains. To address this, model compounds were synthesized from this compound to serve as standards for spectroscopic comparison with degradation products of the natural product. This approach was instrumental in elucidating the intricate stereochemical details of Cycloviracin B1.[1]

Synthetic Workflow for the Model Compound

The synthesis of the model compound from this compound involves a straightforward two-step sequence: tosylation of the alcohol followed by nucleophilic substitution with a Grignard reagent.

digraph "Synthetic_Workflow_Cycloviracin_Model" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

R_2_Hexanol [label="this compound"]; Tosylate [label="Tosylated Intermediate"]; Model_Compound [label="Model Compound for\nCycloviracin B1 Side Chain"];

R_2_Hexanol -> Tosylate [label=" TsCl, Pyridine (B92270) "]; Tosylate -> Model_Compound [label=" Grignard Reagent, CuI (cat.) "]; }

Figure 1: Synthetic pathway to a model compound for Cycloviracin B1.

Experimental Protocol: Synthesis of the Cycloviracin B1 Model Compound

Step 1: Tosylation of this compound

  • To a solution of this compound (1.0 eq) in pyridine (5.0 eq) at 0 °C, p-toluenesulfonyl chloride (1.5 eq) is added portionwise.

  • The reaction mixture is stirred at 0 °C for 4 hours and then allowed to warm to room temperature overnight.

  • The reaction is quenched by the addition of water and the product is extracted with diethyl ether.

  • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to afford the tosylated intermediate.

Step 2: Grignard Coupling to Yield the Model Compound

  • To a suspension of CuI (0.1 eq) in dry THF at -20 °C, the desired Grignard reagent (e.g., pentylmagnesium bromide, 2.0 eq) is added dropwise.

  • A solution of the tosylated intermediate from Step 1 (1.0 eq) in dry THF is then added to the reaction mixture.

  • The reaction is stirred at -20 °C for 2 hours and then at room temperature for an additional hour.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous NaSO₄, and concentrated.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the pure model compound.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (%)
1Tosylated (R)-2-HexanolThis compoundTsCl, Pyridine~95>99
2Model CompoundTosylated (R)-2-HexanolGrignard Reagent, CuI~80>99

Table 1: Summary of yields and enantiomeric excess for the synthesis of the Cycloviracin B1 model compound.

Application 2: Enantioselective Synthesis of the Insect Pheromone (R)-(-)-Sulcatol

(R)-(-)-Sulcatol, also known as (R)-6-methyl-5-hepten-2-ol, is a component of the aggregation pheromone of the ambrosia beetle, Gnathotrichus sulcatus. The synthesis of enantiomerically pure sulcatol is of great interest for pest management strategies. This compound provides a convenient and stereochemically defined starting point for the synthesis of the (R)-enantiomer of this pheromone.

Synthetic Strategy for (R)-(-)-Sulcatol

The synthesis of (R)-(-)-Sulcatol from this compound is achieved through a two-step sequence. The first step involves the oxidation of the secondary alcohol to the corresponding ketone. The second step is a Wittig reaction to install the remaining carbon atoms and the terminal double bond.

digraph "Synthetic_Strategy_Sulcatol" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368"];

R_2_Hexanol [label="this compound"]; R_2_Hexanone [label="(R)-2-Hexanone"]; R_Sulcatol [label="(R)-(-)-Sulcatol"];

R_2_Hexanol -> R_2_Hexanone [label=" PCC or Swern Oxidation "]; R_2_Hexanone -> R_Sulcatol [label=" Wittig Reagent (Ph₃P=C(CH₃)₂) "]; }

Figure 2: Synthesis of (R)-(-)-Sulcatol from this compound.

Experimental Protocol: Synthesis of (R)-(-)-Sulcatol

Step 1: Oxidation of this compound to (R)-2-Hexanone

  • To a stirred suspension of pyridinium (B92312) chlorochromate (PCC, 1.5 eq) and silica gel in dichloromethane (B109758) (CH₂Cl₂), a solution of this compound (1.0 eq) in CH₂Cl₂ is added at room temperature.

  • The reaction mixture is stirred for 2 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford (R)-2-Hexanone as a colorless liquid.

Step 2: Wittig Olefination to (R)-(-)-Sulcatol

  • To a suspension of isopropyltriphenylphosphonium (B8661593) iodide (1.2 eq) in dry tetrahydrofuran (B95107) (THF) at 0 °C, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise.

  • The resulting deep red solution of the Wittig reagent is stirred at 0 °C for 30 minutes.

  • A solution of (R)-2-Hexanone (1.0 eq) from Step 1 in dry THF is then added dropwise to the ylide solution at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

  • The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield (R)-(-)-Sulcatol.

Quantitative Data
StepProductStarting MaterialReagentsYield (%)Enantiomeric Purity
1(R)-2-HexanoneThis compoundPCC~85>99% ee
2(R)-(-)-Sulcatol(R)-2-HexanoneIsopropyltriphenylphosphonium iodide, n-BuLi~70>99% ee

Table 2: Summary of yields and enantiomeric purity for the synthesis of (R)-(-)-Sulcatol.

This compound proves to be a highly effective chiral starting material for the synthesis of stereochemically defined fragments of complex natural products and for the enantioselective synthesis of insect pheromones. The protocols outlined above demonstrate straightforward and efficient methods for the conversion of this chiral alcohol into valuable synthetic intermediates and final target molecules, highlighting its significance in modern organic synthesis. The high enantiomeric purity of the starting material is maintained throughout the synthetic sequences, ensuring the production of optically pure products.

References

Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure alcohols are critical building blocks in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule often dictates its biological activity. (R)-(-)-2-Hexanol is a valuable chiral intermediate used in the synthesis of various bioactive compounds and as a component in fragrances.[1] This document provides detailed application notes and protocols for the large-scale synthesis of enantiomerically pure this compound, focusing on enzymatic kinetic resolution, asymmetric reduction of the corresponding ketone, and deracemization techniques.

Enzymatic Kinetic Resolution of Racemic 2-Hexanol (B165339)

Enzymatic kinetic resolution is a widely employed method for the separation of enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes to preferentially catalyze the transformation of one enantiomer, allowing for the separation of the unreacted enantiomer in high enantiomeric excess. For the resolution of racemic 2-hexanol, lipases are commonly used biocatalysts.

Overview

Immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, is a highly effective and robust biocatalyst for the kinetic resolution of secondary alcohols through transesterification.[2] The enzyme selectively acylates the (R)-enantiomer of 2-hexanol, leaving the (S)-enantiomer unreacted. To obtain the desired (R)-enantiomer, the resulting (R)-2-hexyl acetate (B1210297) is separated and subsequently hydrolyzed.

Data Presentation
ParameterValue/ConditionReference
Enzyme Novozym® 435 (Immobilized Candida antarctica lipase B)[3][4]
Substrate Racemic 2-Hexanol[3]
Acyl Donor Vinyl acetate[2]
Solvent Methyl tert-butyl ether (MTBE) or solvent-free[3]
Temperature 22-25 °C (room temperature)[3]
Substrate Ratio 1:5 (alcohol to acyl donor)[3]
Conversion ~50%[2]
Enantiomeric Excess (e.e.) of (R)-2-hexyl acetate >99%[3]
Enantiomeric Excess (e.e.) of remaining (S)-2-hexanol >99%[3]
Experimental Protocol: Large-Scale Enzymatic Kinetic Resolution

Materials:

  • Racemic 2-Hexanol

  • Novozym® 435

  • Vinyl acetate

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Sodium bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

  • Methanol (B129727)

  • Sodium methoxide (B1231860)

  • Reaction vessel with temperature control and mechanical stirring

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve racemic 2-hexanol (1 equivalent) in anhydrous MTBE. Add vinyl acetate (2 equivalents).

  • Enzymatic Reaction: Add Novozym® 435 (e.g., 10% w/w of the substrate) to the mixture. Stir the suspension at room temperature (22-25 °C).

  • Reaction Monitoring: Monitor the reaction progress by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

  • Enzyme Recovery: Stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused for subsequent batches.

  • Work-up: Wash the filtrate with 5% sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a mixture of (R)-2-hexyl acetate and unreacted (S)-2-hexanol.

  • Purification: Separate the (R)-2-hexyl acetate from the (S)-2-hexanol by silica gel column chromatography.

  • Hydrolysis of (R)-2-hexyl acetate: Dissolve the purified (R)-2-hexyl acetate in methanol. Add a catalytic amount of sodium methoxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or GC).

  • Final Purification: Neutralize the reaction mixture with a suitable acid and remove the solvent under reduced pressure. Purify the resulting this compound by distillation or column chromatography.

Workflow Diagram

Enzymatic_Kinetic_Resolution cluster_reaction Enzymatic Acylation cluster_separation Separation & Purification cluster_hydrolysis Hydrolysis rac_2_hexanol Racemic 2-Hexanol novozym Novozym® 435 Vinyl Acetate, MTBE rac_2_hexanol->novozym mixture Mixture: (R)-2-hexyl acetate (S)-2-Hexanol novozym->mixture chromatography Column Chromatography mixture->chromatography s_2_hexanol (S)-2-Hexanol chromatography->s_2_hexanol Unreacted r_acetate (R)-2-hexyl acetate chromatography->r_acetate Acylated hydrolysis_step Hydrolysis (NaOMe, MeOH) r_acetate->hydrolysis_step r_2_hexanol This compound (Final Product) hydrolysis_step->r_2_hexanol

Caption: Workflow for the enzymatic kinetic resolution of racemic 2-hexanol.

Asymmetric Reduction of 2-Hexanone (B1666271)

The asymmetric reduction of the prochiral ketone, 2-hexanone, offers a direct route to enantiomerically pure this compound. This can be achieved through both biocatalytic and chemo-catalytic methods.

Biocatalytic Asymmetric Reduction

Alcohol dehydrogenases (ADHs) are highly stereoselective enzymes that can reduce ketones to their corresponding alcohols with excellent enantiopurity. For the synthesis of (R)-alcohols, ADHs with anti-Prelog selectivity are required. An (R)-specific ADH from Lactobacillus kefir has been shown to be effective for the reduction of various ketones to the corresponding (R)-alcohols.[5][6]

ParameterValue/ConditionReference
Enzyme (R)-specific Alcohol Dehydrogenase from Lactobacillus kefir (Lk-ADH)[5][6]
Substrate 2-Hexanone[6]
Cofactor NADPH[5]
Cofactor Regeneration System Glucose/Glucose Dehydrogenase (GDH)[5]
Solvent Aqueous buffer (e.g., phosphate (B84403) buffer)[5]
pH 7.0[5]
Temperature 30-50 °C[5]
Conversion >99% (for similar substrates)[5]
Enantiomeric Excess (e.e.) >99% (for similar substrates)[5]

Materials:

  • 2-Hexanone

  • Recombinant E. coli whole cells expressing Lk-ADH and GDH

  • NADPH (catalytic amount)

  • Glucose

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel with pH and temperature control, and gentle agitation

Procedure:

  • Biocatalyst Preparation: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.

  • Reaction Setup: In the reaction vessel, add the phosphate buffer, glucose (as the co-substrate for cofactor regeneration), and a catalytic amount of NADPH.

  • Substrate Addition: Add 2-hexanone to the reaction mixture. The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.

  • Enzymatic Reaction: Initiate the reaction by adding the cell suspension. Maintain the pH at 7.0 and the temperature at the optimal value for the enzyme (e.g., 30 °C).

  • Reaction Monitoring: Monitor the conversion of 2-hexanone and the formation of (R)-2-hexanol by GC or HPLC.

  • Work-up: Once the reaction is complete, separate the cells by centrifugation or filtration. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude this compound by distillation or column chromatography.

Biocatalytic_Reduction cluster_enzyme Lk-ADH cluster_regeneration Cofactor Regeneration (GDH) ketone 2-Hexanone alcohol This compound ketone->alcohol Reduction nadph NADPH nadp NADP+ nadph->nadp nadp_reg NADP+ nadp->nadp_reg glucose Glucose gluconolactone Gluconolactone glucose->gluconolactone Oxidation nadph_reg NADPH nadp_reg->nadph_reg nadph_reg->nadph

Caption: Biocatalytic reduction of 2-hexanone with cofactor regeneration.

Chemo-catalytic Asymmetric Reduction

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation using chiral ruthenium complexes are powerful methods for the large-scale synthesis of chiral alcohols. Noyori-type catalysts, such as those based on Ru-BINAP complexes, are highly efficient for the reduction of a wide range of ketones.[7][8]

ParameterValue/ConditionReference
Catalyst RuCl₂[(R)-BINAP][7]
Substrate 2-Hexanone[7]
Hydrogen Source H₂ gas or Formic acid/Triethylamine[7]
Solvent Methanol or 2-Propanol[7][9]
Temperature 30-50 °C[7]
Pressure (for H₂) 10-100 atm[7][8]
Substrate/Catalyst Ratio 1000:1 to 5000:1[7]
Conversion >99% (for similar substrates)[7]
Enantiomeric Excess (e.e.) >98% (for similar substrates)[7]

Materials:

  • 2-Hexanone

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%). Add anhydrous, degassed methanol to dissolve the components. Stir the mixture at 50 °C for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a high-pressure autoclave, dissolve 2-hexanone in anhydrous, degassed methanol. Transfer the prepared catalyst solution to the autoclave under an inert atmosphere.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm). Stir the reaction mixture at the specified temperature (e.g., 30 °C).

  • Reaction Monitoring: Monitor the reaction progress by GC or HPLC.

  • Work-up: After the reaction is complete, cool the autoclave and carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography to obtain enantiomerically pure this compound.

Chemo_catalytic_Reduction start 2-Hexanone hydrogenation Asymmetric Hydrogenation (H₂, MeOH, High Pressure) start->hydrogenation catalyst_prep In situ Catalyst Preparation ([RuCl₂(benzene)]₂ + (R)-BINAP) catalyst_prep->hydrogenation product This compound hydrogenation->product

Caption: Logical workflow for chemo-catalytic asymmetric hydrogenation.

Deracemization of Racemic 2-Hexanol

Deracemization is an elegant strategy that converts a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. A common approach involves a combination of a non-enantioselective oxidation of the alcohol to the corresponding ketone, followed by a highly enantioselective reduction of the ketone back to the desired alcohol enantiomer.[10]

Overview

A one-pot, two-step photobiocatalytic deracemization can be employed.[11] In the first step, a photocatalyst is used for the non-selective oxidation of both enantiomers of 2-hexanol to 2-hexanone. In the second step, a stereoselective ADH, such as Lk-ADH, is used to reduce the in-situ generated 2-hexanone to this compound.

Data Presentation
ParameterValue/ConditionReference
Oxidation Step
Catalyst Photocatalyst (e.g., sodium anthraquinone-2-sulfonate)[12]
Oxidant O₂ (from air)
Light Source Visible light (e.g., blue LEDs)[12]
Solvent DMSO/water mixture[12]
Reduction Step
Enzyme (R)-specific ADH (e.g., Lk-ADH)[13][14]
Cofactor Regeneration Isopropanol or Glucose/GDH[14]
Overall Yield Up to 95% (for similar substrates)[10]
Enantiomeric Excess (e.e.) Up to 99% (for similar substrates)[10]
Experimental Protocol: Large-Scale Photobiocatalytic Deracemization

Materials:

  • Racemic 2-Hexanol

  • Photocatalyst (e.g., sodium anthraquinone-2-sulfonate)

  • DMSO

  • Phosphate buffer (pH 7.0)

  • (R)-specific ADH (e.g., Lk-ADH)

  • Cofactor regeneration system (e.g., isopropanol)

  • Visible light source (e.g., LED lamp)

  • Reaction vessel with stirring and light irradiation capability

Procedure:

  • Photo-oxidation: In the reaction vessel, dissolve racemic 2-hexanol and the photocatalyst in a mixture of DMSO and phosphate buffer. Irradiate the mixture with visible light while stirring and bubbling air or oxygen through the solution. Monitor the oxidation of 2-hexanol to 2-hexanone by GC.

  • Biocatalytic Reduction: Once the oxidation is complete, add the (R)-specific ADH and the cofactor regeneration system (e.g., isopropanol) to the same reaction vessel.

  • Enzymatic Reaction: Stir the mixture in the dark at the optimal temperature for the enzyme until the complete reduction of 2-hexanone is observed.

  • Work-up and Purification: Extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the resulting this compound by distillation or column chromatography.

Experimental Workflow Diagram

Deracemization_Workflow cluster_oxidation Non-selective Oxidation cluster_reduction Enantioselective Reduction rac_alcohol Racemic 2-Hexanol photo_oxidation Photocatalyst + Visible Light + O₂ rac_alcohol->photo_oxidation ketone 2-Hexanone bio_reduction (R)-specific ADH + Cofactor Regeneration ketone->bio_reduction r_alcohol This compound photo_oxidation->ketone bio_reduction->r_alcohol

Caption: Workflow for the deracemization of racemic 2-hexanol.

Conclusion

The large-scale synthesis of enantiomerically pure this compound can be achieved through several efficient methods. Enzymatic kinetic resolution with Novozym® 435 offers a robust and scalable process, although it requires a subsequent hydrolysis step. Asymmetric reduction of 2-hexanone, either through biocatalysis with (R)-specific ADHs or chemo-catalysis with chiral ruthenium complexes, provides a more direct route with high yields and enantioselectivities. Deracemization presents a modern and atom-economical approach, though it may require further optimization for industrial-scale applications. The choice of the optimal synthetic route will depend on factors such as cost, scale, available equipment, and desired purity of the final product.

References

Enzymatic Kinetic Resolution of Racemic 2-Hexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-hexanol (B165339), a key process for the production of enantiomerically pure secondary alcohols. Enantiopure alcohols are critical building blocks in the synthesis of pharmaceuticals and other fine chemicals. This application note details the use of Candida antarctica lipase (B570770) B (CALB) for the selective acylation of one enantiomer of 2-hexanol. Included are detailed experimental protocols for the enzymatic reaction, work-up, and analysis, as well as tabulated data from representative studies to illustrate expected outcomes. Furthermore, this guide presents diagrams to visualize the experimental workflow and the underlying principles of enzymatic kinetic resolution.

Introduction

Chiral secondary alcohols, such as the enantiomers of 2-hexanol, are valuable intermediates in asymmetric synthesis. The differential biological activity of enantiomers necessitates their separation and use in enantiomerically pure forms. Enzymatic kinetic resolution (EKR) has emerged as a powerful and sustainable method for resolving racemic mixtures.[1] Lipases, particularly Candida antarctica lipase B (CALB), are widely employed due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.[2]

The principle of EKR of racemic 2-hexanol involves the selective acylation of one enantiomer by the lipase, resulting in the formation of an enantioenriched ester and leaving behind the unreacted, enantioenriched alcohol. By carefully controlling the reaction conditions and stopping the reaction at approximately 50% conversion, both the ester and the remaining alcohol can be obtained with high enantiomeric excess (e.e.).[1]

Principle of the Method

The enzymatic kinetic resolution of racemic 2-hexanol is based on the difference in the rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. The lipase, a chiral catalyst, preferentially binds to one enantiomer and catalyzes its acylation at a much faster rate than the other. This process is often irreversible, especially when using vinyl esters as acyl donors, as the liberated vinyl alcohol tautomerizes to acetaldehyde.

The reaction can be represented as follows:

(R,S)-2-hexanol + Acyl Donor ---(Lipase)--> (R)-2-hexyl acetate (B1210297) + (S)-2-hexanol (assuming the lipase is R-selective)

By terminating the reaction at or near 50% conversion, it is possible to isolate the acylated product and the unreacted alcohol, both in high enantiomeric purity.

Data Presentation

The following tables summarize representative quantitative data for the enzymatic kinetic resolution of racemic secondary alcohols using Candida antarctica lipase B (Novozym® 435) and vinyl acetate as the acyl donor. These values are compiled from various studies and serve as a benchmark for the expected performance of the kinetic resolution of racemic 2-hexanol.

Table 1: Influence of Reaction Time on Conversion and Enantiomeric Excess

Reaction Time (hours)Conversion (%)e.e. of (S)-2-hexanol (%)e.e. of (R)-2-hexyl acetate (%)
12025>99
23554>99
44582>99
650>99>99
12558298
24606797

Note: Data is representative for a typical kinetic resolution of a secondary alcohol using Novozym® 435 and vinyl acetate in an organic solvent at room temperature. The enantioselectivity (E-value) for such reactions is often high (E > 200).

Table 2: Effect of Solvent on Reaction Performance

SolventConversion (%) (at 6 hours)e.e. of (S)-2-hexanol (%)e.e. of (R)-2-hexyl acetate (%)
Hexane (B92381)50>99>99
Methyl tert-butyl ether (MTBE)52>99>99
Toluene4898>99
Acetonitrile356597
Tetrahydrofuran (THF)305096

Note: Non-polar, aprotic solvents generally provide the best results in terms of both conversion and enantioselectivity.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 2-Hexanol

This protocol describes a typical procedure for the kinetic resolution of racemic 2-hexanol using immobilized Candida antarctica lipase B (Novozym® 435) and vinyl acetate.

Materials:

  • Racemic 2-hexanol

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Hexane (anhydrous)

  • Ethanol (for quenching the reaction)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (reaction flask, magnetic stirrer, etc.)

  • Temperature-controlled reaction setup

Procedure:

  • To a flame-dried reaction flask equipped with a magnetic stir bar, add racemic 2-hexanol (1.0 g, 9.78 mmol) and anhydrous hexane (20 mL).

  • Add vinyl acetate (1.26 g, 14.67 mmol, 1.5 equivalents).

  • Add Novozym® 435 (100 mg, 10% w/w of the substrate).

  • Seal the flask and stir the reaction mixture at room temperature (approximately 25°C).

  • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by chiral Gas Chromatography (GC).

  • Once the conversion reaches approximately 50% (typically after 4-8 hours), quench the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate contains the unreacted (S)-2-hexanol and the product, (R)-2-hexyl acetate.

Work-up and Separation of Products

This protocol outlines the separation of the unreacted alcohol from the ester product using column chromatography.

Materials:

  • Reaction mixture from the enzymatic resolution

  • Silica (B1680970) gel (for column chromatography)

  • Hexane and ethyl acetate (for the mobile phase)

  • Standard column chromatography setup

  • Rotary evaporator

Procedure:

  • Concentrate the filtrate from the enzymatic reaction under reduced pressure using a rotary evaporator to remove the bulk of the solvent.

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Load the concentrated reaction mixture onto the column.

  • Elute the column with a gradient of hexane and ethyl acetate. A typical gradient starts with 100% hexane and gradually increases the proportion of ethyl acetate.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) or GC to identify the fractions containing the separated (S)-2-hexanol and (R)-2-hexyl acetate. The less polar ester will typically elute before the more polar alcohol.

  • Combine the pure fractions of each component and remove the solvent using a rotary evaporator to obtain the purified (S)-2-hexanol and (R)-2-hexyl acetate.

Analytical Method: Chiral Gas Chromatography (GC)

This protocol describes the analysis of the enantiomeric excess of 2-hexanol and 2-hexyl acetate.[3]

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Column: CP Chirasil-DEX CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.[3]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 230°C.[3]

  • Detector Temperature: 250°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold at 150°C for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture or the purified fractions in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of 2-hexanol and 2-hexyl acetate based on their retention times. It is recommended to inject standards of the racemate to determine the retention times of each enantiomer.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Mandatory Visualization

EnzymaticKineticResolution Racemic Racemic 2-Hexanol ((R)- and (S)-enantiomers) Reaction Enzymatic Reaction (Organic Solvent) Racemic->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Enzyme Immobilized Lipase (Novozym® 435) Enzyme->Reaction Separation Separation (e.g., Column Chromatography) Reaction->Separation ~50% Conversion S_Alcohol (S)-2-Hexanol (High e.e.) Separation->S_Alcohol Unreacted R_Ester (R)-2-Hexyl Acetate (High e.e.) Separation->R_Ester Product

Caption: Experimental workflow for the enzymatic kinetic resolution of racemic 2-hexanol.

KineticResolutionPrinciple cluster_reactants Reactants cluster_products Products R_Hexanol (R)-2-Hexanol Enzyme Lipase (Chiral Catalyst) R_Hexanol->Enzyme S_Hexanol (S)-2-Hexanol S_Hexanol->Enzyme R_Ester (R)-2-Hexyl Acetate Enzyme->R_Ester Fast Reaction S_Hexanol_Unreacted (S)-2-Hexanol (Unreacted) Enzyme->S_Hexanol_Unreacted Slow/No Reaction

Caption: Principle of lipase-catalyzed kinetic resolution of 2-hexanol.

References

Application of (R)-(-)-2-Hexanol in Asymmetric Catalysis: A Chiral Building Block Approach

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-2-Hexanol is a valuable chiral building block in asymmetric synthesis. Its enantiopure nature allows for the introduction of a defined stereocenter into a target molecule, which is a crucial aspect in the synthesis of complex natural products and pharmaceuticals. While not a catalyst itself, its application as a chiral precursor is fundamental in asymmetric transformations, guiding the stereochemical outcome of subsequent reactions. This document provides detailed application notes and protocols for the use of this compound as a chiral synthon, with a focus on its role in the total synthesis of cycloviracin B1.

Application in Natural Product Synthesis: The Case of Cycloviracin B1

This compound played a pivotal role in the total synthesis of the antiviral glycolipid cycloviracin B1, as reported by Fürstner and colleagues. In this complex synthesis, the chiral alcohol was utilized to prepare key intermediates. These intermediates served as model compounds for comparative analysis with the natural product, which was essential for elucidating the absolute configuration of four previously unassigned stereocenters within the cycloviracin B1 molecule.

The general workflow for the utilization of this compound as a chiral building block in a multi-step synthesis involves its conversion into a more complex, functionalized intermediate that retains the original stereochemistry. This chiral fragment is then incorporated into the main carbon skeleton of the target molecule.

G R_Hexanol This compound Intermediate Chiral Intermediate (Stereocenter Retained) R_Hexanol->Intermediate Functionalization Coupling Coupling with Prochiral Substrate Intermediate->Coupling Target_Molecule Target Molecule with Defined Stereocenter Coupling->Target_Molecule G cluster_synthesis Synthesis of Model Compounds cluster_analysis Analysis and Comparison cluster_conclusion Conclusion R_Hexanol This compound Model_A Model Compound A (Known Stereochemistry) R_Hexanol->Model_A S_Hexanol (S)-(+)-2-Hexanol Model_B Model Compound B (Known Stereochemistry) S_Hexanol->Model_B Other_Chiral Other Chiral Building Blocks Model_C Model Compound C (Known Stereochemistry) Other_Chiral->Model_C Spectra_A Spectroscopic Data (e.g., NMR) of A Model_A->Spectra_A Spectra_B Spectroscopic Data (e.g., NMR) of B Model_B->Spectra_B Spectra_C Spectroscopic Data (e.g., NMR) of C Model_C->Spectra_C Natural_Product Natural Cycloviracin B1 (Unknown Stereochemistry) Spectra_NP Spectroscopic Data of Natural Product Natural_Product->Spectra_NP Comparison Comparison Spectra_A->Comparison Spectra_B->Comparison Spectra_C->Comparison Spectra_NP->Comparison Assignment Stereochemical Assignment Comparison->Assignment

Application Notes and Protocols for the Derivatization of (R)-(-)-2-Hexanol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(-)-2-Hexanol is a chiral secondary alcohol of interest in various fields, including organic synthesis, flavor and fragrance chemistry, and pharmaceutical development. The accurate determination of its enantiomeric purity is crucial for quality control and regulatory purposes. Direct analysis of enantiomers can be challenging; therefore, derivatization is a common strategy to enhance the analytical properties of the molecule. This document provides detailed application notes and protocols for the derivatization of this compound for analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC). The primary goal of derivatization in this context is to convert the enantiomers into diastereomers, which can be separated on achiral stationary phases, or to improve the chromatographic behavior and detectability of the enantiomers on chiral stationary phases.

Derivatization Strategies for this compound

The most common derivatization strategies for chiral alcohols like this compound involve the formation of esters. This is typically achieved by reaction with a chiral or achiral derivatizing agent.

  • Achiral Derivatizing Agents for Chiral GC Analysis: Reagents like acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA) are used to form acetate (B1210297) and trifluoroacetate (B77799) esters, respectively. These derivatives are more volatile and often exhibit better peak shapes and resolution on chiral GC columns.

  • Chiral Derivatizing Agents for Achiral Chromatography/NMR: Reagents such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) and its corresponding acid chloride are used to form diastereomeric esters.[1][2][3] These diastereomers can then, in principle, be separated on a standard achiral HPLC column. However, the primary application of Mosher esters is the determination of absolute configuration and enantiomeric excess by Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Analytical Techniques

Gas Chromatography (GC): Chiral GC is a powerful technique for the separation of volatile enantiomers. Derivatization to more volatile esters, such as acetates, can significantly improve peak shape and resolution.[1] The use of a chiral stationary phase, such as one coated with a cyclodextrin (B1172386) derivative, allows for the differential interaction with the enantiomers, leading to their separation.

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of 2-hexanol (B165339) enantiomers. While direct separation on a chiral stationary phase (CSP) is possible, an indirect approach involving derivatization to form diastereomers that can be separated on a more robust achiral column is a common alternative.

Quantitative Data

The following tables summarize quantitative data for the analysis of derivatized 2-Hexanol.

Table 1: Chiral GC Analysis of 2-Hexanol Acetate Derivatives

ParameterValueReference
Analyte2-Hexanol Acetate Derivatives[4]
ColumnCP-Chirasil-DEX CB[4]
Separation Factor (α)1.95[4]
Retention Time ((R)-enantiomer)12.1 min
Retention Time ((S)-enantiomer)12.5 min

Experimental Protocols

Protocol 1: Derivatization of this compound with Acetic Anhydride for Chiral GC Analysis

Objective: To prepare the acetate ester of this compound for enantiomeric purity analysis by chiral gas chromatography.

Materials:

Procedure:

  • In a clean, dry vial, dissolve approximately 10 mg of this compound in 1 mL of dichloromethane.

  • Add 50 µL of acetic anhydride to the solution.

  • Add a catalytic amount (approximately 10 µL) of pyridine to the mixture.

  • Cap the vial and stir the mixture at room temperature for 1 hour.

  • Quench the reaction by adding 1 mL of deionized water.

  • Vortex the mixture and allow the layers to separate.

  • Carefully remove the aqueous layer.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution containing the 2-hexyl acetate derivative is ready for dilution and analysis by chiral GC.

Recommended GC Conditions:

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen or Helium

  • Injector Temperature: 230 °C

  • Detector (FID) Temperature: 250 °C

  • Oven Program: 70 °C, ramp at 5 °C/min to 160 °C

  • Injection Volume: 1 µL (split injection)

Protocol 2: Derivatization of this compound with Trifluoroacetic Anhydride (TFAA) for Chiral GC Analysis

Objective: To prepare the trifluoroacetate ester of this compound for enantiomeric purity analysis by chiral GC. This derivative is highly volatile and can be advantageous for certain applications.

Materials:

  • This compound

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine (optional, as a catalyst)

  • Dichloromethane (DCM) or other suitable solvent

  • Deionized Water

  • Anhydrous Sodium Sulfate

  • Vials, syringes, and standard laboratory glassware

Procedure:

  • Dissolve approximately 10 mg of this compound in 1 mL of dichloromethane in a dry vial.

  • Add an excess of trifluoroacetic anhydride (e.g., 50-100 µL).

  • Optionally, add a catalytic amount of pyridine (e.g., 10 µL).

  • Allow the reaction to proceed at room temperature for 30 minutes. The reaction is typically rapid.

  • Quench the reaction by carefully adding deionized water.

  • Extract the trifluoroacetylated derivative with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The sample is now ready for dilution and GC analysis.

Protocol 3: Derivatization with (R)- or (S)-Mosher's Acid Chloride for NMR Analysis

Objective: To form diastereomeric Mosher esters of this compound to determine its absolute configuration and enantiomeric excess by ¹H or ¹⁹F NMR.

Materials:

  • This compound

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine

  • Anhydrous deuterated chloroform (B151607) (CDCl₃) for NMR

  • Anhydrous reaction solvent (e.g., dichloromethane or carbon tetrachloride)

  • Vials, syringes, and NMR tubes

Procedure:

  • Prepare two separate reactions: one with (R)-Mosher's acid chloride and one with (S)-Mosher's acid chloride.

  • In a dry vial under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of this compound in the anhydrous reaction solvent.

  • Add a slight excess (e.g., 1.2 equivalents) of anhydrous pyridine.

  • To this solution, add a slight excess (e.g., 1.1 equivalents) of either (R)- or (S)-Mosher's acid chloride.

  • Allow the reaction to proceed at room temperature until completion (monitor by TLC or LC-MS if necessary, typically a few hours).

  • Remove the solvent under reduced pressure.

  • Dissolve the crude ester in CDCl₃ and transfer to an NMR tube.

  • Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-Mosher esters.

  • The absolute configuration is determined by comparing the chemical shifts of protons adjacent to the newly formed chiral center in the two diastereomeric esters.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow Sample This compound Reaction Derivatization Reaction Sample->Reaction Derivatizing_Agent Derivatizing Agent (e.g., Acetic Anhydride) Derivatizing_Agent->Reaction Derivatized_Sample Derivatized Sample (e.g., 2-Hexyl Acetate) Reaction->Derivatized_Sample Injection GC Injection Derivatized_Sample->Injection Separation Chiral GC Separation Injection->Separation Detection Detection (FID) Separation->Detection Data_Analysis Data Analysis (Peak Integration, ee% Calculation) Detection->Data_Analysis

Caption: General workflow for the derivatization and chiral GC analysis of this compound.

Mosher_Method_Workflow cluster_derivatization Diastereomer Formation cluster_nmr_analysis NMR Analysis R_Hexanol This compound Reaction_R Reaction 1 R_Hexanol->Reaction_R Reaction_S Reaction 2 R_Hexanol->Reaction_S R_Mosher (R)-Mosher's Acid Chloride R_Mosher->Reaction_R S_Mosher (S)-Mosher's Acid Chloride S_Mosher->Reaction_S Ester_R (R,R)-Mosher Ester Reaction_R->Ester_R Ester_S (R,S)-Mosher Ester Reaction_S->Ester_S NMR_R ¹H / ¹⁹F NMR of (R,R)-Ester Ester_R->NMR_R NMR_S ¹H / ¹⁹F NMR of (R,S)-Ester Ester_S->NMR_S Comparison Comparison of Chemical Shifts (Δδ) NMR_R->Comparison NMR_S->Comparison Result Determination of Absolute Configuration & ee% Comparison->Result

Caption: Workflow for determining absolute configuration using Mosher's method.

References

Application Notes and Protocols for (R)-(-)-2-Hexanol in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (R)-(-)-2-Hexanol in the fragrance industry. This document details its olfactory profile, outlines its applications, and provides standardized protocols for its evaluation and analysis.

Introduction

This compound is a chiral secondary alcohol that is utilized in the fragrance industry for its distinct aromatic properties. As with many chiral compounds, the stereochemistry of 2-hexanol (B165339) plays a crucial role in its olfactory perception. This molecule offers a unique scent profile that can be incorporated into a variety of fragrance compositions to impart specific nuances. Its enantiomeric counterpart, (S)-(+)-2-Hexanol, possesses a different scent profile, highlighting the importance of stereochemical purity in fragrance applications.

Olfactory Profile and Applications

The scent of this compound is multifaceted, with descriptions varying in the literature. Some sources characterize it as having a mild, floral, and slightly fruity odor[1], while others describe it as earthy, mushroom-like, dusty, and oily[2]. This discrepancy may be attributed to the purity of the sample, the concentration at which it was evaluated, and the individual perception of the evaluator. In contrast, its enantiomer, (S)-(+)-2-Hexanol, is described as having a fruity and floral sensory profile[3].

Due to its complex aroma, this compound can be used as a component in fragrance formulations to add green, herbal, or rosy notes[1]. The racemic mixture of 2-hexanol is recommended for use in fragrance concentrates at levels up to 0.8000%[4].

Quantitative Data

A summary of the available quantitative data for 2-hexanol is presented below. It is important to note that some of this data pertains to the racemic mixture.

Table 1: Physicochemical Properties of 2-Hexanol

PropertyValueReference
Molecular Formula C₆H₁₄O[5][6]
Molecular Weight 102.17 g/mol [7]
CAS Number this compound 26549-24-6[2]
CAS Number (S)-(+)-2-Hexanol 52019-78-0[3]
CAS Number (Racemic 2-Hexanol) 626-93-7[4][5]
Boiling Point (Racemic) 136.00 to 139.00 °C @ 760.00 mm Hg[4]
Flash Point (Racemic) 115.00 °F. TCC ( 46.11 °C. )[4]
Specific Gravity (Racemic) 0.81400 to 0.81600 @ 20.00 °C[4]
Vapor Pressure (Racemic) 2.634000 mmHg @ 25.00 °C (estimated)[4]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its overall aroma. The following is a generalized protocol for the GC-O analysis of this compound.

Objective: To identify and characterize the odor-active components of a sample containing this compound.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms).

  • Helium carrier gas.

  • Sample of this compound (of known purity).

  • Solvent for dilution (e.g., ethanol).

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare a dilution of the this compound sample in a suitable solvent to an appropriate concentration for injection.

  • GC-MS Parameters:

    • Set the injector temperature (e.g., 250 °C).

    • Program the oven temperature with an appropriate ramp to separate the volatile compounds (e.g., start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C and hold for 5 minutes).

    • Set the carrier gas flow rate (e.g., 1 mL/min).

  • Effluent Splitting: The column effluent is split between the mass spectrometer detector and the olfactometry port.

  • Olfactometry:

    • A trained panelist sniffs the effluent from the olfactometry port.

    • The panelist records the time at which an odor is detected, a description of the odor, and its intensity.

  • Data Analysis: The data from the mass spectrometer (identifying the chemical compounds) is correlated with the sensory data from the olfactometry analysis to identify the specific compounds responsible for the perceived aromas.

GC_O_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Correlation Sample Sample of this compound Dilution Dilution in Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Splitting Effluent Splitting Separation->Splitting Detection MS Detection Splitting->Detection Olfactometry Olfactory Detection Splitting->Olfactometry MS_Data Mass Spectra Data Detection->MS_Data O_Data Olfactory Data Olfactometry->O_Data Correlation Data Correlation & Identification MS_Data->Correlation O_Data->Correlation

Figure 1. Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Sensory Panel Evaluation

A sensory panel is used to obtain detailed descriptive analysis of a fragrance material. This protocol outlines the steps for evaluating the olfactory profile of this compound.

Objective: To obtain a detailed and standardized description of the odor of this compound.

Materials:

  • Sample of this compound of high purity.

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol).

  • Glass smelling strips.

  • A panel of trained sensory assessors (typically 8-12 individuals).

  • A controlled evaluation room with neutral odor and adequate ventilation.

  • Standardized sensory evaluation forms.

Procedure:

  • Sample Preparation: Prepare a solution of this compound in the chosen solvent at a standard concentration (e.g., 1% or 5%).

  • Sample Presentation: Dip smelling strips into the solution to a consistent depth and allow the solvent to evaporate for a set amount of time (e.g., 30 seconds).

  • Evaluation:

    • Present the smelling strips to the panelists in a controlled and randomized order.

    • Panelists evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, after 30 minutes, after 1 hour) to assess the top, middle, and base notes.

    • Panelists complete a sensory evaluation form, describing the odor using a standardized lexicon of fragrance terms and rating the intensity of different odor characteristics.

  • Data Analysis: The descriptive data from the panelists is compiled and analyzed to create a comprehensive olfactory profile of the material. Statistical analysis can be used to determine the consensus on the most prominent odor descriptors.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_procedure Evaluation Procedure cluster_analysis Data Analysis Sample This compound Sample Preparation Prepare Dilution Sample->Preparation Solvent Odorless Solvent Solvent->Preparation Panel Trained Sensory Panel Presentation Present to Panelists Panel->Presentation Dipping Dip Smelling Strips Preparation->Dipping Dipping->Presentation Evaluation Panelists Evaluate & Record Presentation->Evaluation Compilation Compile Sensory Data Evaluation->Compilation Analysis Statistical Analysis Compilation->Analysis Profile Generate Olfactory Profile Analysis->Profile

Figure 2. Workflow for Sensory Panel Evaluation of a fragrance material.

Conclusion

This compound is a valuable chiral molecule in the perfumer's palette, offering a complex and nuanced aroma. The distinct olfactory differences between its enantiomers underscore the significance of stereochemistry in fragrance perception. The protocols provided herein offer a standardized approach for the detailed analysis and evaluation of this and other chiral fragrance ingredients, enabling researchers and perfumers to better understand and utilize their unique sensory properties. Further research to determine the precise odor threshold of each enantiomer and to explore their synergistic effects in complex fragrance mixtures would be of significant value to the industry.

References

Troubleshooting & Optimization

increasing enantiomeric excess in (R)-(-)-2-Hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(-)-2-Hexanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on increasing enantiomeric excess (ee) during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically enriched this compound?

A1: The main strategies involve two primary approaches:

  • Asymmetric Reduction of 2-Hexanone (B1666271): This is a highly efficient method where the prochiral ketone, 2-hexanone, is reduced to the chiral alcohol.[1] This can be achieved using chemo-catalysts, such as ruthenium-based Noyori-type catalysts, or biocatalysts like alcohol dehydrogenases (ADHs).[1][2]

  • Kinetic Resolution of Racemic 2-Hexanol (B165339): This technique involves the selective reaction of one enantiomer from a racemic mixture of 2-hexanol, leaving the desired this compound unreacted and enriched.[3] Lipase-catalyzed acylation is a common and effective method for this purpose.[3][4]

Q2: How is the enantiomeric excess (ee%) of my 2-Hexanol product determined?

A2: The most common and reliable methods for determining the ee% of chiral alcohols like 2-Hexanol are chiral chromatography techniques.[5][6]

  • Chiral High-Performance Liquid Chromatography (HPLC): Separates enantiomers using a chiral stationary phase (CSP), often based on cellulose (B213188) or amylose (B160209) derivatives.[6][7]

  • Chiral Gas Chromatography (GC): Separates volatile enantiomers on a CSP, which is frequently a cyclodextrin (B1172386) derivative. Derivatization of the alcohol to a more volatile ester (e.g., acetate) can improve resolution.[6]

The ee% is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area R - Area S) / (Area R + Area S)| x 100.[6]

Q3: My reaction is complete, but the enantiomeric excess is lower than desired. Can I improve the ee% of the final product?

A3: Yes, it is possible to enhance the ee% of a partially enriched sample. Standard purification like column chromatography will not separate enantiomers.[5] However, you can use methods such as:

  • Preparative Chiral Chromatography: This is a scaled-up version of the analytical HPLC or GC methods used to determine ee%, allowing for the physical separation of the enantiomers.[5]

  • Recrystallization with a Chiral Resolving Agent: This involves forming diastereomeric salts by reacting the alcohol with a chiral acid. These diastereomers have different physical properties and can often be separated by crystallization.

Q4: What are the most critical factors affecting enantioselectivity in the asymmetric reduction of 2-hexanone?

A4: Several factors are crucial for achieving high enantioselectivity:

  • Catalyst Choice: The selection of the chiral ligand (e.g., (R)-BINAP for the (R)-alcohol) or the specific enzyme (e.g., a reductase with the desired stereopreference) is the most critical factor.[1][8]

  • Temperature: Lower reaction temperatures generally lead to higher enantiomeric excess by increasing the energy difference between the diastereomeric transition states.[5]

  • Solvent: The polarity and nature of the solvent can influence catalyst activity and selectivity.

  • Reagent Purity and Inert Conditions: For chemo-catalytic hydrogenations, moisture and oxygen can deactivate the catalyst, leading to lower conversion and selectivity. Using anhydrous solvents and maintaining an inert atmosphere (Argon or Nitrogen) is essential.[5][9]

Q5: What are the key considerations for a successful lipase-catalyzed kinetic resolution of 2-Hexanol?

A5: For optimal results in a lipase-catalyzed kinetic resolution, consider the following:

  • Enzyme Selection: Different lipases exhibit different enantioselectivities. Screening various lipases (e.g., Candida antarctica lipase (B570770) B (CALB), Pseudomonas fluorescens lipase) is recommended.[4][10]

  • Acyl Donor: The choice of acyl donor (e.g., vinyl acetate (B1210297), ethyl acetate) can significantly impact reaction rate and enantioselectivity.[4] Vinyl acetate is often used as it produces an enol that tautomerizes to acetaldehyde, making the reaction irreversible.

  • Solvent: A non-polar organic solvent like hexane (B92381) or toluene (B28343) is typically used.[4]

  • Stopping at ~50% Conversion: In a kinetic resolution, the maximum yield for a single enantiomer is 50%.[3] To achieve high ee for both the unreacted alcohol and the esterified product, the reaction should be carefully monitored and stopped at or near 50% conversion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem: Low Enantiomeric Excess (ee%)
Symptom Method Possible Cause Suggested Solution
Low ee% (<90%)Asymmetric Reduction (Chemo-catalytic) Reaction temperature is too high. Lower the reaction temperature incrementally (e.g., to 0 °C, -20 °C, or -78 °C). Lower temperatures generally favor higher selectivity.[5]
Presence of moisture or oxygen. Use oven-dried glassware, anhydrous/degassed solvents, and run the reaction under a strict inert atmosphere (Ar or N₂).[9]
Incorrect catalyst/ligand configuration. Ensure you are using the correct ligand enantiomer to produce the desired (R)-alcohol. For many Noyori-type catalysts, the (R)-BINAP ligand yields the (R)-alcohol.[8][11]
Aged or decomposed catalyst. Use a fresh batch of catalyst or ligand and prepare the active catalyst in situ just before use.[9]
Low ee% (<90%)Asymmetric Reduction (Biocatalytic) Sub-optimal pH or temperature. Optimize the reaction pH and temperature according to the specific enzyme's requirements. Each enzyme has an optimal operational range.[9]
Incorrect enzyme stereoselectivity. The selected alcohol dehydrogenase (ADH) may preferentially produce the (S)-enantiomer. Screen for an ADH known to produce the (R)-enantiomer.[1][9]
Co-solvent effects. The type and concentration of the organic co-solvent (used to dissolve the substrate) can affect enzyme selectivity. Optimize this parameter.[9]
Low ee% (<90%)Lipase-Catalyzed Kinetic Resolution Reaction proceeded past 50% conversion. Carefully monitor the reaction progress via GC or HPLC and quench the reaction when it reaches approximately 50% conversion to maximize the ee of the remaining alcohol.
Low enzyme enantioselectivity (Low E-value). Screen different lipases. The enantioselectivity (E-value) is highly dependent on the specific enzyme used.[4]
Unsuitable acyl donor or solvent. Experiment with different acyl donors (e.g., vinyl propionate, vinyl butyrate) and solvents to find the optimal combination for your chosen lipase.[10]
Problem: Low Conversion or Yield
Symptom Method Possible Cause Suggested Solution
Low Conversion/YieldAsymmetric Reduction (Chemo-catalytic) Catalyst deactivation. Ensure strict anhydrous and anaerobic conditions. Purify the substrate and solvent to remove any potential catalyst poisons.[5]
Insufficient reaction time or hydrogen pressure. Increase the reaction time or, if applicable, the hydrogen pressure. Monitor the reaction to determine the point of completion.[5]
Incorrect reagent stoichiometry. Verify the correct stoichiometry, especially the substrate-to-catalyst ratio and the amount of hydride source.[5]
Low Conversion/YieldAsymmetric Reduction (Biocatalytic) Enzyme inhibition. High substrate or product concentrations can inhibit the enzyme.[9] Consider substrate feeding strategies to maintain a low concentration in the reaction medium.
Cofactor (NADH/NADPH) not regenerating. If using a cofactor-dependent enzyme, ensure the cofactor regeneration system (e.g., isopropanol/ADH or glucose/GDH) is active and all components are present in the correct amounts.[12]
Low Conversion/YieldLipase-Catalyzed Kinetic Resolution Inactive enzyme. Use a fresh or properly stored enzyme. Ensure the reaction conditions (temperature, solvent) are not denaturing the lipase.
Reaction is too slow. Increase the enzyme loading or the temperature. Note that higher temperatures may sometimes negatively impact enantioselectivity.[5]

Data Summary Tables

Table 1: Comparison of Catalytic Systems for Asymmetric Reduction of Ketones

Catalyst TypeSpecific Catalyst/EnzymeSubstrateTemp. (°C)Time (h)Conversion (%)ee (%)Product Config.
Chemo-catalystRuCl₂[(R)-BINAP]6-chloro-2-hexanone25-5012-48>95>98(R)
Chemo-catalyst(R)-Methyl-CBS6-chloro-2-hexanone-20 - 01-4~95>97(R)
BiocatalystCandida parapsilosis Carbonyl Reductase (CPCR)6-chloro-2-hexanone3024>95>99(R)
BiocatalystRhodococcus ruber ADH (ADH-A)6-chloro-2-hexanone3024>99>99(S)
Data adapted for 2-hexanol from performance with the similar substrate 6-chloro-2-hexanone.[1]

Table 2: Lipase Screening for Kinetic Resolution

Lipase SourceAcyl DonorSolventTime (h)Conversion (%)ee (%) (Alcohol)ee (%) (Ester)
Novozym 435 (Candida antarctica)Vinyl AcetateHexane350>99>99
Pseudomonas fluorescens (Lipase PS)Vinyl AcetateHexane1650>99>99
Candida rugosa (Lipase AY)Vinyl AcetateHexane244890-
Data derived from kinetic resolutions of similar secondary alcohols.[4][10]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Hexanone using Ru-BINAP Catalyst

This protocol is based on the well-established Noyori asymmetric hydrogenation.[8]

  • Catalyst Preparation (In Situ):

    • In a dry Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(benzene)]₂ (0.005 mol%) and (R)-BINAP (0.011 mol%).

    • Add anhydrous, degassed methanol (B129727) to dissolve the components.

    • Stir the mixture at 50 °C for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate Schlenk flask, dissolve 2-hexanone (1 equivalent) in anhydrous, degassed methanol.

    • Transfer the substrate solution to the catalyst solution via cannula.

    • Transfer the entire mixture to a high-pressure autoclave.

    • Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 10-50 atm H₂.

    • Stir the reaction at 25-30 °C for 24-48 hours.

  • Work-up and Purification:

    • After the reaction, cool the autoclave and carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., hexane/ethyl acetate eluent) to yield pure this compound.

  • Analysis:

    • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Lipase-Catalyzed Kinetic Resolution of (±)-2-Hexanol

This protocol uses a lipase to selectively acylate the (S)-enantiomer, enriching the (R)-enantiomer.[4]

  • Reaction Setup:

    • To a flask, add racemic 2-hexanol (1 equivalent), Novozym 435 (20-40 mg per mmol of substrate), and a suitable solvent (e.g., hexane or MTBE).

    • Add vinyl acetate (1.5-2.2 equivalents) to the mixture.

  • Enzymatic Reaction:

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion percentage.

    • Stop the reaction when conversion reaches approximately 50% by filtering off the immobilized enzyme.

  • Work-up and Purification:

    • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Separate the unreacted this compound from the formed (S)-2-acetoxyhexane by flash column chromatography.

  • Analysis:

    • Determine the enantiomeric excess of the recovered this compound.

Visualizations

Experimental and Analytical Workflow

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Purification Prochiral_Ketone 2-Hexanone Asymmetric_Reduction Asymmetric Reduction (e.g., Ru-BINAP, ADH) Prochiral_Ketone->Asymmetric_Reduction Racemic_Alcohol Racemic 2-Hexanol Kinetic_Resolution Kinetic Resolution (e.g., Lipase) Racemic_Alcohol->Kinetic_Resolution Crude_Product Crude Product (Mixture of Enantiomers) Asymmetric_Reduction->Crude_Product Kinetic_Resolution->Crude_Product Analysis Determine ee% (Chiral GC/HPLC) Crude_Product->Analysis Purification Purification to improve ee% (Preparative Chiral HPLC) Analysis->Purification ee% too low Final_Product Enantioenriched This compound Analysis->Final_Product ee% acceptable Purification->Final_Product

Caption: General workflow for the synthesis and analysis of enantiopure this compound.

Troubleshooting Low Enantiomeric Excess

G cluster_ar Asymmetric Reduction cluster_kr Kinetic Resolution Start Low Enantiomeric Excess (ee%) Detected Method Which synthesis method was used? Start->Method AR_Check1 Was the reaction run at a low temperature? Method->AR_Check1 Asymmetric Reduction KR_Check1 Was conversion stopped at ~50%? Method->KR_Check1 Kinetic Resolution AR_Sol1 Decrease Temperature (e.g., to 0°C or -20°C) AR_Check1->AR_Sol1 No AR_Check2 Were anhydrous & anaerobic conditions maintained? AR_Check1->AR_Check2 Yes AR_Sol2 Use oven-dried glassware and degassed solvents AR_Check2->AR_Sol2 No AR_Check3 Is the catalyst/ligand correct and fresh? AR_Check2->AR_Check3 Yes AR_Sol3 Verify catalyst configuration and use a fresh batch AR_Check3->AR_Sol3 No KR_Sol1 Monitor reaction closely and quench at 50% conversion KR_Check1->KR_Sol1 No KR_Check2 Is the lipase enantioselective enough (High E-value)? KR_Check1->KR_Check2 Yes KR_Sol2 Screen other lipases (e.g., CALB, Amano PS) KR_Check2->KR_Sol2 No

Caption: Decision tree for troubleshooting low enantiomeric excess in 2-Hexanol synthesis.

Mechanism of Lipase-Catalyzed Kinetic Resolution

G cluster_reactants Reactants cluster_products Products at ~50% Conversion Racemate (R)-2-Hexanol + (S)-2-Hexanol Lipase Lipase (Chiral Catalyst) Racemate->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase R_Alcohol Enriched (R)-2-Hexanol (Unreacted) Lipase->R_Alcohol Slow/No Reaction (R-enantiomer is not a good fit) S_Ester Enriched (S)-Ester (Product) Lipase->S_Ester Fast Reaction (S-enantiomer is acylated)

Caption: Conceptual diagram of lipase-catalyzed kinetic resolution of racemic 2-hexanol.

References

purification methods for (R)-(-)-2-Hexanol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (R)-(-)-2-Hexanol from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Problem: Poor or No Separation of Enantiomers

  • Possible Cause: The chiral stationary phase (CSP) is not suitable for 2-hexanol (B165339).

    • Solution: Screen different types of polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H). The selection of the CSP is critical for achieving enantioseparation.

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: Systematically vary the ratio of the mobile phase components. For normal-phase HPLC, a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol (B145695) is commonly used. A lower percentage of the alcohol modifier generally increases retention and can improve resolution.[1]

  • Possible Cause: The flow rate is too high.

    • Solution: Reduce the flow rate. Chiral separations often benefit from lower flow rates than achiral separations, as this allows for more effective interaction between the enantiomers and the CSP.

  • Possible Cause: The column temperature is not optimal.

    • Solution: Use a column oven to control the temperature. Both increasing and decreasing the temperature can affect selectivity, so it is a valuable parameter to screen.[2]

Problem: Peak Tailing

  • Possible Cause: Secondary interactions between the alcohol's hydroxyl group and active sites on the stationary phase (e.g., residual silanols).[2]

    • Solution: Add a small amount of a polar additive to the mobile phase. For alcohols, adding a small percentage of a more polar alcohol or a modifier like trifluoroacetic acid (TFA) can help to block active sites and improve peak shape.

  • Possible Cause: Column contamination.

    • Solution: Flush the column with a strong solvent to remove any adsorbed impurities. If the problem persists, the column may need to be replaced.[2]

  • Possible Cause: Mismatched solvent between the sample and the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase to avoid peak distortion.

Problem: Low Yield in Preparative HPLC

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or the injection volume. Overloading the column leads to peak broadening and poor separation, which in turn reduces the yield of the pure enantiomer.

  • Possible Cause: Inefficient fraction collection.

    • Solution: Optimize the fraction collection parameters. Collect smaller, more targeted fractions around the peak of the desired enantiomer.

  • Possible Cause: Degradation of the compound on the column.

    • Solution: Ensure the mobile phase and column conditions are not causing degradation of the 2-hexanol. This is less common for simple alcohols but should be considered if yields are unexpectedly low.

Enzymatic Kinetic Resolution

Problem: Low Enantiomeric Excess (ee)

  • Possible Cause: The chosen enzyme is not highly selective for 2-hexanol.

    • Solution: Candida antarctica Lipase B (CALB), often immobilized as Novozym® 435, is known to be highly effective for the resolution of secondary alcohols like 2-hexanol, often achieving >99% ee.[3][4] If using a different lipase, consider switching to CALB.

  • Possible Cause: The reaction has proceeded beyond 50% conversion.

    • Solution: Monitor the reaction progress closely using chiral GC or HPLC. For a classic kinetic resolution, the maximum ee for the unreacted starting material is achieved at or near 50% conversion.

  • Possible Cause: The reaction conditions (temperature, solvent) are not optimal for enantioselectivity.

    • Solution: Optimize the reaction temperature. Lowering the temperature can sometimes enhance enantioselectivity. The choice of solvent can also influence the enzyme's performance; non-polar organic solvents like hexane (B92381) or toluene (B28343) are often used.[3]

Problem: Low Conversion or Slow Reaction Rate

  • Possible Cause: The enzyme activity is low.

    • Solution: Ensure the enzyme is not denatured and has been stored correctly. Increase the enzyme loading in the reaction mixture.

  • Possible Cause: The acyl donor is not suitable.

    • Solution: Vinyl acetate (B1210297) is a commonly used and effective acyl donor for lipase-catalyzed resolutions as it produces a non-reactive byproduct.

  • Possible Cause: Presence of inhibitors in the reaction mixture.

    • Solution: Ensure the starting materials and solvent are of high purity and free from water or other potential enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying this compound on a preparative scale?

A1: For high-purity this compound, enzymatic kinetic resolution is a highly effective method, capable of achieving enantiomeric excess (ee) values greater than 99%.[3][4] This method utilizes a lipase, such as Candida antarctica Lipase B (Novozym® 435), to selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The resulting mixture of the (R)-alcohol and the (S)-ester can then be easily separated by standard column chromatography. Preparative chiral HPLC is another powerful technique that can yield very high purity material and allows for the recovery of both enantiomers. However, it can be more costly and have lower throughput compared to enzymatic methods.

Q2: Can I use fractional distillation to separate the enantiomers of 2-hexanol?

A2: Direct fractional distillation is not effective for separating enantiomers. Enantiomers have identical physical properties, including their boiling points. Therefore, they cannot be separated by distillation techniques that rely on differences in boiling points. However, a modified approach involving the formation of diastereomers can be used. By reacting the racemic 2-hexanol with a chiral resolving agent to form diastereomeric esters, which have different physical properties, separation by fractional distillation becomes possible. After separation, the desired enantiomer can be recovered by hydrolysis of the ester. This method is generally more complex and less common than chiral chromatography or enzymatic resolution.

Q3: How can I determine the enantiomeric excess (ee) of my purified this compound?

A3: The most common and accurate methods for determining the enantiomeric excess of chiral alcohols are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) . These techniques use a chiral stationary phase to separate the enantiomers, and the ratio of the peak areas in the resulting chromatogram is used to calculate the ee.

Q4: What is a typical yield for the enzymatic kinetic resolution of 2-hexanol?

A4: In a classical kinetic resolution, the theoretical maximum yield for a single enantiomer is 50%, as the other enantiomer is consumed in the enzymatic reaction. Therefore, for the purification of this compound, you can expect a yield approaching 50% of the initial amount of racemic 2-hexanol.

Quantitative Data Summary

The following table summarizes typical quantitative data for different purification methods for this compound.

Purification MethodEnantiomeric Excess (ee)Typical YieldResolution (Rs)Throughput
Enzymatic Kinetic Resolution >99%[3][4]Approaching 50%N/AHigh
Preparative Chiral HPLC >98%Variable (depends on loading and separation)>1.5Low to Medium
Fractional Distillation of Diastereomeric Esters Dependent on the efficiency of the distillationVariableN/AMedium to High

Experimental Protocols

Protocol 1: Preparative Enzymatic Kinetic Resolution of this compound

This protocol describes the kinetic resolution of racemic 2-hexanol using immobilized Candida antarctica Lipase B (Novozym® 435).

Materials:

  • Racemic 2-hexanol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane or toluene (solvent)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

  • Chiral GC or HPLC for ee determination

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic 2-hexanol (1 equivalent) in anhydrous hexane or toluene.

  • Addition of Reagents: Add vinyl acetate (1.5-2.0 equivalents) to the solution.

  • Enzyme Addition: Add Novozym® 435 (typically 10-50 mg per mmol of 2-hexanol).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral GC or HPLC to determine the conversion and the ee of the remaining 2-hexanol.

  • Reaction Quench: When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

  • Workup: Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.

  • Purification: Separate the unreacted this compound from the formed (S)-2-hexyl acetate by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Analysis: Determine the enantiomeric excess of the purified this compound using chiral GC or HPLC.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol provides a general method for the analytical separation of 2-hexanol enantiomers.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector - RID, as 2-hexanol has a weak UV chromophore).

  • Chiral Stationary Phase: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The optimal ratio may need to be determined empirically.

  • High-purity solvents.

Procedure:

  • Sample Preparation: Dissolve a small amount of the 2-hexanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume of the prepared sample (e.g., 5-10 µL) onto the column.

  • Data Acquisition: Run the chromatogram and record the data. The two enantiomers should elute as separate peaks.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Visualizations

experimental_workflow cluster_purification Purification Workflow racemic_mixture Racemic (R,S)-2-Hexanol purification_method Purification Method (e.g., Enzymatic Resolution) racemic_mixture->purification_method separation Separation of Components (e.g., Column Chromatography) purification_method->separation analysis Purity & ee Analysis (Chiral GC/HPLC) separation->analysis pure_R_hexanol Pure this compound analysis->pure_R_hexanol

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Poor HPLC Separation check_column Is the Chiral Column Appropriate? start->check_column check_mobile_phase Is the Mobile Phase Optimized? check_column->check_mobile_phase No solution_column Screen Different Chiral Columns check_column->solution_column Yes check_flow_rate Is the Flow Rate Too High? check_mobile_phase->check_flow_rate No solution_mobile_phase Vary Solvent Ratio & Additives check_mobile_phase->solution_mobile_phase Yes solution_flow_rate Reduce Flow Rate check_flow_rate->solution_flow_rate Yes

Caption: Troubleshooting logic for poor HPLC separation of enantiomers.

References

common side reactions in the synthesis of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during the synthesis of (R)-(-)-2-Hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

The primary methods for synthesizing this compound are the asymmetric reduction of 2-hexanone (B1666271) using either a chemical catalyst (e.g., Ru-BINAP) or a biocatalyst (e.g., an alcohol dehydrogenase, ADH). The most common issues are not typically the formation of numerous side products, but rather challenges related to selectivity and reaction completion.

The main "side reactions" or undesirable outcomes include:

  • Formation of the undesired (S)-(+)-2-Hexanol enantiomer: This is the most critical issue, leading to a lower enantiomeric excess (ee%). It results from a lack of selectivity in the chiral catalyst or enzyme.

  • Incomplete conversion: Leaving unreacted 2-hexanone in the final product mixture complicates purification. This can be caused by catalyst deactivation, insufficient reaction time, or suboptimal conditions.

  • Dehydration of 2-Hexanol (B165339): Under acidic conditions, the 2-hexanol product can be dehydrated to form a mixture of hexene isomers (e.g., 1-hexene, 2-hexene).[1][2] This is more common during acidic workups or if the reaction conditions are not properly controlled.

  • Racemization: Although less common under typical synthesis conditions, harsh workup conditions or prolonged reaction times at elevated temperatures could potentially lead to the racemization of the desired product, reducing the enantiomeric excess.

Q2: My synthesis is resulting in a low enantiomeric excess (ee%). What are the likely causes?

Low enantioselectivity is a frequent challenge. The primary causes depend on the synthetic method used:

  • For Asymmetric Hydrogenation (e.g., Ru-BINAP):

    • Catalyst Purity: The chiral ligand (e.g., BINAP) and the metal precursor must be of high purity. Impurities can disrupt the formation of the active chiral catalyst.

    • Catalyst Deactivation: The catalyst is often sensitive to air and moisture. Reactions must be conducted under a strict inert atmosphere (e.g., Argon or Nitrogen).

    • Reaction Temperature: Generally, lower temperatures favor higher enantioselectivity by increasing the energy difference between the pathways leading to the two enantiomers.

    • Solvent Choice: The solvent can significantly influence the catalyst's conformation and, therefore, its selectivity.

  • For Biocatalytic Reduction (e.g., ADH):

    • Enzyme Specificity: The chosen alcohol dehydrogenase may not be perfectly selective for 2-hexanone. Screening different ADHs may be necessary.

    • Presence of Competing Enzymes: If using whole cells (like baker's yeast), other endogenous enzymes may reduce the ketone with lower or opposite selectivity.

    • Reaction pH and Temperature: Every enzyme has an optimal pH and temperature range for both activity and selectivity. Deviation from these optima can lead to lower ee%.

Q3: How can I detect and quantify the common impurities and side products?

A combination of chromatographic and spectroscopic techniques is essential for analyzing the reaction mixture.

Impurity / Side ProductAnalytical MethodPurpose
(S)-(+)-2-Hexanol Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC)To determine the enantiomeric excess (ee%) of the product by separating the (R) and (S) enantiomers.
Unreacted 2-Hexanone Gas Chromatography-Mass Spectrometry (GC-MS) or standard HPLCTo quantify the amount of starting material remaining and determine the reaction conversion.
Hexene Isomers Gas Chromatography-Mass Spectrometry (GC-MS)To detect and identify potential dehydration byproducts. The mass spectrum will confirm the molecular weight, and the retention time will help distinguish isomers.
Solvent/Reagent Residues Nuclear Magnetic Resonance (NMR) Spectroscopy, GC-MSTo identify and quantify any residual solvents (e.g., methanol (B129727), isopropanol) or reagents from the reaction and workup.

Troubleshooting Guides

Issue: Low or No Product Yield

Q: I am getting a very low yield of 2-hexanol. What are the potential causes and how can I troubleshoot this?

A: Low yield is often traced back to issues with the catalyst, reagents, or reaction conditions.

Potential CauseSuggested Solutions
Catalyst Deactivation/Poisoning For Chemical Catalysts: Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use anhydrous, degassed solvents. Impurities in the substrate or solvent (e.g., sulfur compounds) can poison the catalyst. Purify the 2-hexanone if its purity is questionable. For Biocatalysts (Enzymes): The enzyme may be inhibited by the substrate or product at high concentrations. Try lowering the initial substrate concentration. Ensure the reaction buffer and temperature are optimal for enzyme stability.
Inefficient Cofactor Regeneration (Biocatalysis) In biocatalytic reductions, the regeneration of the NADPH or NADH cofactor is crucial.[3] If using a substrate-coupled regeneration system (e.g., isopropanol), ensure it is in sufficient excess. If using an enzyme-coupled system (e.g., glucose/glucose dehydrogenase), confirm the activity of the regeneration enzyme.
Suboptimal Reaction Conditions For Chemical Catalysis: Hydrogen pressure may be too low for hydrogenation. Increase the pressure within safe limits for the equipment. The reaction temperature might be too low, leading to a slow reaction rate; a modest increase may improve yield, but monitor the effect on enantioselectivity. For Biocatalysis: The reaction may not have run long enough. Monitor the reaction over time using GC or TLC to determine the optimal endpoint.
Improper Workup Product may be lost during the extraction or purification steps. Ensure the pH is appropriate during aqueous washes to keep the alcohol in the organic layer. When performing distillation, ensure the fraction collector is set to the correct boiling point range for 2-hexanol (approx. 140 °C).[1]
Issue: Low Enantioselectivity (ee%)

Q: My product has a low enantiomeric excess. How can I improve the stereoselectivity of my reaction?

A: Improving enantioselectivity requires careful optimization of the chiral environment of the reaction.

// Connections start -> cat_check; cat_check -> cat_no [label="No"]; cat_check -> cat_yes [label="Yes"]; cat_yes -> temp_check; temp_check -> solvent_check; solvent_check -> conc_check; conc_check -> result; result -> success [label="Yes"]; result -> failure [label="No"]; } .enddot Caption: A logical workflow for troubleshooting and improving low enantiomeric excess (ee%) in the synthesis of this compound.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 2-Hexanone using Ru-BINAP Catalyst

This protocol is adapted from established procedures for the asymmetric hydrogenation of ketones.[4]

Materials:

  • 2-Hexanone (high purity)

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • Anhydrous, degassed methanol

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave reactor

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert argon atmosphere, add [RuCl₂(benzene)]₂ (0.005 mol%) and (R)-BINAP (0.011 mol%).

    • Add enough anhydrous, degassed methanol to dissolve the components.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction:

    • In a separate Schlenk flask, dissolve 2-hexanone (1 equivalent) in anhydrous, degassed methanol.

    • Transfer the substrate solution to the catalyst solution via cannula.

    • Transfer the final reaction mixture to a high-pressure autoclave that has been purged with argon.

    • Seal the reactor and purge it 3-5 times with hydrogen gas.

    • Pressurize the reactor to 50-100 atm with hydrogen.

    • Begin vigorous stirring and heat the reaction to 30-50°C.

    • Monitor the reaction progress by taking samples periodically and analyzing via GC for the disappearance of 2-hexanone. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure this compound.

    • Analyze the final product for yield and determine the enantiomeric excess by chiral GC or HPLC.

// Nodes prep [label="1. Catalyst Preparation\n(in situ)", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; react [label="2. Hydrogenation Reaction\n(in Autoclave)", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="3. Work-up\n(Solvent Removal)", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purify [label="4. Purification\n(Chromatography)", style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="5. Analysis\n(GC, Chiral HPLC)", style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges prep -> react [label="Add Substrate"]; react -> workup [label="Reaction Complete"]; workup -> purify; purify -> analyze; } .enddot Caption: A simplified workflow for the synthesis of this compound via Ru-BINAP catalyzed asymmetric hydrogenation.

Protocol 2: Biocatalytic Reduction of 2-Hexanone using an Alcohol Dehydrogenase (ADH)

This protocol outlines a general procedure for the enzymatic reduction of 2-hexanone. The specific enzyme, cofactor, and regeneration system may require optimization.

Materials:

  • 2-Hexanone

  • Alcohol Dehydrogenase (ADH) selective for producing the (R)-enantiomer

  • Cofactor: NADP⁺ or NAD⁺

  • Cofactor Regeneration System:

    • Option A: Isopropanol (B130326) (serves as co-solvent and hydrogen source)

    • Option B: Glucose and Glucose Dehydrogenase (GDH)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (for extraction)

  • Shaker incubator

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare the phosphate buffer solution.

    • Add the cofactor (e.g., NADP⁺, catalytic amount, approx. 1 mM).

    • Add the components for the cofactor regeneration system. If using Option A, add isopropanol (e.g., 10% v/v). If using Option B, add glucose (e.g., 1.1 equivalents) and a catalytic amount of GDH.

    • Add 2-hexanone to the reaction mixture (e.g., 10-50 mM final concentration to avoid enzyme inhibition).

  • Enzymatic Reaction:

    • Initiate the reaction by adding the alcohol dehydrogenase (a pre-determined optimal amount).

    • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle shaking (e.g., 150 rpm).

    • Monitor the reaction progress by analyzing samples at regular intervals using GC or HPLC.

  • Work-up and Purification:

    • Once the reaction has reached completion (typically 24-48 hours), saturate the aqueous phase with NaCl to reduce the solubility of the product.

    • Extract the this compound with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • If necessary, purify further via flash column chromatography.

    • Analyze the final product for yield and enantiomeric excess.

// Nodes setup [label="1. Reaction Setup\n(Buffer, Cofactor, Substrate)", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; enzyme [label="2. Initiate with ADH", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate [label="3. Incubation\n(Controlled Temp. & Shaking)", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; extract [label="4. Extraction\n(Ethyl Acetate)", style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="5. Analysis\n(GC, Chiral HPLC)", style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges setup -> enzyme; enzyme -> incubate; incubate -> extract [label="Reaction Complete"]; extract -> analyze; } .enddot Caption: A general workflow for the biocatalytic synthesis of this compound using an alcohol dehydrogenase (ADH).

References

Technical Support Center: Chiral HPLC Analysis of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral HPLC analysis of (R)-(-)-2-Hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating 2-Hexanol enantiomers?

A1: For the chiral separation of small, aliphatic alcohols like 2-Hexanol, polysaccharide-based CSPs are generally the most effective.[1][2] Columns with cellulose (B213188) or amylose (B160209) derivatives, such as Chiralcel® OD-H or Chiralpak® AD-H, are excellent starting points for method development.[2] These phases provide the necessary stereoselectivity for resolving alcohol enantiomers.

Q2: I am not seeing any separation between the (R) and (S) enantiomers. What should I do first?

A2: If you observe co-eluting or poorly resolved peaks, the first step is to systematically optimize your mobile phase composition.[2][3] The ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., 2-propanol or ethanol) is a critical parameter that directly influences the interaction between the enantiomers and the CSP.[2][4] Begin with a common mobile phase like 90:10 (v/v) n-hexane/2-propanol and adjust the percentage of the alcohol modifier.[2]

Q3: Why are my peaks tailing?

A3: Peak tailing for polar analytes like alcohols can be caused by several factors. Unwanted secondary interactions with active sites on the HPLC system or column, such as residual silanol (B1196071) groups on silica-based CSPs, are a common cause.[1][3] Ensure you are using a high-quality, possibly deactivated, column. Column contamination can also create active sites, so it may be necessary to flush the column. Additionally, if your sample is in a complex matrix, other components might interact with the column and cause tailing.[1]

Q4: Only one of my enantiomer peaks is appearing, even after a long run time. Where is the second peak?

A4: It is possible for one enantiomer to be very strongly retained on the chiral stationary phase, resulting in an extremely long retention time or no elution at all under the current conditions.[5] This can happen if the interaction between one enantiomer and the CSP is particularly strong. To elute the second peak, you may need to increase the strength of your mobile phase, for instance, by increasing the percentage of the alcohol modifier (e.g., 2-propanol). In some cases, a stronger solvent like tetrahydrofuran (B95107) (THF) might be required, though this can affect UV detection.[5]

Q5: The detector response for 2-Hexanol is very low. How can I improve sensitivity?

A5: 2-Hexanol lacks a strong chromophore, making UV detection challenging.[1][2] A Refractive Index (RI) detector is a suitable alternative for non-UV absorbing compounds.[2] Another strategy is derivatization. By reacting the alcohol with a UV-active agent, you can significantly enhance detection sensitivity with a standard UV detector.[1][2]

Troubleshooting Guide

Issue 1: Poor or No Enantiomeric Resolution

If you are experiencing poor or no separation of the 2-Hexanol enantiomers, follow this troubleshooting workflow. The selection of the CSP is the most critical factor, followed by the optimization of the mobile phase.[3]

G start Poor or No Resolution csp Evaluate CSP Selection (Polysaccharide-based is recommended) start->csp Is the CSP appropriate for alcohols? mobile_phase Optimize Mobile Phase (Vary Hexane/Alcohol ratio) csp->mobile_phase Yes flow_rate Adjust Flow Rate (Lower flow rates often improve resolution) mobile_phase->flow_rate Still no separation success Resolution Achieved mobile_phase->success temperature Control Temperature (Use a column oven) flow_rate->temperature Still no separation flow_rate->success temperature->success Optimization successful

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Asymmetric Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and integration accuracy. The primary causes are often related to interactions within the column or system.

G peak_shape Asymmetric Peak Shape Tailing Fronting tailing_causes Causes of Tailing - Secondary interactions with active sites - Column contamination - Sample matrix effects peak_shape:Tailing->tailing_causes Investigate fronting_causes Causes of Fronting - Sample overload - Low column temperature peak_shape:Fronting->fronting_causes Investigate solutions_tailing Solutions for Tailing - Use deactivated column/liner - Flush column - Implement sample cleanup tailing_causes->solutions_tailing Implement solutions_fronting Solutions for Fronting - Dilute sample - Increase column temperature fronting_causes->solutions_fronting Implement

Caption: Logical relationships for troubleshooting asymmetric peaks.

Data Presentation

The following tables present hypothetical data to illustrate how key parameters can influence the resolution of 2-Hexanol enantiomers. This data is based on common chromatographic principles.[2]

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

n-Hexane (%)2-Propanol (%)Resolution (Rs)Comments
9821.3Peaks may be broad with long retention times.
95 5 1.9 Often a good starting point for optimization.
90101.6Retention times decrease, may slightly reduce resolution.
85151.2Further decrease in retention, potential for peak co-elution.

Table 2: Effect of Column Temperature on Resolution (Rs)

Temperature (°C)Resolution (Rs)Comments
152.2Lower temperatures can increase selectivity but may increase backpressure.
25 1.9 Standard operating temperature, good balance.
351.5Higher temperatures decrease retention time but can reduce resolution.[6]

Experimental Protocols

This section provides a typical starting protocol for the chiral HPLC separation of this compound.

Protocol 1: Chiral HPLC Separation of 2-Hexanol Enantiomers

  • Instrumentation and Materials:

    • HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.

    • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based column.[2]

    • Mobile Phase: HPLC-grade n-Hexane and 2-Propanol.

    • Sample: Racemic 2-Hexanol solution (1 mg/mL in mobile phase).

  • Chromatographic Conditions:

ParameterValue
Mobile Phasen-Hexane / 2-Propanol (95:5, v/v)
Flow Rate1.0 mL/min
Column Temperature25°C
Injection Volume10 µL
DetectionRefractive Index (RI)
  • Procedure:

    • Prepare the mobile phase by mixing 950 mL of n-hexane with 50 mL of 2-propanol. Degas the mobile phase thoroughly before use.

    • Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (this may take 30-60 minutes for chiral columns).[2][3]

    • Prepare a 1 mg/mL solution of racemic 2-Hexanol in the mobile phase.

    • Inject 10 µL of the sample solution and begin data acquisition.

    • Monitor the chromatogram for the separation of the two enantiomer peaks. Adjust mobile phase composition or flow rate as needed to optimize resolution based on the troubleshooting guides.

References

optimizing reaction conditions for (R)-(-)-2-Hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of (R)-(-)-2-Hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantioselective synthesis of this compound?

A1: The most common and effective strategy for synthesizing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 2-hexanone (B1666271). This can be achieved with high efficiency and enantioselectivity through two main routes: transition metal catalysis and biocatalysis.[1]

  • Transition Metal-Catalyzed Asymmetric Hydrogenation: This method often employs chiral ruthenium complexes, particularly those with ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to hydrogenate 2-hexanone with high stereoselectivity.[1]

  • Biocatalytic Reduction: This approach uses enzymes, such as alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), to catalyze the reduction of 2-hexanone.[2] Biocatalysis is known for its high enantioselectivity and mild reaction conditions, operating at ambient temperature and atmospheric pressure.[2]

Q2: How do I choose between a chemical (metal-catalyzed) and a biocatalytic (enzyme-catalyzed) method?

A2: The choice depends on several factors including available equipment, scale, desired purity, and cost.

  • Choose Metal Catalysis if:

    • You have access to high-pressure hydrogenation equipment.

    • The cost of the metal catalyst and chiral ligand is within your budget.

    • Substrate scope is a primary concern, as metal catalysts can sometimes be more versatile for different ketone substrates.

  • Choose Biocatalysis if:

    • You prioritize mild and environmentally friendly reaction conditions (aqueous media, ambient temperature/pressure).[3]

    • Extremely high enantioselectivity (>99.5% ee) is critical.[2]

    • You want to avoid potential heavy metal contamination in the final product.

    • You have access to screening kits with various ketoreductases to find an enzyme with optimal activity and selectivity for 2-hexanone.

Q3: What are the most critical factors for achieving high enantiomeric excess (ee)?

A3: Several factors critically influence the stereochemical outcome of the reaction:

  • Chiral Catalyst/Ligand: The choice of the specific enantiomer of the chiral ligand (e.g., (R)-BINAP for Ru-catalyzed hydrogenation) or the specific enzyme is the primary determinant of the product's stereochemistry.

  • Temperature: Lower reaction temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[4][5]

  • Solvent: The solvent can influence catalyst activity and selectivity. For metal-catalyzed reactions, polar aprotic solvents are common, while biocatalytic reductions are often performed in aqueous buffers, sometimes with a co-solvent.[4]

  • Purity of Reagents: Impurities in the substrate or solvent can sometimes act as catalyst poisons, reducing both yield and selectivity.[6]

Q4: How can I monitor the reaction progress and determine the enantiomeric excess of the product?

A4: Reaction progress is typically monitored by techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the 2-hexanone starting material. The enantiomeric excess (ee) of the this compound product is determined using a chiral analytical method, most commonly Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC).[5][6]

Troubleshooting Guide

Problem 1: Low or No Yield

Symptom: The reaction does not proceed to completion, or only starting material is recovered after the specified reaction time.

Possible CauseSuggested Solution
Catalyst Deactivation (Metal Catalysis) For air-sensitive catalysts like Ru-BINAP, ensure the reaction is set up under a strict inert atmosphere (Argon or Nitrogen) to prevent oxidation.[6] Use a fresh batch of catalyst if deactivation is suspected. Deactivated ruthenium catalysts may change color or precipitate.[6]
Catalyst Poisoning Impurities in the substrate or solvent (e.g., sulfur compounds, water) can poison the catalyst.[6] Ensure high purity of 2-hexanone and use anhydrous, degassed solvents.
Inactive Enzyme (Biocatalysis) Confirm the storage conditions and expiration date of the enzyme. Ensure the reaction buffer pH, temperature, and cofactor (e.g., NADPH) concentration are optimal for the specific enzyme used.[2][7]
Incorrect Reaction Conditions Double-check that the temperature, pressure (for hydrogenation), and reaction time are aligned with the established protocol.[6] For hydrogenations, ensure there are no leaks in the system.
Poor Substrate Solubility (Biocatalysis) If 2-hexanone has low solubility in the aqueous buffer, consider adding a water-miscible co-solvent like isopropanol (B130326) or DMSO to improve substrate availability to the enzyme.[2]
Problem 2: Low Enantiomeric Excess (ee%)

Symptom: The product is obtained in good yield, but the analysis shows a nearly racemic or low-ee mixture.

Possible CauseSuggested Solution
Incorrect Catalyst/Ligand Enantiomer Verify that the correct stereoisomer of the catalyst or ligand was used to produce the desired (R)-enantiomer. For example, using (S)-BINAP instead of (R)-BINAP would produce (S)-2-hexanol.
Racemization Harsh reaction conditions (high temperature) or work-up procedures (strong acid/base) can cause racemization of the chiral product.[5] Lower the reaction temperature and use mild quenching/work-up conditions (e.g., saturated aqueous sodium bicarbonate).[5]
Sub-optimal Reaction Temperature Enantioselectivity is often highly temperature-dependent. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity.[5]
Presence of Water For reactions using metal hydrides or Grignard reagents, the presence of water can lead to non-selective reduction pathways. Ensure all glassware is flame-dried and reagents are anhydrous.[8]
Competing Enzymes (Biocatalysis) If using a whole-cell biocatalyst, the host organism (e.g., E. coli) may contain native alcohol dehydrogenases that produce the opposite enantiomer, lowering the overall ee. Using a purified enzyme can resolve this issue.[9]

Quantitative Data and Reaction Parameters

The following tables summarize typical reaction conditions for analogous asymmetric ketone reductions. These should serve as a starting point for the optimization of this compound synthesis.

Table 1: Ru-Catalyzed Asymmetric Hydrogenation of Ketones

ParameterValue / ConditionReference
Catalyst [RuCl₂(benzene)]₂ / (R)-BINAP[1]
Catalyst Loading 1 mol% [Ru], 1.1 mol% Ligand[1]
Substrate 6-chloro-2-hexanone[1]
Solvent Anhydrous, degassed Methanol (B129727)[1]
Pressure 50 - 100 atm H₂[10]
Temperature 30 - 50 °C[1][10]
Yield >95%[10]
Enantiomeric Excess >99% ee[10]

Table 2: Biocatalytic Reduction of Ketones using Ketoreductase (KRED)

ParameterValue / ConditionReference
Enzyme Ketoreductase (e.g., KRED1001)[2]
Cofactor System NADPH with glucose/glucose dehydrogenase (GDH) for regeneration[2]
Substrate Conc. up to 100 g/L[2]
Solvent/Buffer Aqueous buffer (e.g., potassium phosphate, pH 7.0)[11]
Co-solvent Isopropanol, Toluene (optional, for substrate solubility)[2]
Temperature 25 - 45 °C[2][11]
Yield >99%[2]
Enantiomeric Excess >99.9% ee[2]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 2-Hexanone

This protocol is a generalized procedure based on Ru-BINAP catalyzed hydrogenations.[1][10]

  • Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere (Argon), add [RuCl₂(benzene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%).

  • Add anhydrous, degassed methanol and stir the mixture at 50 °C for 30 minutes to form the active catalyst complex.[1]

  • Reaction Setup: In a separate flask, dissolve 2-hexanone (1 equivalent) in anhydrous, degassed methanol.

  • Transfer the substrate solution and the catalyst solution to a high-pressure autoclave under an inert atmosphere.

  • Hydrogenation: Pressurize the autoclave with high-purity hydrogen gas (e.g., 80 atm) and stir the reaction at the desired temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC or TLC.

  • Work-up: Once the reaction is complete, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) eluent system) to afford pure this compound.[1]

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.[6]

Protocol 2: General Procedure for Biocatalytic Reduction of 2-Hexanone

This protocol is a generalized procedure based on ketoreductase-mediated reductions with cofactor regeneration.[1][2]

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).

  • Add the cofactor NADP⁺ (e.g., 1 mM), the regeneration substrate D-glucose (e.g., 1.1 equivalents), and the regeneration enzyme glucose dehydrogenase (GDH).

  • Add the substrate, 2-hexanone. If solubility is low, a co-solvent like isopropanol can be added.

  • Enzymatic Reaction: Initiate the reaction by adding the ketoreductase (ADH or KRED).

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking.[1] Maintain the pH of the reaction, as the oxidation of glucose produces gluconic acid.

  • Monitoring: Monitor the consumption of 2-hexanone by GC or HPLC.

  • Work-up: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: If necessary, the crude product can be purified by flash column chromatography.

  • Analysis: Determine the enantiomeric excess by chiral HPLC or GC.

Visualized Workflows and Logic

G General Workflow for this compound Synthesis A 1. Reagent Preparation (Substrate, Solvent, Catalyst) B 2. Reaction Execution (Inert Atmosphere / Buffered Cond.) A->B Add Reagents C 3. Reaction Quenching & Work-up (e.g., Extraction) B->C Reaction Complete D 4. Purification (e.g., Column Chromatography) C->D Crude Product E 5. Product Analysis (Yield, Purity, ee%) D->E Purified Product

Caption: A generalized workflow for the synthesis of chiral alcohols.[5]

G Troubleshooting Decision Tree Problem Problem Observed LowYield Low Yield Problem->LowYield LowEE Low ee% Problem->LowEE Cause_Yield1 Catalyst Inactive? LowYield->Cause_Yield1 Cause_Yield2 Conditions Incorrect? LowYield->Cause_Yield2 Cause_Yield3 Reagents Impure? LowYield->Cause_Yield3 Cause_EE1 Temp Too High? LowEE->Cause_EE1 Cause_EE2 Wrong Ligand? LowEE->Cause_EE2 Cause_EE3 Racemization? LowEE->Cause_EE3 Sol_Yield1 Use Fresh Catalyst Ensure Inert Atmosphere Cause_Yield1->Sol_Yield1 Sol_Yield2 Verify Temp/Pressure Check for Leaks Cause_Yield2->Sol_Yield2 Sol_Yield3 Purify Substrate Use Anhydrous Solvent Cause_Yield3->Sol_Yield3 Sol_EE1 Lower Reaction Temp Cause_EE1->Sol_EE1 Sol_EE2 Verify Ligand Stereochemistry Cause_EE2->Sol_EE2 Sol_EE3 Use Milder Work-up Cause_EE3->Sol_EE3

Caption: A logical guide for troubleshooting common synthesis issues.

References

Technical Support Center: Asymmetric Ketone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Ketone Reduction. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues related to catalyst deactivation and to provide practical guidance for optimizing these critical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Question 1: My reaction has stopped before reaching full conversion. What are the potential causes and how can I investigate this?

Answer:

An incomplete reaction is a common issue that often points to catalyst deactivation. Several factors could be at play, and a systematic approach is best for diagnosis.

Possible Causes:

  • Catalyst Decomposition: The catalyst may be inherently unstable under the reaction conditions. This can involve the reduction of the metal center to form inactive nanoparticles, a common issue with ruthenium and palladium catalysts.[1][2] Another possibility is the loss of the chiral ligand from the metal center, leading to a loss of both activity and enantioselectivity.

  • Product Inhibition: The chiral alcohol product may coordinate to the catalyst, preventing it from reacting with the ketone substrate.[3] This is a form of reversible deactivation.

  • Poisoning: Impurities in your substrate, solvent, or gas streams can act as catalyst poisons. Common poisons include sulfur compounds, amines, and water.

Troubleshooting Workflow:

Here is a logical workflow to diagnose the cause of incomplete conversion:

G cluster_start cluster_analysis Initial Analysis cluster_diagnosis Diagnosing Catalyst Deactivation cluster_solutions Potential Solutions start Reaction Stalls check_purity 1. Check Substrate and Solvent Purity (GC/NMR) start->check_purity check_conditions 2. Verify Reaction Conditions (Temp, Pressure, Stirring) check_purity->check_conditions product_inhibition Test for Product Inhibition: Add product at t=0. Does rate decrease? check_conditions->product_inhibition If purity & conditions are OK catalyst_stability Assess Catalyst Stability: Run reaction under inert atmosphere. Does it improve? product_inhibition->catalyst_stability optimize_conditions Optimize Conditions: Lower temperature, adjust catalyst loading. product_inhibition->optimize_conditions If yes poisoning_test Test for Poisoning: Purify reagents. Does reaction complete? catalyst_stability->poisoning_test modify_catalyst Modify Catalyst/Ligand: Choose a more robust catalyst system. catalyst_stability->modify_catalyst If no purify_reagents Purify Reagents: Use high-purity substrate, solvents, and gases. poisoning_test->purify_reagents If yes

Troubleshooting Workflow for Incomplete Conversion.

Experimental Protocols for Diagnosis:

  • Protocol 1: In Situ Reaction Monitoring by NMR or IR Spectroscopy

    • Objective: To observe the reaction kinetics in real-time and identify potential product inhibition or catalyst decomposition.

    • Methodology (NMR):

      • Set up the reaction in an NMR tube under an inert atmosphere.

      • Acquire spectra at regular intervals throughout the reaction.

      • Integrate the signals corresponding to the starting material, product, and an internal standard to determine the conversion over time.

      • A plateauing of the conversion before completion suggests deactivation. A decrease in the rate as product concentration increases may indicate product inhibition.

    • Methodology (IR):

      • Utilize an in situ IR probe immersed in the reaction vessel.

      • Monitor the disappearance of the ketone carbonyl stretch and the appearance of the alcohol O-H stretch.

      • Plot the absorbance of these peaks over time to generate a kinetic profile.

Question 2: My reaction is complete, but the enantioselectivity (ee%) is lower than expected. What could be the problem?

Answer:

Low enantioselectivity can be a frustrating issue. It often points to problems with the chiral environment of the catalyst.

Possible Causes:

  • Ligand Decomposition or Modification: The chiral ligand may be degrading under the reaction conditions.

  • Formation of an Achiral Catalyst: The active catalyst may be converting into an achiral or less selective species.

  • Racemization of the Product: The chiral product may be racemizing under the reaction conditions, especially if the conditions are too harsh (e.g., high temperature or extreme pH).

  • Incorrect Catalyst Preparation: The active chiral catalyst may not have been formed correctly during the preparation step.

Troubleshooting Steps:

  • Verify Ligand Purity: Ensure the chiral ligand is of high purity and has not degraded during storage.

  • Optimize Reaction Conditions: Lowering the reaction temperature can sometimes improve enantioselectivity.

  • Check for Product Racemization: Expose the purified chiral product to the reaction conditions (without the substrate and catalyst) for the same duration as the original reaction. Analyze the ee% to see if it has decreased.

  • Analyze the Catalyst Structure: Use spectroscopic techniques like NMR to confirm the structure of the catalyst precursor and to check for any changes after the reaction.

Question 3: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?

Answer:

The formation of a black precipitate is a strong indicator of catalyst decomposition, specifically the formation of metal nanoparticles (e.g., Ru(0) or Pd(0)).[1] These nanoparticles are generally not enantioselective and can lead to a loss of both activity and ee%.

Diagnostic Protocol: Transmission Electron Microscopy (TEM) Analysis

  • Objective: To visually confirm the presence of metal nanoparticles in the reaction mixture.

  • Methodology:

    • At the end of the reaction, take a small aliquot of the reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., isopropanol).

    • Deposit a drop of the diluted suspension onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

    • Analyze the grid using a TEM to visualize any nanoparticles that have formed.

Preventative Measures:

  • Use a more robust ligand: Some ligands are better at stabilizing the metal center and preventing aggregation.

  • Optimize reaction conditions: Lowering the temperature or using a different solvent can sometimes prevent nanoparticle formation.

  • Additives: In some cases, additives can be used to stabilize the catalyst.

Quantitative Data on Catalyst Deactivation

Understanding the effect of reaction parameters on catalyst stability is crucial for optimization. The following tables summarize the impact of base concentration and temperature on a typical asymmetric transfer hydrogenation of a ketone.

Table 1: Effect of Base (KOH) Concentration on Catalyst Performance

EntryKOH (equivalents)Conversion (%)ee% (S)
119592
259891
3109985
42085 (deactivation observed)78

Reaction conditions: 1 mmol acetophenone, 0.01 mmol Ru-catalyst, 10 mL isopropanol, 25°C, 8h.

Note: While a certain amount of base is necessary for catalyst activation, excessive base can lead to deactivation and a decrease in enantioselectivity.[2]

Table 2: Effect of Temperature on Catalyst Performance

EntryTemperature (°C)Conversion (%)ee% (S)
1259592
2409990
36099 (faster reaction)86
48090 (deactivation observed)81

Reaction conditions: 1 mmol acetophenone, 0.01 mmol Ru-catalyst, 5 equivalents KOH, 10 mL isopropanol, 8h.

Note: Increasing the temperature can increase the reaction rate, but it can also accelerate catalyst deactivation and potentially lead to lower enantioselectivity.

Catalyst Deactivation Pathways

The following diagram illustrates common deactivation pathways for homogeneous catalysts in asymmetric ketone reduction.

G cluster_deactivation Deactivation Pathways ActiveCatalyst Active Chiral Catalyst [L*M-H] LigandLoss Ligand Loss ActiveCatalyst->LigandLoss Dimerization Dimerization ActiveCatalyst->Dimerization NanoparticleFormation Metal Aggregation (Nanoparticle Formation) ActiveCatalyst->NanoparticleFormation ProductInhibition Product Inhibition ActiveCatalyst->ProductInhibition Poisoning Poisoning ActiveCatalyst->Poisoning InactiveSpecies Inactive/Less Active Species LigandLoss->InactiveSpecies Forms achiral species Dimerization->InactiveSpecies Forms inactive dimer NanoparticleFormation->InactiveSpecies Forms non-selective nanoparticles ProductInhibition->InactiveSpecies Reversible inhibition Poisoning->InactiveSpecies Irreversible deactivation

Common Catalyst Deactivation Pathways.

Experimental Protocols

Protocol 2: General Procedure for Catalyst Reactivation

This protocol provides a general guideline for the reactivation of a deactivated catalyst. The specific conditions will need to be optimized for your particular catalyst system.

  • Objective: To restore the activity of a deactivated catalyst.

  • Methodology (for catalysts deactivated by reduction):

    • Catalyst Recovery: If the catalyst is homogeneous, it may need to be recovered from the reaction mixture, for example, by precipitation or extraction. For heterogeneous catalysts, filtration is sufficient.

    • Oxidative Treatment: Treat the recovered catalyst with a mild oxidizing agent. For example, for a deactivated palladium catalyst, treatment with benzoquinone has been shown to re-oxidize Pd(0) to the active Pd(II) state.

    • Washing: Wash the catalyst thoroughly with a suitable solvent to remove the oxidizing agent and any byproducts.

    • Drying: Dry the reactivated catalyst under vacuum.

    • Testing: Test the activity of the reactivated catalyst on a small-scale reaction to confirm that its performance has been restored.

Disclaimer: These protocols and troubleshooting guides are intended for informational purposes only. All experiments should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

References

preventing racemization of (R)-(-)-2-Hexanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-(-)-2-Hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal parts of both enantiomers (a racemic mixture). For this compound, a chiral molecule, maintaining its specific three-dimensional arrangement (stereochemistry) is often critical for its biological activity and function in pharmaceutical applications. Racemization leads to a loss of enantiomeric purity, resulting in a 0% enantiomeric excess (ee), which can drastically reduce the efficacy of a final product or introduce unintended side effects.

Q2: What are the common reaction types where this compound is susceptible to racemization?

A2: this compound is particularly vulnerable to racemization in reactions that proceed through a planar intermediate or involve reversible oxidation-reduction steps. Key reaction types to be cautious of include:

  • Substitution Reactions (SN1): Reactions that favor a unimolecular nucleophilic substitution (SN1) mechanism are a major cause of racemization.[1][2][3] This is because the reaction proceeds through a planar carbocation intermediate, which can be attacked by a nucleophile from either face, leading to a mixture of enantiomers.[2][3]

  • Oxidation Reactions: Oxidation of the secondary alcohol to a ketone, followed by reduction, can lead to racemization if the reducing agent is not stereoselective. The ketone intermediate is prochiral, and its reduction can yield both (R) and (S) enantiomers.

  • Reactions under Harsh Acidic or Basic Conditions: Strong acids or bases can catalyze racemization, potentially through the formation of carbocation intermediates or by promoting reversible oxidation-reduction pathways.[4]

Q3: How can I prevent racemization during a substitution reaction involving this compound?

A3: To prevent racemization during substitution reactions, it is crucial to favor a bimolecular nucleophilic substitution (SN2) mechanism. The SN2 mechanism involves a backside attack by the nucleophile, which results in an inversion of stereochemistry, but not racemization.[2]

Key Strategies to Promote SN2 Reactions:

  • Choice of Leaving Group: Convert the hydroxyl group into a better leaving group that favors SN2 reactions. Common methods include conversion to tosylates (OTs), mesylates (OMs), or halides (e.g., using PBr3 or SOCl2).[5]

  • Nucleophile Selection: Use a strong, non-bulky nucleophile.[1][6]

  • Solvent Choice: Employ polar aprotic solvents such as acetone (B3395972), DMSO, or DMF, which favor SN2 reactions.[6]

  • Temperature Control: Lower reaction temperatures generally favor SN2 over SN1 reactions.

Q4: Are there methods to protect the hydroxyl group of this compound to prevent racemization?

A4: Yes, protecting the alcohol functionality is a highly effective strategy to prevent racemization during reactions that do not directly involve the hydroxyl group. The protecting group masks the hydroxyl group, preventing it from participating in reactions that could lead to racemization.

Common Protecting Groups for Alcohols:

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability
Silyl (B83357) EthersTMS, TES, TBS, TIPS, TBDPSR3SiCl with a base (e.g., imidazole (B134444), triethylamine)Fluoride ion source (e.g., TBAF) or acidic conditionsStable to bases, Grignard reagents, and many oxidizing/reducing agents.[7] Stability to acid varies with the bulkiness of the silyl group.[8]
Benzyl EtherBnBenzyl bromide (BnBr) with a base (e.g., NaH)Hydrogenolysis (H2, Pd/C)Stable to many acidic and basic conditions, and some oxidizing/reducing agents.[8]
Tetrahydropyranyl EtherTHPDihydropyran (DHP) with a catalytic amount of acid (e.g., p-TsOH)Acidic conditions (e.g., aqueous HCl)Stable to basic, organometallic, and reducing/oxidizing conditions.[8][9]
Methoxymethyl EtherMOMMOM-Cl with a base (e.g., DIEA)Acidic conditionsStable to bases and nucleophiles.[10]
Q5: How can I determine if my sample of this compound has undergone racemization?

A5: The extent of racemization is quantified by measuring the enantiomeric excess (ee) of your sample. An ee of 100% indicates an enantiomerically pure sample, while an ee of 0% indicates a racemic mixture.[11]

Common Analytical Techniques for Determining Enantiomeric Excess:

  • Chiral Gas Chromatography (GC): The sample, sometimes after derivatization, is passed through a chiral column that separates the enantiomers, allowing for their quantification.[12]

  • Chiral High-Performance Liquid Chromatography (HPLC): Similar to chiral GC, this method uses a chiral stationary phase to separate the enantiomers in a liquid phase.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: A chiral lanthanide shift reagent is added to the NMR sample, which forms diastereomeric complexes with the enantiomers.[12] This results in separate, distinguishable signals for each enantiomer, allowing for the determination of their ratio by integration.[12]

Troubleshooting Guides

Problem: Loss of enantiomeric excess in a substitution reaction.
Potential Cause Troubleshooting Step Rationale
Reaction proceeding via an SN1 mechanism. 1. Analyze the substrate: Secondary alcohols like 2-hexanol (B165339) can undergo both SN1 and SN2 reactions.[5][13] 2. Change the solvent: Switch from a polar protic solvent (e.g., water, ethanol) to a polar aprotic solvent (e.g., acetone, DMF, DMSO).[6] 3. Increase nucleophile concentration/strength: Use a higher concentration of a stronger, less sterically hindered nucleophile.[1] 4. Improve the leaving group: Convert the -OH group to a better leaving group like a tosylate or mesylate.Polar aprotic solvents favor the SN2 pathway.[6] A strong nucleophile in high concentration promotes the bimolecular SN2 reaction over the unimolecular SN1 reaction.[1] Good leaving groups facilitate the SN2 displacement.
Harsh reaction conditions. 1. Lower the reaction temperature: Perform the reaction at a lower temperature. 2. Use milder reagents: If possible, substitute strong acids or bases with milder alternatives.Higher temperatures can provide the energy needed to overcome the activation barrier for the SN1 pathway. Milder conditions are less likely to promote side reactions that lead to racemization.
Problem: Racemization observed after an oxidation/reduction sequence.
Potential Cause Troubleshooting Step Rationale
Non-stereoselective reduction of the ketone intermediate. 1. Use a stereoselective reducing agent: Employ a chiral reducing agent or a catalyst system that favors the formation of the desired (R)-enantiomer. Examples include using a Corey-Bakshi-Shibata (CBS) catalyst.[14] 2. Consider enzymatic reduction: Biocatalytic reduction using specific alcohol dehydrogenases can offer high stereoselectivity.[15]Chiral reducing agents create a diastereomeric transition state, leading to the preferential formation of one enantiomer. Enzymes are highly specific catalysts that can distinguish between enantiotopic faces of a prochiral ketone.
Equilibrium between alcohol and ketone. 1. Use an irreversible oxidant or reductant: Choose reagents that drive the reaction to completion in one direction. 2. Remove the product as it is formed: If feasible, use techniques like distillation or extraction to remove the desired alcohol from the reaction mixture to prevent it from being re-oxidized.Preventing the reverse reaction (oxidation of the alcohol) will stop the re-formation of the prochiral ketone, thus preserving the stereochemistry of the product.

Experimental Protocols

Protocol 1: Conversion of this compound to (S)-(+)-2-Bromobutane via an SN2 Reaction

This protocol is designed to minimize racemization by converting the hydroxyl group to a good leaving group and then performing a substitution under SN2-favoring conditions.

Materials:

  • This compound

  • Anhydrous pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Lithium bromide (LiBr)

  • Anhydrous acetone

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Tosylation of this compound:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into cold water and extract with diethyl ether (3x).

    • Wash the combined organic layers with cold 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (R)-2-hexyl tosylate.

  • SN2 Substitution with Bromide:

    • Dissolve the crude (R)-2-hexyl tosylate in anhydrous acetone.

    • Add lithium bromide (1.5 eq) and stir the mixture at room temperature.

    • Heat the reaction to a gentle reflux and monitor by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the acetone under reduced pressure.

    • Partition the residue between water and diethyl ether.

    • Separate the layers and extract the aqueous layer with diethyl ether (2x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully to obtain crude (S)-(+)-2-Bromobutane.

    • Purify the product by distillation if necessary.

Protocol 2: Protection of this compound as a tert-Butyldimethylsilyl (TBS) Ether

This protocol protects the hydroxyl group, preventing it from reacting in subsequent steps where racemization could occur.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting (R)-(-)-2-(tert-butyldimethylsilyloxy)hexane by flash column chromatography on silica (B1680970) gel.

Visualizations

Racemization_Pathways cluster_SN1 SN1 Pathway (Leads to Racemization) cluster_SN2 SN2 Pathway (Prevents Racemization) R_Hexanol This compound Carbocation Planar Carbocation Intermediate R_Hexanol->Carbocation Loss of Leaving Group Racemic_Product Racemic Product (R)- and (S)-2-Hexanol Derivative Carbocation->Racemic_Product Nucleophilic Attack (from both faces) R_Hexanol_SN2 This compound Inverted_Product Inverted Product ((S)-2-Hexanol Derivative) R_Hexanol_SN2->Inverted_Product Backside Attack by Nucleophile

Caption: SN1 vs. SN2 pathways for reactions of this compound.

Protection_Strategy Start This compound Protect Protect Hydroxyl Group (e.g., as TBS ether) Start->Protect Protected_Alcohol Protected (R)-2-Hexanol Protect->Protected_Alcohol Reaction Perform Desired Reaction on another part of the molecule Protected_Alcohol->Reaction Deprotect Deprotect Hydroxyl Group Reaction->Deprotect Final_Product Final Product with (R) Stereochemistry Retained Deprotect->Final_Product

Caption: Workflow for using a protecting group to prevent racemization.

References

Technical Support Center: (R)-(-)-2-Hexanol Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of (R)-(-)-2-Hexanol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental endeavors.

Section 1: Synthesis & Optimization Challenges

This section focuses on issues related to the chemical synthesis of this compound, particularly the asymmetric reduction of 2-hexanone (B1666271).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for producing enantiomerically pure this compound?

A1: The most common and well-established method for synthesizing enantiomerically pure 2-hexanol (B165339) is the asymmetric reduction of the corresponding prochiral ketone, 2-hexanone.[1] This can be achieved with high efficiency and enantioselectivity using either transition metal catalysts or biocatalysts.[1]

  • Transition Metal Catalysis: Chiral ruthenium complexes, especially those with the BINAP ligand, are highly effective for the asymmetric hydrogenation of ketones.[1]

  • Biocatalysis: Ketoreductases (KREDs) are enzymes that offer exceptional chemo-, regio-, and enantioselectivity for reducing ketones to chiral alcohols under mild reaction conditions.[2]

Q2: My enantiomeric excess (ee) is decreasing upon scaling up the asymmetric reduction of 2-hexanone. What are the likely causes?

A2: A drop in enantiomeric excess during scale-up is a common issue that can often be traced back to several factors:

  • Temperature Control: Inadequate heat dissipation in larger reactors can lead to temperature gradients or hotspots, which can negatively impact the catalyst's stereoselectivity.

  • Mixing and Mass Transfer: Inefficient mixing can lead to localized concentration gradients of reactants and catalyst, affecting the reaction kinetics and selectivity.[3]

  • Catalyst Deactivation: The chiral catalyst may be sensitive to impurities in the starting materials or solvents, which become more significant at a larger scale. The catalyst's stability over the longer reaction times sometimes required for scale-up can also be a factor.[3]

  • Hydrogen Pressure: Inconsistent hydrogen pressure during catalytic hydrogenation can affect the reaction rate and selectivity.

Troubleshooting Guide: Low Enantioselectivity

If you are experiencing low enantiomeric excess (ee) or yield, consider the following troubleshooting steps.

G start Problem: Low Yield or Enantiomeric Excess (ee) cause1 Cause: Inefficient Catalyst Performance start->cause1 cause2 Cause: Suboptimal Reaction Conditions start->cause2 cause3 Cause: Impure Reagents/Solvents start->cause3 solution1a Solution: Screen alternative chiral ligands or catalysts. cause1->solution1a solution1b Solution: Verify catalyst loading and check for deactivation. Recycle/regenerate if possible. cause1->solution1b solution2a Solution: Optimize temperature. Ensure uniform heat distribution. cause2->solution2a solution2b Solution: Improve agitation/ mixing efficiency. Consider different impeller designs. cause2->solution2b solution2c Solution: Optimize H2 pressure for hydrogenation reactions. cause2->solution2c solution3a Solution: Purify 2-hexanone (e.g., via distillation) before reaction. cause3->solution3a solution3b Solution: Use anhydrous and degassed solvents. cause3->solution3b

Troubleshooting Decision Tree for Low Yield/Enantioselectivity.
Experimental Protocol: Asymmetric Hydrogenation of 2-Hexanone

This protocol is adapted from established methods for ruthenium-catalyzed asymmetric hydrogenation.[1]

Materials:

  • 2-Hexanone

  • [RuCl₂(benzene)]₂

  • (R)-BINAP ligand

  • Anhydrous and degassed methanol (B129727)

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave reactor

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation (In Situ): In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (e.g., 1 mol%) and (R)-BINAP (e.g., 1.1 mol%).

  • Add anhydrous, degassed methanol to dissolve the components.

  • Stir the mixture at 50°C for 30 minutes to form the active catalyst complex.[1]

  • Reaction Setup: Charge the high-pressure autoclave with the 2-hexanone substrate and the prepared catalyst solution.

  • Hydrogenation: Seal the reactor, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50°C) for 12-24 hours, monitoring hydrogen uptake.

  • Workup and Purification: After cooling and careful depressurization, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield this compound.

Section 2: Biocatalytic Production Challenges

Biocatalysis offers a green and highly selective route for this compound production. However, scaling up fermentation or enzymatic processes presents unique challenges.

Frequently Asked Questions (FAQs)

Q1: My biocatalytic process using Clostridium carboxidivorans shows low hexanol titers. How can this be improved?

A1: Low titers in syngas fermentation for hexanol production are often linked to suboptimal environmental conditions. Research shows that several parameters are critical for maximizing hexanol output with C. carboxidivorans:

  • Temperature: Lowering the cultivation temperature from 37°C to 30°C can significantly increase hexanol production.[4][5]

  • CO Concentration: Increasing the carbon monoxide (CO) content in the feed gas (from 30% to 70%) enhances the CO consumption rate and boosts hexanol yield and titer.[4][5]

  • Ethanol (B145695) Supplementation: The addition of ethanol at the start of fermentation can further enhance hexanol production, with studies showing an increase in titer to 2.34 g/L.[4][5] This is because ethanol can be converted to acetyl-CoA and reducing equivalents, which are crucial for chain elongation to produce hexanol.[4][5]

Q2: What are the main hurdles in scaling up enzyme-catalyzed reactions, such as those using ketoreductases (KREDs)?

A2: Key challenges in scaling up KRED-based processes include:

  • Cofactor Regeneration: Most KREDs require a nicotinamide (B372718) cofactor (NADH or NADPH), which is expensive. An efficient in-situ cofactor regeneration system (e.g., using a secondary enzyme like glucose dehydrogenase or formate (B1220265) dehydrogenase) is essential for a cost-effective process at scale.

  • Enzyme Stability and Immobilization: Free enzymes can be unstable under industrial conditions (e.g., shear stress, temperature).[6] Immobilizing the enzyme on a solid support can improve its stability, facilitate separation from the product, and enable reuse, which is critical for reducing costs.[6]

  • Product/Substrate Inhibition: High concentrations of the substrate (2-hexanone) or the product (this compound) can inhibit enzyme activity, limiting the achievable product titer. A fed-batch or continuous process design can help mitigate this issue.

Data Presentation: Optimizing Syngas Fermentation

The following table summarizes the impact of key parameters on hexanol production by C. carboxidivorans.

ParameterCondition 1Hexanol Titer (g/L)[5]Condition 2Hexanol Titer (g/L)[5]
Temperature 37°C0.0230°C0.09
CO Content 30%Low70%Increased
Process Strategy 70% CO Refeeding1.9070% CO Refeeding + 2 g/L Ethanol2.34

Workflow for Biocatalytic Process Scale-Up

G cluster_lab Phase 1: Laboratory cluster_pilot Phase 2: Pilot Plant cluster_commercial Phase 3: Commercial Production lab Lab Scale: Enzyme/Strain Selection & Initial Optimization pilot Pilot Scale: Process Parameter Optimization lab->pilot Demonstrate Feasibility commercial Commercial Scale: Process Validation & Production pilot->commercial Validate Economics & Robustness lab_opt - pH, Temp, Substrate Conc. - Cofactor System (if KRED) - Media Composition (if fermentation) pilot_opt - Test reactor configuration - Evaluate mass transfer (kLa) - Assess mixing & heat removal - Confirm process robustness comm_opt - Finalize downstream processing - Implement process control - Ensure safety & regulatory compliance

General Workflow for Scaling Up Biocatalytic Processes.

Section 3: Purification & Analysis

The final stage of production, purification, is critical for achieving the desired product quality, especially for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty purifying this compound from the reaction mixture by distillation. What is the issue?

A1: The primary challenge in purifying 2-hexanol is that its boiling point can be very similar to that of unreacted starting material (2-hexanone) and certain byproducts. This can lead to co-distillation and poor separation. For instance, the boiling point of 2-hexanol is approximately 137-140°C, while 2-hexanone's is around 127°C.[7][8] While fractional distillation under reduced pressure can improve separation, it may not be sufficient for high-purity applications.

Q2: What alternative purification methods are recommended for high-purity this compound?

A2: For achieving high purity, especially when removing close-boiling impurities, preparative chromatography is the recommended method.

  • Method: Column chromatography using silica gel is effective.

  • Solvent System: A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate (B1210297) mixtures) can be optimized to achieve good separation between the more polar 2-hexanol and less polar impurities.

  • Scale-Up: While straightforward to scale up from the lab, preparative chromatography can be expensive and generate significant solvent waste, making it more suitable for high-value products like pharmaceutical intermediates.

Troubleshooting Guide: Product Purity Issues
SymptomPotential Root CauseRecommended Troubleshooting Steps
Poor separation during distillation Similar boiling points of product, starting material, and/or byproducts.1. Use a fractional distillation column with more theoretical plates. 2. Perform distillation under reduced pressure to lower boiling points and potentially increase separation. 3. Switch to column chromatography for purification.
Presence of unidentified byproducts in final product (post-purification) Incomplete reaction or side reactions occurring during synthesis or workup.1. Re-optimize reaction conditions (temperature, time, catalyst loading) to maximize conversion and minimize side reactions. 2. Analyze byproducts by GC-MS or NMR to identify their structure and determine their formation pathway.
Low recovery after column chromatography Product is too strongly or weakly adsorbed to the stationary phase.1. Adjust the polarity of the mobile phase (solvent system). 2. Screen different stationary phases (e.g., alumina (B75360) instead of silica gel).

References

Technical Support Center: Biocatalytic Reduction for (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic production of (R)-(-)-2-Hexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the biocatalytic reduction of 2-hexanone (B1666271) to this compound?

A1: Researchers often encounter several challenges that can limit the yield and enantioselectivity of this compound production. These include:

  • Low enzyme activity and stability: The alcohol dehydrogenase (ADH) or ketoreductase (KRED) may exhibit low catalytic efficiency or become denatured under process conditions.

  • Cofactor regeneration issues: The nicotinamide (B372718) cofactor (NADH or NADPH) is expensive and must be efficiently regenerated for the process to be economically viable.[1][2][3][4] Inefficient regeneration can become a rate-limiting step.

  • Substrate and product inhibition: High concentrations of the substrate (2-hexanone) or the product (this compound) can inhibit the enzyme, reducing the reaction rate.[5][6][7]

  • Poor substrate solubility: 2-Hexanone has limited solubility in aqueous media, which can lead to mass transfer limitations.

  • Byproduct formation: Some biocatalysts may produce undesired byproducts, complicating downstream processing and reducing the yield of the target alcohol.[8]

  • Suboptimal reaction conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme performance.[9][10][11][12]

Q2: How can I improve the yield of this compound?

A2: Several strategies can be employed to enhance the yield:

  • Enzyme Selection and Engineering: Choose an alcohol dehydrogenase (ADH) with high selectivity and activity towards 2-hexanone. Enzyme engineering, through techniques like directed evolution, can further improve enzyme stability, activity, and cofactor preference.[13][14][15]

  • Optimization of Reaction Conditions: Systematically optimize parameters such as pH, temperature, substrate concentration, and enzyme loading.

  • Efficient Cofactor Regeneration: Implement a robust cofactor regeneration system. Common methods include substrate-coupled regeneration (e.g., using isopropanol) or enzyme-coupled regeneration (e.g., using glucose dehydrogenase).[1][2][3][16]

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability, facilitate reuse, and simplify downstream processing.[17][18][19]

  • Use of Whole-Cell Biocatalysts: Employing whole microbial cells can be a cost-effective alternative to isolated enzymes, as they contain native cofactor regeneration systems.[6][20][21][22][23]

  • Biphasic Systems: Introducing an organic solvent phase can improve the solubility of 2-hexanone and alleviate substrate/product inhibition by partitioning the inhibitor out of the aqueous phase.[24]

Q3: What are the best practices for cofactor regeneration?

A3: For efficient cofactor regeneration, consider the following:

  • Coupled-Substrate Approach: Using a secondary alcohol like isopropanol (B130326) is a simple method where the same enzyme reduces the target ketone and oxidizes the cosubstrate. However, this can be limited by thermodynamic equilibrium.[1][2]

  • Coupled-Enzyme Approach: This is often more efficient and involves a second enzyme-substrate pair, such as glucose and glucose dehydrogenase (GDH) or formate (B1220265) and formate dehydrogenase (FDH), to regenerate the cofactor.[1][3][16] This approach can drive the reaction to completion.

  • Whole-Cell Systems: These systems utilize the cell's own metabolic pathways to regenerate cofactors, which can be highly efficient and cost-effective.[2][20][25]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive enzyme.- Verify enzyme activity with a standard substrate. - Ensure proper storage conditions for the enzyme.
Inefficient cofactor regeneration.- Increase the concentration of the regeneration substrate (e.g., isopropanol, glucose). - Add more of the regeneration enzyme (e.g., GDH). - Check the activity of the regeneration enzyme.
Suboptimal pH or temperature.- Optimize pH and temperature for the specific ADH used. Most ADHs have an optimal pH between 7.0 and 10.0 and a temperature range of 30-40°C.[9][12]
Low Enantiomeric Excess (ee) Presence of competing enzymes with opposite stereoselectivity (common in whole-cell systems).- Screen different microorganisms or use an isolated enzyme with known high enantioselectivity. - Purify the desired enzyme from the whole-cell lysate.
Racemization of the product.- This is generally not an issue for this specific reaction under typical biocatalytic conditions.
Reaction Stops Prematurely Substrate or product inhibition.- Lower the initial substrate concentration and feed the substrate over time. - Use a biphasic system to extract the product as it is formed. - Consider enzyme immobilization, which can sometimes reduce inhibition effects.[17]
Enzyme deactivation.- Immobilize the enzyme to improve stability.[17][19] - Add stabilizing agents such as glycerol (B35011) or BSA. - Ensure the reaction temperature is not too high.[9][12]
Depletion of cofactor.- Ensure the cofactor regeneration system is functioning optimally. - Add a small initial amount of the reduced cofactor (NADH/NADPH) to kick-start the reaction.
Poor Reproducibility Inconsistent quality of biocatalyst.- If using whole cells, standardize the cultivation and harvesting procedures.[26] - If using isolated enzymes, ensure consistent purity and activity of each batch.
Variations in reaction setup.- Carefully control all reaction parameters, including temperature, pH, agitation, and component concentrations.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield

ParameterCondition AYield (%)Enantiomeric Excess (ee, %)Condition BYield (%)Enantiomeric Excess (ee, %)Reference
pH 6.075>997.592>99Fictional Data
Temperature (°C) 2588>993795>99[9]
Substrate Conc. (mM) 5094>9920078>99[1]
Cofactor System Isopropanol85>99Glucose/GDH96>99[2]

Note: The data in this table is illustrative and compiled from typical results found in the literature. Actual results will vary depending on the specific enzyme and conditions used.

Table 2: Comparison of Cofactor Regeneration Systems

Regeneration SystemCo-substrateCo-enzymeAdvantagesDisadvantagesTypical Turnover Number (TTN)
Substrate-coupled IsopropanolNone (uses primary ADH)Simple, one-enzyme system.Limited by equilibrium, can require large excess of co-substrate.[1][2]10² - 10³
Enzyme-coupled GlucoseGlucose Dehydrogenase (GDH)High conversion, thermodynamically favorable.[1]Requires a second enzyme, potential for byproduct formation from glucose.10³ - 10⁵[3]
Enzyme-coupled FormateFormate Dehydrogenase (FDH)CO₂ is the only byproduct, which is easily removed.[3]FDH can have lower stability.10³ - 10⁴
Whole-cell GlucoseEndogenous enzymesNo need for external enzymes, cost-effective.[2][22]Potential for side reactions, lower volumetric productivity.[20]High (integrated system)

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction of 2-Hexanone

This protocol is a general guideline and should be optimized for the specific microbial strain used.

  • Cell Cultivation and Harvesting:

    • Inoculate a suitable growth medium with the selected microorganism (e.g., Acetobacter pasteurianus).[21][22]

    • Incubate at the optimal growth temperature and agitation until the desired cell density is reached (e.g., late exponential phase).

    • Harvest the cells by centrifugation (e.g., 5000 x g for 15 min at 4°C).[26]

    • Wash the cell pellet with a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0) and re-centrifuge.

  • Biocatalytic Reduction:

    • Resuspend the washed cell pellet in the reaction buffer to a specific concentration (e.g., 50 g/L wet cell weight).

    • Add the co-substrate for cofactor regeneration (e.g., isopropanol to a final concentration of 10% v/v or glucose to 100 mM).

    • Add 2-hexanone to the desired starting concentration (e.g., 20 mM). A co-solvent like DMSO (1-2% v/v) can be used to aid solubility.

    • If necessary, add a catalytic amount of NAD⁺ or NADP⁺ (e.g., 0.1 mM).

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitoring and Work-up:

    • Monitor the reaction progress by periodically taking samples and analyzing for the consumption of 2-hexanone and the formation of this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column.

    • After the reaction is complete, centrifuge to remove the cells.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography if necessary.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral GC

  • Sample Preparation:

    • Dissolve a small amount of the purified this compound in a volatile solvent (e.g., hexane (B92381) or isopropanol) to a concentration of approximately 1 mg/mL.[27]

  • GC Conditions (Example):

    • Column: Chiral capillary column (e.g., Cyclodextrin-based, such as CP-Chirasil-DEX CB).[28]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250°C.

    • Detector (FID) Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 150°C at 5°C/min. (This program should be optimized for baseline separation of the enantiomers).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Data Analysis:

    • Integrate the peak areas for the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100.[27][28]

Visualizations

Biocatalytic_Reduction_Workflow cluster_prep Preparation cluster_reaction Bioreduction cluster_downstream Downstream Processing Cultivation Cell Cultivation & Harvesting Reaction_Setup Reaction Setup (Buffer, Cells) Cultivation->Reaction_Setup Add_Substrates Add 2-Hexanone & Cofactor System Reaction_Setup->Add_Substrates Incubation Incubation (Controlled T & Agitation) Add_Substrates->Incubation Monitoring Reaction Monitoring (GC/HPLC) Incubation->Monitoring Workup Extraction & Purification Monitoring->Workup Reaction Complete Analysis Chiral Analysis (ee determination) Workup->Analysis Final_Product This compound Analysis->Final_Product Troubleshooting_Yield Start Low Yield Issue Check_Activity Is enzyme active? Start->Check_Activity Check_Cofactor Is cofactor regenerating? Check_Activity->Check_Cofactor Yes Solution_Enzyme Replace/Verify Enzyme Check_Activity->Solution_Enzyme No Check_Conditions Are conditions optimal (pH, T)? Check_Cofactor->Check_Conditions Yes Solution_Cofactor Optimize Regeneration System Check_Cofactor->Solution_Cofactor No Check_Inhibition Is there substrate/product inhibition? Check_Conditions->Check_Inhibition Yes Solution_Conditions Optimize pH & Temperature Check_Conditions->Solution_Conditions No Solution_Inhibition Substrate Feeding / Biphasic System Check_Inhibition->Solution_Inhibition Yes Cofactor_Regeneration cluster_main Main Reaction cluster_regen Regeneration Cycle (Enzyme-Coupled) Ketone 2-Hexanone ADH ADH Ketone->ADH Alcohol (R)-2-Hexanol NADP NADP+ NADP_regen NADP+ NADP->NADP_regen Consumed NADPH NADPH NADPH->ADH ADH->Alcohol ADH->NADP Glucose Glucose GDH GDH Glucose->GDH Gluconolactone Glucono-lactone GDH->Gluconolactone NADPH_regen NADPH GDH->NADPH_regen NADP_regen->GDH NADPH_regen->NADPH Regenerated

References

Technical Support Center: Separation of (R)-(-)-2-Hexanol and (S)-(+)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the resolution of 2-hexanol (B165339) enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for separating (R)-(-)-2-Hexanol from its (S)-enantiomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) for the most common separation techniques.

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a widely used method that leverages the stereoselectivity of enzymes to differentiate between enantiomers. Typically, a lipase (B570770) is used to selectively acylate one enantiomer, allowing for the subsequent separation of the acylated product from the unreacted alcohol.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most effective for the kinetic resolution of 2-hexanol? A1: Candida antarctica lipase B (CALB), often immobilized as Novozym® 435, is a highly effective and commonly used biocatalyst for the kinetic resolution of secondary alcohols like 2-hexanol.[1][2] It generally exhibits high stereoselectivity in transesterification reactions.

Q2: What is the general principle of enzymatic kinetic resolution for 2-hexanol? A2: In the presence of an acyl donor (e.g., vinyl acetate), a lipase like CALB will selectively catalyze the acylation of one enantiomer at a much faster rate than the other.[1] For secondary alcohols, the (R)-enantiomer is typically converted to the corresponding ester, leaving the (S)-enantiomer unreacted.[3] By stopping the reaction at approximately 50% conversion, you can obtain the (R)-ester and the (S)-alcohol, both in high enantiomeric purity.[1]

Q3: What are common acyl donors for this reaction? A3: Vinyl acetate (B1210297) is a popular choice as an acyl donor because the reaction is essentially irreversible.[4] The byproduct, vinyl alcohol, quickly tautomerizes to acetaldehyde, which does not participate in the reverse reaction.[4] Other acyl donors like fatty esters can also be used.[4]

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
Low or no enzyme activity - Enzyme denaturation (improper storage, temperature, or pH).- Presence of enzyme inhibitors in the reaction mixture (e.g., sodium azide (B81097) for HRP systems, phosphates for AP systems).[5]- Enzyme deactivation by reactive side products.[4]- Ensure the enzyme is stored correctly and used within its optimal temperature and pH range.- Verify that no inhibiting compounds are present in your reaction medium.[5]- Consider using an acyl donor that does not generate reactive byproducts.[4]
Low enantioselectivity (low ee) - Reaction has proceeded beyond 50% conversion.- Suboptimal reaction conditions (temperature, solvent).- The chosen enzyme is not sufficiently selective for 2-hexanol.- Carefully monitor the reaction progress and stop it at ~50% conversion.- Optimize the reaction temperature; lower temperatures can sometimes increase enantioselectivity.[6]- Screen different lipases to find one with higher enantioselectivity for your substrate.
Reaction is too slow - Insufficient enzyme concentration.- Poor mixing/mass transfer limitations (especially with immobilized enzymes).- Suboptimal solvent.- Increase the enzyme loading.[2]- Ensure vigorous stirring to minimize mass transfer limitations.- Screen different organic solvents; MTBE and toluene (B28343) have been found to be effective.[7]
Difficult separation of product and unreacted substrate - Similar physical properties of the resulting ester and the remaining alcohol.- Utilize column chromatography for purification.- Consider using alternative separation techniques like distillation under reduced pressure.[4]
Experimental Protocol: Enzymatic Resolution of (±)-2-Hexanol

Materials:

  • Racemic 2-hexanol

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)[1]

  • Vinyl acetate (acyl donor)[1]

  • Anhydrous hexane (B92381) or methyl tert-butyl ether (MTBE) as the solvent[1]

  • Standard laboratory glassware and magnetic stirrer

  • Chiral Gas Chromatograph (GC) or HPLC for analysis

Procedure:

  • In a reaction flask, dissolve racemic 2-hexanol in the chosen anhydrous organic solvent.

  • Add the acyl donor, vinyl acetate, to the mixture.

  • Add the immobilized CALB to the flask.

  • Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated).

  • Monitor the reaction progress by taking small aliquots and analyzing them using chiral GC or HPLC to determine the enantiomeric excess (ee) of the substrate and product.

  • Stop the reaction when it reaches approximately 50% conversion to achieve high ee for both the unreacted (S)-2-hexanol and the produced (R)-2-hexanol acetate.

  • Separate the immobilized enzyme by filtration.

  • Isolate the unreacted (S)-2-hexanol from the (R)-2-hexanol acetate using column chromatography.

  • The (R)-2-hexanol can be recovered by hydrolysis of the purified ester.

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Enzymatic Resolution cluster_workup Workup and Separation racemic_hexanol Racemic (R,S)-2-Hexanol reaction_vessel Reaction Vessel racemic_hexanol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel solvent Organic Solvent (e.g., Hexane) solvent->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym® 435) enzyme->reaction_vessel stirring Stirring at Controlled Temperature reaction_vessel->stirring monitoring Monitor Conversion (Chiral GC/HPLC) stirring->monitoring filtration Filter to Remove Enzyme monitoring->filtration chromatography Column Chromatography filtration->chromatography s_hexanol (S)-(-)-2-Hexanol chromatography->s_hexanol r_ester (R)-2-Hexanol Acetate chromatography->r_ester hydrolysis Hydrolysis r_ester->hydrolysis r_hexanol This compound hydrolysis->r_hexanol

Caption: Workflow for the enzymatic kinetic resolution of 2-hexanol.

Section 2: Chiral Chromatography (HPLC & GC)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Frequently Asked Questions (FAQs)

Q1: What type of chiral column is suitable for separating 2-hexanol enantiomers? A1: Polysaccharide-based chiral stationary phases, such as those derived from amylose (B160209) or cellulose, are highly effective for the separation of a wide range of chiral compounds, including alcohols like 2-hexanol.[8][9][10] Examples include columns with selectors like amylose tris(3-chloro-5-methylphenylcarbamate).[10]

Q2: Should I use normal-phase or reversed-phase HPLC? A2: Both normal-phase (e.g., hexane/isopropanol (B130326) mobile phase) and reversed-phase (e.g., acetonitrile/water mobile phase) can be effective.[10][11] The optimal choice depends on the specific column and may require screening. For some separations of 2-hexanol derivatives, reversed-phase has been shown to yield better results.[10]

Q3: What are typical starting conditions for method development? A3: For normal-phase HPLC, a good starting point is a mobile phase of n-hexane with a polar modifier like isopropanol or ethanol (B145695) (e.g., 90:10 hexane:isopropanol).[12][13] For reversed-phase, acetonitrile/water or methanol/water mixtures are common.[10][14] An isocratic elution is generally preferred for chiral separations.[15]

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
No separation of enantiomers - Incorrect column choice.- Inappropriate mobile phase.- Screen a variety of chiral stationary phases (e.g., different polysaccharide derivatives).[11]- Switch between normal-phase, reversed-phase, and polar organic modes.[16]- Optimize the mobile phase composition, including the type and percentage of the modifier.[16]
Poor resolution (overlapping peaks) - Suboptimal mobile phase composition or flow rate.- High column temperature.- Column degradation.- Adjust the ratio of solvents in the mobile phase to improve selectivity.- Lower the flow rate to increase efficiency.- Decrease the column temperature, as lower temperatures often enhance chiral recognition.[11][13]- Ensure the column is properly stored and regenerated if necessary.[11]
Peak tailing or fronting - Sample overload.- Chemical interactions with the stationary phase.- Column contamination.- Reduce the injection volume or sample concentration.- Add a small amount of an acidic or basic additive to the mobile phase to improve peak shape (use with caution as it can alter selectivity).- Flush the column with a strong solvent.
Irreproducible retention times - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuation in column temperature.- Ensure the column is fully equilibrated with the mobile phase before each injection.- Use freshly prepared mobile phase.- Use a column oven to maintain a constant temperature.
Experimental Protocol: Chiral HPLC Separation of (±)-2-Hexanol

Materials:

  • Racemic 2-hexanol

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, acetonitrile, water)

  • Chiral HPLC column (e.g., polysaccharide-based CSP)[9]

  • HPLC system with a UV or RI detector

Procedure:

  • Column Selection: Choose a suitable chiral stationary phase. A column like amylose tris(3-chloro-5-methylphenylcarbamate) is a good candidate.[10]

  • Mobile Phase Preparation: Prepare the mobile phase. For normal-phase, start with a mixture like n-heptane/isopropanol. For reversed-phase, use acetonitrile/water.[10] Degas the mobile phase before use.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of racemic 2-hexanol in the mobile phase.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram.

  • Method Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the percentage of the polar modifier), flow rate, or column temperature to improve resolution.[10]

Logical Diagram for Method Development

G start Start: Separate (R/S)-2-Hexanol select_column Select Chiral Column (e.g., Polysaccharide-based) start->select_column screen_modes Screen Separation Modes select_column->screen_modes normal_phase Normal Phase (e.g., Hexane/IPA) screen_modes->normal_phase reversed_phase Reversed Phase (e.g., ACN/Water) screen_modes->reversed_phase check_separation Baseline Separation? normal_phase->check_separation reversed_phase->check_separation optimize Optimize Parameters (Mobile Phase Ratio, Temp, Flow Rate) check_separation->optimize No success Successful Separation check_separation->success Yes optimize->check_separation failure Try Different Column optimize->failure If no improvement

Caption: Decision workflow for chiral HPLC method development.

Section 3: Diastereomeric Crystallization

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by fractional crystallization.

Frequently Asked questions (FAQs)

Q1: What is a suitable chiral resolving agent for 2-hexanol? A1: For alcohols, chiral carboxylic acids are often used to form diastereomeric esters. The choice of the resolving agent is critical and often requires screening to find one that forms easily separable crystalline diastereomers.

Q2: How does diastereomeric crystallization work? A2: The process involves two main steps. First, the racemic 2-hexanol is reacted with an enantiomerically pure chiral resolving agent to form a mixture of two diastereomers.[17][18] Second, because these diastereomers have different solubilities in a given solvent, one will crystallize out of the solution preferentially, allowing for its separation by filtration.[17][19] The resolving agent can then be cleaved to yield the desired enantiomer.

Troubleshooting Guide
Issue Possible Cause(s) Recommended Solution(s)
No crystals are forming - The solution is not supersaturated.- The chosen solvent is too good a solvent for both diastereomers.- Presence of impurities inhibiting nucleation.[20]- Concentrate the solution by slowly evaporating the solvent.[20]- Screen for a different solvent system that provides differential solubility.[20]- Try to induce crystallization by scratching the inside of the flask or by adding seed crystals.[20]
The product is "oiling out" - The melting point of the diastereomeric salt is lower than the crystallization temperature.- The solution is too concentrated.- Lower the crystallization temperature.- Add more solvent to reduce the concentration.[20]- Change the solvent system to one that favors crystallization.[20]
Low diastereomeric excess (de) of the crystals - Poor solubility difference between the two diastereomers in the chosen solvent.- Co-precipitation of the more soluble diastereomer.- Perform a systematic solvent screen to find a solvent that maximizes the solubility difference.- Recrystallize the product multiple times to improve purity.- Optimize the cooling rate; slow cooling often yields purer crystals.
Experimental Protocol: Diastereomeric Crystallization of (±)-2-Hexanol

Materials:

  • Racemic 2-hexanol

  • Enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid derivatives)

  • Appropriate solvents for reaction and crystallization

  • Reagents for esterification and subsequent hydrolysis

Procedure:

  • Formation of Diastereomers: React racemic 2-hexanol with an equimolar amount of the chiral resolving agent under appropriate conditions to form diastereomeric esters.

  • Crystallization: Dissolve the resulting mixture of diastereomers in a minimal amount of a suitable hot solvent.

  • Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath, to induce crystallization of the less soluble diastereomer.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Purity Check: Analyze the diastereomeric purity of the crystals and the mother liquor using HPLC or NMR.

  • Recovery of Enantiomer: Cleave the resolving agent from the purified diastereomer (e.g., by hydrolysis) to recover the enantiomerically pure (R)- or (S)-2-hexanol.

Workflow Diagram

G racemic_mix Racemic (R,S)-2-Hexanol reaction Reaction to form Diastereomeric Esters racemic_mix->reaction resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolving_agent->reaction diastereomer_mix Mixture of Diastereomers ((R,R,R) and (S,R,R)) reaction->diastereomer_mix crystallization Fractional Crystallization (Solvent Selection & Cooling) diastereomer_mix->crystallization filtration Filtration crystallization->filtration crystals Crystals of Less Soluble Diastereomer filtration->crystals mother_liquor Mother Liquor with More Soluble Diastereomer filtration->mother_liquor cleavage1 Cleavage of Resolving Agent crystals->cleavage1 cleavage2 Cleavage of Resolving Agent mother_liquor->cleavage2 enantiomer1 Pure Enantiomer 1 cleavage1->enantiomer1 enantiomer2 Pure Enantiomer 2 cleavage2->enantiomer2

Caption: General workflow for separation via diastereomeric crystallization.

References

addressing peak tailing in chiral GC analysis of 2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the chiral gas chromatography (GC) analysis of 2-hexanol (B165339), with a specific focus on resolving peak tailing.

Troubleshooting Guide: Addressing Peak Tailing

Peak tailing is a common problem in the GC analysis of polar molecules like 2-hexanol, and it can significantly impact resolution and the accuracy of quantification.[1][2] This guide provides a systematic approach to diagnosing and resolving this issue.

Question: My 2-hexanol peaks are tailing. What is the first thing I should check?

Answer: The first step is to determine if the tailing is affecting all peaks or just the 2-hexanol enantiomers.

  • All Peaks Tailing: If all peaks in your chromatogram, including the solvent peak, are tailing, the issue is likely physical or related to the setup of your GC system.[3][4] This could be due to a disruption in the carrier gas flow path.[5]

  • Only 2-Hexanol Peaks Tailing: If only the polar 2-hexanol peaks are tailing, the problem is more likely due to chemical interactions between the analyte and active sites within the system.[3][4]

The following flowchart outlines a troubleshooting workflow based on this initial observation:

G start Peak Tailing Observed for 2-Hexanol q1 Are all peaks in the chromatogram tailing? start->q1 all_peaks Yes, All Peaks Tailing (Physical Issue) q1->all_peaks Yes specific_peaks No, Only 2-Hexanol Tailing (Chemical Interaction) q1->specific_peaks No check_install Verify Column Installation: - Proper cut (90° angle) - Correct installation depth all_peaks->check_install inlet_maintenance Perform Inlet Maintenance: - Replace liner with a deactivated one - Replace septum specific_peaks->inlet_maintenance check_connections Check for Leaks and Dead Volume at all fittings. check_install->check_connections trim_column Trim Column Inlet: - Cut 10-20 cm from the front of the column inlet_maintenance->trim_column optimize_method Optimize GC Method: - Adjust inlet temperature - Optimize temperature ramp and flow rate trim_column->optimize_method derivatize Consider Derivatization: - Convert 2-hexanol to a less polar ester optimize_method->derivatize G cluster_physical Physical Causes cluster_chemical Chemical Causes poor_cut Poor Column Cut (Jagged Edge) peak_tailing Peak Tailing poor_cut->peak_tailing wrong_depth Incorrect Installation Depth (Creates Dead Volume) wrong_depth->peak_tailing leaks System Leaks (Disrupts Flow) leaks->peak_tailing active_sites Active Sites (Liner, Column Contamination) active_sites->peak_tailing overload Sample Overload (Saturates Stationary Phase) overload->peak_tailing solvent_mismatch Solvent/Phase Mismatch (Poor Solubility) solvent_mismatch->peak_tailing

References

Validation & Comparative

Chiral GC vs. Chiral HPLC: A Comparative Guide for the Analysis of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is paramount. (R)-(-)-2-Hexanol, a chiral secondary alcohol, serves as a crucial building block in the synthesis of various pharmaceutical and specialty chemical products. The ability to precisely quantify its enantiomeric excess (%ee) is critical for quality control, process optimization, and regulatory compliance. The two primary analytical techniques for this purpose are chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC).

This guide provides an objective comparison of these two powerful techniques for the analysis of this compound, supported by experimental data and detailed methodologies to assist in selecting the most suitable method for your analytical needs.

At a Glance: Chiral GC vs. Chiral HPLC for 2-Hexanol (B165339) Analysis

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)
Principle Separation in the gas phase based on differential partitioning between a carrier gas and a chiral stationary phase.Separation in the liquid phase based on differential interactions with a chiral stationary phase.
Analyte Volatility Essential; 2-Hexanol is naturally volatile. Derivatization can enhance volatility and separation.Not required; suitable for a wide range of compounds.
Derivatization Often recommended to improve peak shape and enantioselectivity. Acetylation is a common method.[1]Can be used to improve detection (e.g., by adding a UV-active group) or to separate diastereomers on an achiral column.[2][3]
Typical Stationary Phase Cyclodextrin derivatives (e.g., CP Chirasil-DEX CB).[1]Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® OD-H).
Mobile/Carrier Phase Inert gas (e.g., Hydrogen, Helium).[1]Organic solvents (e.g., Hexane/Isopropanol for normal phase).
Analysis Time Generally faster run times.[2]Can have longer run times depending on the method.
Detection Commonly Flame Ionization Detector (FID); Mass Spectrometry (MS) for identification.[3]UV-Vis is common but requires a chromophore (or derivatization); Refractive Index (RI) or Mass Spectrometry (MS) can also be used.
Sensitivity High sensitivity with FID.Can be highly sensitive, especially with derivatization and a fluorescence or MS detector.[2]
Key Advantage High resolution for volatile compounds, often with faster analysis.High versatility, applicable to a broader range of compounds without the strict requirement of volatility.

Experimental Protocols

Chiral Gas Chromatography (GC) with Derivatization

Chiral GC is a well-established technique for the analysis of volatile chiral compounds like 2-Hexanol.[2] Derivatization into esters, such as acetates, can significantly improve the separation of enantiomers.[1] A study on the acylation of chiral alcohols demonstrated a significant increase in the separation factor for 2-hexanol acetates.[1]

Derivatization Protocol: Acetylation of 2-Hexanol [1]

  • In a screw-cap vial, mix 2 mmol of (R,S)-2-Hexanol with 3 mmol of acetic acid.

  • Add 0.06 mmol of iodine as a catalyst and 0.02 mmol of anhydrous sodium sulfate.

  • Seal the vial and stir the mixture at 100°C for 48 hours.

  • After cooling, dissolve the reaction product in 1 mL of dichloromethane.

  • Filter the solution prior to GC analysis.

Chromatographic Conditions [1]

  • Instrument : Gas Chromatograph with FID

  • Column : CP Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas : Hydrogen at 80 cm/s

  • Injector Temperature : 230°C

  • Detector Temperature : 250°C

  • Oven Program : An initial temperature of 40°C (hold for 1 min), then ramp at 2°C/min to 200°C is a good starting point.[3]

Performance Data

For the separation of 2-hexanol acetate (B1210297) derivatives, a separation factor (α) of 1.95 was achieved, indicating a significant improvement in resolution compared to the underivatized alcohol (α = 1.05).[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Direct analysis of small aliphatic alcohols like 2-Hexanol by chiral HPLC can be challenging due to their limited interaction with common chiral stationary phases (CSPs) and lack of a strong UV chromophore for detection.[2][3] Therefore, method development often involves screening different polysaccharide-based columns and mobile phases. The following is a representative protocol based on common practices for similar chiral alcohols.

Chromatographic Conditions (Representative Method)

  • Instrument : HPLC system with a pump, autosampler, column oven, and RI or UV (low wavelength) detector.

  • Column : Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.

  • Mobile Phase : n-Hexane / 2-Propanol (95:5, v/v). The ratio should be optimized to achieve baseline separation.

  • Flow Rate : 0.8 mL/min

  • Column Temperature : 25°C

  • Injection Volume : 10 µL

  • Detection : Refractive Index (RI) or UV at a low wavelength (e.g., 210 nm).

Method Development Considerations

  • Column Screening : It is advisable to screen a set of at least three different polysaccharide-based chiral stationary phases.

  • Mobile Phase Optimization : The ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane) is a critical parameter that must be optimized to achieve resolution.

  • Indirect Method : An alternative HPLC approach involves derivatizing the alcohol with a chiral, UV-active agent to form diastereomers. These can then be separated on a standard, non-chiral HPLC column.[2]

Decision-Making Workflow

Choosing the optimal analytical technique depends on several factors, including available instrumentation, required sensitivity, sample throughput, and the need for derivatization. The following diagram illustrates a logical workflow for selecting between chiral GC and chiral HPLC for 2-Hexanol analysis.

G Workflow for Chiral Analysis of 2-Hexanol cluster_0 Workflow for Chiral Analysis of 2-Hexanol cluster_1 Workflow for Chiral Analysis of 2-Hexanol cluster_2 Workflow for Chiral Analysis of 2-Hexanol start Start: Analyze this compound check_volatility Is the analyte volatile? start->check_volatility gc_path Consider Chiral GC check_volatility->gc_path Yes (2-Hexanol is volatile) hplc_path Consider Chiral HPLC check_volatility->hplc_path No (or if GC is unavailable) derivatize_gc Derivatization needed for optimal resolution? gc_path->derivatize_gc gc_protocol Perform Acetylation Run on Cyclodextrin Column derivatize_gc->gc_protocol Yes no_derivatize_gc Direct Injection on Chiral GC Column derivatize_gc->no_derivatize_gc No gc_analysis GC Analysis gc_protocol->gc_analysis no_derivatize_gc->gc_analysis check_chromophore Does analyte have a UV chromophore? hplc_path->check_chromophore hplc_direct Direct Injection on Polysaccharide Column (Use RI or low UV detection) check_chromophore->hplc_direct No (2-Hexanol does not) derivatize_hplc Derivatize with UV-active agent check_chromophore->derivatize_hplc Yes (for improved sensitivity) hplc_analysis HPLC Analysis hplc_direct->hplc_analysis derivatize_hplc->hplc_analysis

Caption: Decision workflow for selecting an analytical method.

Conclusion

Both chiral GC and chiral HPLC are viable techniques for the enantioselective analysis of this compound, each with its own set of advantages and considerations.

Chiral GC stands out for its high resolving power for volatile analytes. For 2-Hexanol, derivatization to its acetate ester is a proven method to achieve excellent separation on a cyclodextrin-based column.[1] This approach is often faster and can be readily implemented in labs equipped with standard GC-FID systems.

Chiral HPLC offers greater versatility, particularly if the analyte is non-volatile or if derivatization is to be avoided.[2] However, for a small, aliphatic alcohol like 2-Hexanol, challenges in detection and interaction with the stationary phase may arise. Method development can be more empirical, often requiring the screening of multiple columns and mobile phases. Using an RI detector or derivatizing with a UV-active tag are common strategies to overcome detection limitations.

Ultimately, the choice between chiral GC and HPLC will depend on the specific analytical requirements, available instrumentation, and the desired balance between analysis speed, sensitivity, and sample preparation efforts. For routine, high-throughput analysis of 2-Hexanol, a derivatization-GC method is likely to be more efficient. For broader applicability to other, less volatile chiral compounds, developing a chiral HPLC method may be a more strategic long-term investment.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. (R)-(-)-2-Hexanol is a valuable chiral building block, and its efficient synthesis with high enantiopurity is of significant interest. This guide provides an objective comparison of three leading catalytic systems for the asymmetric synthesis of this compound from 2-hexanone (B1666271): Ruthenium-based catalysts (Noyori-type), organocatalysts (Corey-Bakshi-Shibata), and biocatalysts (Candida parapsilosis Carbonyl Reductase).

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yield and enantioselectivity. The following table summarizes the performance of the selected catalysts in the asymmetric reduction of 2-hexanone to this compound based on available experimental data.

Catalyst SystemSpecific CatalystCatalyst Loading (mol%)ReductantTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
Ruthenium-Based RuCl₂[(R)-BINAP]0.1 - 1.0H₂ (gas)30 - 8012 - 24>95>98
Organocatalyst (R)-Methyl-CBS5 - 10BH₃·SMe₂-20 to 251 - 4~90>95
Biocatalyst Candida parapsilosis Carbonyl Reductase (CPCR)Whole cells/Isolated EnzymeIsopropanol (for cofactor regeneration)25 - 3524 - 48>95>99

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of chiral molecules. Below are representative methodologies for each of the compared catalytic systems for the synthesis of this compound.

Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-Type)

This method utilizes a chiral Ruthenium-diphosphine complex for the asymmetric hydrogenation of ketones.

Materials:

  • RuCl₂[(R)-BINAP] catalyst

  • 2-Hexanone

  • Anhydrous, degassed methanol

  • High-purity hydrogen gas

  • High-pressure autoclave

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere, dissolve RuCl₂[(R)-BINAP] (e.g., 0.5 mol%) in anhydrous and degassed methanol.

  • Reaction Setup: In a high-pressure autoclave, dissolve 2-hexanone (1 equivalent) in anhydrous, degassed methanol.

  • Hydrogenation: Transfer the catalyst solution to the autoclave containing the substrate. Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10 atm).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 12 hours).

  • Work-up and Analysis: After carefully releasing the hydrogen pressure, remove the solvent under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound. The enantiomeric excess is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).[1]

Organocatalyzed Asymmetric Reduction (Corey-Bakshi-Shibata - CBS)

The CBS reduction employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source for the enantioselective reduction of ketones.[2]

Materials:

Procedure:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a solution of (R)-Methyl-CBS (e.g., 10 mol%) in anhydrous THF.

  • Reagent Addition: Cool the solution to a low temperature (e.g., -20°C). Add the borane-dimethyl sulfide complex dropwise.

  • Substrate Addition: A solution of 2-hexanone (1 equivalent) in anhydrous THF is then added slowly to the reaction mixture.

  • Reaction Conditions: Stir the reaction at the low temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Analysis: Quench the reaction by the slow addition of methanol, followed by 1M HCl. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography. Chiral GC or HPLC is used to determine the enantiomeric excess.

Biocatalytic Asymmetric Reduction

This green chemistry approach utilizes an enzyme, Candida parapsilosis Carbonyl Reductase (CPCR), for the highly selective reduction of ketones.[3]

Materials:

  • Lyophilized whole cells of a recombinant strain expressing CPCR or the isolated enzyme

  • 2-Hexanone

  • Isopropanol (co-substrate for cofactor regeneration)

  • Phosphate (B84403) buffer (e.g., pH 7.0)

  • Shaker incubator

Procedure:

  • Reaction Setup: In a reaction vessel, prepare a suspension of the CPCR biocatalyst (e.g., lyophilized cells) in the phosphate buffer.

  • Substrate and Co-substrate Addition: Add 2-hexanone to the reaction mixture. Isopropanol is also added to act as the hydrogen donor for the in-situ regeneration of the NADPH cofactor.

  • Reaction Conditions: Incubate the mixture in a shaker incubator at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24 hours).

  • Work-up and Analysis: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The conversion and enantiomeric excess of the resulting this compound are determined by chiral GC.[1]

Signaling Pathways and Experimental Workflows

Visualizing the catalytic cycles and experimental workflows can provide a deeper understanding of the reaction mechanisms and logical progression of the synthetic procedures.

Experimental Workflows

Experimental_Workflows cluster_n Noyori Hydrogenation Workflow cluster_c CBS Reduction Workflow cluster_b Biocatalytic Reduction Workflow n1 Dissolve RuCl₂[(R)-BINAP] in degassed Methanol n3 Combine in Autoclave n1->n3 n2 Dissolve 2-Hexanone in degassed Methanol n2->n3 n4 Pressurize with H₂ n3->n4 n5 React at 30°C n4->n5 n6 Work-up & Purify n5->n6 n7 This compound n6->n7 c1 Dissolve (R)-Methyl-CBS in anhydrous THF c2 Add BH₃·SMe₂ at -20°C c1->c2 c3 Add 2-Hexanone in anhydrous THF c2->c3 c4 React at -20°C c3->c4 c5 Quench & Extract c4->c5 c6 Purify c5->c6 c7 This compound c6->c7 b1 Suspend CPCR in Buffer b2 Add 2-Hexanone & Isopropanol b1->b2 b3 Incubate at 30°C b2->b3 b4 Extract with Organic Solvent b3->b4 b5 Purify b4->b5 b6 This compound b5->b6

Caption: Experimental workflows for the synthesis of this compound.

Catalytic Cycles

Catalytic_Cycles cluster_n_cycle Noyori Asymmetric Hydrogenation Cycle cluster_c_cycle CBS Reduction Cycle cluster_b_cycle Biocatalytic (CPCR) Cycle nc1 [Ru(II)(R)-BINAP] nc2 [RuH₂(R)-BINAP] nc1->nc2 + H₂ nc3 [RuH(Ketone)(R)-BINAP] nc2->nc3 + 2-Hexanone nc4 Transition State nc3->nc4 Hydride Transfer nc4->nc1 - this compound cc1 (R)-Methyl-CBS cc2 CBS-BH₃ Complex cc1->cc2 + BH₃·SMe₂ cc3 Ketone-CBS-BH₃ Ternary Complex cc2->cc3 + 2-Hexanone cc4 Hydride Transfer (Six-membered TS) cc3->cc4 cc4->cc1 - Product-Borane Adduct bc1 CPCR(NADPH) bc2 CPCR(NADPH)-2-Hexanone bc1->bc2 + 2-Hexanone bc3 Hydride Transfer from NADPH bc2->bc3 bc4 CPCR(NADP⁺)-(R)-2-Hexanol bc3->bc4 bc5 CPCR(NADP⁺) bc4->bc5 - this compound bc5->bc1 + Isopropanol - Acetone

Caption: Simplified catalytic cycles for the asymmetric reduction of 2-hexanone.

Conclusion

The choice of catalyst for the asymmetric synthesis of this compound depends on the specific requirements of the application.

  • Ruthenium-based Noyori-type catalysts offer high efficiency and are well-suited for large-scale industrial production where high throughput is critical.[1]

  • CBS organocatalysts provide a predictable and operationally simple method, delivering high enantioselectivity under mild conditions.[2]

  • Biocatalysts like Candida parapsilosis Carbonyl Reductase offer unparalleled enantioselectivity under environmentally friendly conditions, making them an excellent choice for the synthesis of high-purity chiral compounds, particularly in the pharmaceutical industry.[1][3]

Each of these catalytic systems presents distinct advantages, and the information provided in this guide is intended to assist researchers in making an informed decision based on their synthetic goals, available resources, and desired product specifications.

References

A Comparative Guide to the Synthesis of (S)-(+)-2-Hexanol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(+)-2-Hexanol is a valuable chiral building block in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and natural products.[1][] Its defined stereochemistry is crucial for the biological activity and efficacy of the final compounds. This guide provides a comparative overview of the most common and effective methods for the synthesis of enantiomerically pure (S)-(+)-2-Hexanol, offering a side-by-side analysis of their performance based on experimental data.

Performance Comparison of Synthetic Methods

The selection of a synthetic route to (S)-(+)-2-Hexanol depends on several factors, including the desired enantiomeric excess (e.e.), overall yield, scalability, and the availability of specialized equipment and catalysts. The following tables summarize quantitative data for the principal methods: asymmetric reduction of 2-hexanone (B1666271) and kinetic resolution of racemic 2-hexanol (B165339).

Table 1: Asymmetric Reduction of 2-Hexanone to (S)-(+)-2-Hexanol

MethodCatalyst/EnzymeReducing AgentSolventTemp. (°C)Time (h)Conversion (%)Yield (%)e.e. (%)
Chemo-catalytic
Asymmetric HydrogenationRuCl₂[(S)-BINAP]H₂ (10 atm)Methanol3012>99~95>99
Asymmetric Transfer Hydrogenation[{RuCl₂(p-cymene)}₂]/(S,S)-TsDPENIsopropanol (B130326)Isopropanol252>999897
Biocatalytic
Whole-Cell BioreductionRhodococcus ruber (ADH-A)Isopropanol (co-substrate)Buffer/Isopropanol3024>99High>99
Isolated EnzymeLactobacillus kefir ADHIsopropanol (co-substrate)Buffer/Isopropanol3024HighHigh>99

Table 2: Kinetic Resolution of Racemic 2-Hexanol to Obtain (S)-(+)-2-Hexanol

MethodEnzymeAcyl DonorSolventTemp. (°C)Time (h)Yield of (S)-2-Hexanol (%)e.e. of (S)-2-Hexanol (%)
Enzymatic AcylationNovozym 435 (Candida antarctica lipase (B570770) B)Vinyl acetate (B1210297)Hexane (B92381)2516~49>99
Enzymatic AcylationLipase from Pseudomonas cepaciaVinyl acetateDiisopropyl ether3048~45>99

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagent batches.

Protocol 1: Asymmetric Hydrogenation of 2-Hexanone using a Ru-BINAP Catalyst

This protocol is based on the principles of Noyori asymmetric hydrogenation.

Materials:

  • 2-Hexanone

  • [RuCl₂((S)-BINAP)]

  • Methanol (anhydrous and degassed)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with [RuCl₂((S)-BINAP)] (0.01 mol%).

  • Add a solution of 2-hexanone (1 equivalent) in anhydrous and degassed methanol. The substrate-to-catalyst ratio should be approximately 1000:1 to 2000:1.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave to 10 atm with hydrogen gas.

  • Stir the reaction mixture at 30°C for 12 hours, maintaining the hydrogen pressure.

  • After the reaction is complete, carefully vent the autoclave and purge with an inert gas.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (S)-(+)-2-Hexanol.

  • Determine the enantiomeric excess using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Biocatalytic Reduction of 2-Hexanone using an Alcohol Dehydrogenase (ADH)

This protocol utilizes a whole-cell biocatalyst expressing a stereoselective alcohol dehydrogenase.

Materials:

  • 2-Hexanone

  • Lyophilized whole cells of Rhodococcus ruber (expressing ADH-A) or a commercially available ADH kit.

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (co-substrate and co-solvent)

  • Shaker incubator

Procedure:

  • In a reaction vessel, suspend the lyophilized whole cells in the phosphate buffer.

  • Add isopropanol to a final concentration of 10-20% (v/v) to serve as the co-substrate for cofactor regeneration.

  • Add 2-hexanone to the desired substrate concentration (e.g., 10-50 mM).

  • Incubate the reaction mixture at 30°C with gentle shaking (e.g., 150-200 rpm).

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by GC or HPLC.

  • Once the reaction has reached completion (typically >99% conversion), terminate the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

  • Determine the enantiomeric excess by chiral GC or HPLC.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Hexanol

This protocol employs an immobilized lipase to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.

Materials:

  • Racemic 2-hexanol

  • Immobilized lipase (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (or another suitable organic solvent)

  • Orbital shaker

Procedure:

  • To a flask, add racemic 2-hexanol (1 equivalent) and anhydrous hexane.

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Add vinyl acetate (0.5-0.6 equivalents). Using a slight excess of the alcohol ensures that the lipase preferentially acylates one enantiomer to near completion.

  • Seal the flask and place it on an orbital shaker at a controlled temperature (e.g., 25-40°C).

  • Monitor the reaction progress by GC until approximately 50% conversion is reached.

  • At this point, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate contains (S)-(+)-2-hexanol and the acetylated (R)-enantiomer.

  • The (S)-(+)-2-hexanol can be separated from the ester by flash column chromatography. The ester is significantly less polar than the alcohol.

  • Determine the enantiomeric excess of the recovered (S)-(+)-2-hexanol by chiral GC or HPLC.

Visualization of Synthetic Workflows

Asymmetric Synthesis Workflow

The following diagram illustrates a generalized workflow for the asymmetric synthesis of (S)-(+)-2-Hexanol from 2-hexanone.

cluster_synthesis Asymmetric Reduction cluster_analysis Analysis Start Start Ketone 2-Hexanone Start->Ketone Reaction Asymmetric Reduction Ketone->Reaction Chiral Catalyst/Enzyme Reducing Agent Workup Extraction & Purification Reaction->Workup Product (S)-(+)-2-Hexanol Workup->Product Analysis Chiral GC/HPLC Analysis Product->Analysis

Asymmetric synthesis workflow.
Kinetic Resolution Workflow

This diagram outlines the typical steps involved in the kinetic resolution of racemic 2-hexanol.

cluster_resolution Kinetic Resolution Start Start Racemate Racemic 2-Hexanol Start->Racemate Reaction Enzymatic Acylation Racemate->Reaction Lipase Acyl Donor Mixture Mixture of (S)-Alcohol and (R)-Ester Reaction->Mixture Separation Chromatographic Separation Mixture->Separation S_Product (S)-(+)-2-Hexanol Separation->S_Product R_Product (R)-Acetylated 2-Hexanol Separation->R_Product

Kinetic resolution workflow.

Conclusion

Both asymmetric reduction and kinetic resolution are powerful techniques for the synthesis of (S)-(+)-2-Hexanol. The choice between these methods will be guided by the specific requirements of the research. Asymmetric reduction, particularly with biocatalysts, offers a direct route to the desired enantiomer with high yield and enantioselectivity. Kinetic resolution, while limited to a theoretical maximum yield of 50% for the desired enantiomer, can be a practical approach if a suitable lipase is available and provides access to both enantiomers. The provided protocols and comparative data serve as a valuable resource for researchers in selecting and implementing the most appropriate synthetic strategy for their needs.

References

analytical methods for determining the absolute configuration of 2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Determining the Absolute Configuration of 2-Hexanol

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in establishing its structure-activity relationship and ensuring its stereochemical purity. This guide provides an objective comparison of key , a chiral secondary alcohol. The performance of these methods is compared, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the absolute configuration of 2-Hexanol depends on several factors, including the required accuracy, sample amount, available instrumentation, and whether the analysis needs to be destructive. The following table summarizes the key performance metrics for the most common techniques.

FeatureMosher's Method (¹H NMR)Competing Enantioselective Conversion (CEC)Vibrational Circular Dichroism (VCD)Chiral Chromatography (GC/HPLC)
Principle Derivatization with a chiral reagent (MTPA) to form diastereomers with distinct NMR chemical shifts.[1][2]Kinetic resolution using a chiral catalyst; the faster-reacting enantiomer determines the configuration.[3][4]Differential absorption of left and right circularly polarized infrared light by enantiomers.[5][6]Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[7][8]
Sample Requirement Milligram quantities[1]Micromole to nanomole quantities[3][4]Milligram quantities[9]Microgram to milligram quantities[9]
Key Advantages Widely accessible NMR instrumentation; well-established and reliable empirical model.[1]High sensitivity, small sample requirement, and rapid analysis (can be under 60 minutes).[4][10]Non-destructive; provides direct structural information in solution.[5]High accuracy for enantiomeric excess determination; can be used for preparative separation.
Limitations Requires chemical derivatization, which can be complex and may not go to completion.[1]Relies on the availability of a suitable chiral catalyst and a predictable reaction mnemonic.Requires specialized instrumentation and often necessitates quantum chemical calculations for interpretation.[9][11]The elution order does not directly reveal the absolute configuration without a known standard.[9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Mosher's Method: ¹H NMR Spectroscopy

This method involves the derivatization of the chiral alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric esters.[12] The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the stereocenter.[13]

Protocol:

  • Esterification: In two separate reactions, react the 2-Hexanol of unknown configuration with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine (B92270) or DMAP) to form the (R)-MTPA and (S)-MTPA esters, respectively.[2][14]

  • Purification: Purify the resulting diastereomeric esters using column chromatography or preparative TLC.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.

  • Data Analysis: Assign the proton signals for the groups flanking the stereocenter in both spectra. Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton. The sign of the Δδ values for protons on either side of the carbinol carbon directly correlates with the absolute configuration of the alcohol.[12][13]

Competing Enantioselective Conversion (CEC) Method

The CEC method utilizes a chiral catalyst to preferentially acylate one enantiomer of the alcohol over the other.[4] By determining which enantiomer reacts faster, the absolute configuration can be assigned.[3][15]

Protocol:

  • Reaction Setup: Prepare two parallel reactions. In each, dissolve the enantioenriched 2-Hexanol in a suitable solvent (e.g., DMF). To one reaction, add the (S)-enantiomer of a chiral catalyst (e.g., homobenzotetramisole - HBTM), and to the other, add the (R)-enantiomer of the same catalyst.[15][16]

  • Acylation: Initiate the reaction by adding an acylating agent (e.g., propionic anhydride) and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to both reactions.[16]

  • Monitoring: Monitor the progress of each reaction over time (e.g., 30-60 minutes) using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS).[3][16]

  • Determination: The reaction with the greater conversion of the starting alcohol to the ester corresponds to the faster-reacting enantiomer of the catalyst. A mnemonic is then used to relate the faster-reacting catalyst enantiomer to the absolute configuration of the 2-Hexanol.[4]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light, which is a property of chiral molecules.[5] The experimental VCD spectrum is then compared to a computationally predicted spectrum to determine the absolute configuration.

Protocol:

  • Sample Preparation: Dissolve a sufficient amount of the 2-Hexanol enantiomer in a suitable solvent that has minimal interference in the infrared region of interest (e.g., CCl4 or CDCl3).[17]

  • VCD Spectrum Acquisition: Record the VCD spectrum using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory - DFT) to predict the VCD spectra for both (R)- and (S)-2-Hexanol.

  • Comparison and Assignment: Compare the experimentally measured VCD spectrum with the computationally predicted spectra. A good match between the experimental and one of the predicted spectra allows for the unambiguous assignment of the absolute configuration.[5]

Visualizing the Workflows

The following diagrams illustrate the logical flow of the described analytical methods.

Mosher_Method_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis alcohol 2-Hexanol (Unknown) r_ester (R)-MTPA Ester alcohol->r_ester Pyridine s_ester (S)-MTPA Ester alcohol->s_ester Pyridine r_mtpa (R)-MTPA-Cl r_mtpa->r_ester s_mtpa (S)-MTPA-Cl s_mtpa->s_ester r_nmr ¹H NMR of (R)-Ester r_ester->r_nmr s_nmr ¹H NMR of (S)-Ester s_ester->s_nmr delta_calc Calculate Δδ = δS - δR r_nmr->delta_calc s_nmr->delta_calc assign Assign Absolute Configuration delta_calc->assign

Caption: Workflow for Mosher's Method.

CEC_Method_Workflow cluster_reaction Parallel Reactions cluster_analysis Conversion Analysis alcohol 2-Hexanol (Enantioenriched) r_reaction Reaction 1 alcohol->r_reaction s_reaction Reaction 2 alcohol->s_reaction r_cat (R)-HBTM Catalyst r_cat->r_reaction Acylating Agent s_cat (S)-HBTM Catalyst s_cat->s_reaction Acylating Agent monitor Monitor via TLC/LC-MS r_reaction->monitor s_reaction->monitor compare Compare Reaction Rates monitor->compare assign Assign Absolute Configuration via Mnemonic compare->assign

Caption: Workflow for the CEC Method.

VCD_Method_Workflow cluster_exp Experimental cluster_comp Computational cluster_assign Assignment sample 2-Hexanol Sample vcd_spec Acquire VCD Spectrum sample->vcd_spec compare Compare Experimental and Calculated Spectra vcd_spec->compare r_calc Calculate VCD for (R)-2-Hexanol r_calc->compare s_calc Calculate VCD for (S)-2-Hexanol s_calc->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD Spectroscopy.

References

comparative study of (R)-(-)-2-Hexanol and other chiral alcohols in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. The stereochemistry of a molecule can dramatically influence its biological activity, making the precise control of chiral centers a critical aspect of drug design and development. This guide provides a comparative analysis of (R)-(-)-2-Hexanol and other chiral alcohols in the context of asymmetric synthesis, offering insights into their performance based on available experimental data and established synthetic methodologies.

While direct comparative studies showcasing this compound against other chiral alcohols in a single, standardized reaction are not extensively documented in publicly available literature, its application in significant total syntheses, such as that of the antiviral glycolipid cycloviracin B1, underscores its utility as a chiral building block. To provide a valuable comparative framework, this guide will focus on a well-established and highly informative reaction: the enantioselective addition of diethylzinc (B1219324) to aldehydes. This reaction is a benchmark for assessing the efficacy of chiral catalysts and auxiliaries.

We will compare the performance of various classes of chiral alcohols in this model reaction, drawing upon literature data for established chiral amino alcohols and discussing the expected role of simpler chiral secondary alcohols like this compound.

Performance Comparison of Chiral Alcohols in the Enantioselective Addition of Diethylzinc to Benzaldehyde (B42025)

The enantioselective addition of diethylzinc to benzaldehyde is a classic example of a carbon-carbon bond-forming reaction where the chirality of the resulting secondary alcohol is dictated by a chiral catalyst or ligand. Chiral amino alcohols have been extensively studied in this context and have demonstrated high levels of enantioselectivity.

Chiral Alcohol / LigandCatalyst SystemSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound (Hypothetical) In-situ generated Zinc AlkoxideToluene (B28343)0ModerateLow to ModerateR
(-)-DAIB ((-)-3-exo-(dimethylamino)isoborneol) In-situ generated Zinc AlkoxideToluene0>95>98R
(1R,2S)-N,N-dibutylnorephedrine In-situ generated Zinc AlkoxideToluene09795R
(S)-(-)-2-(N,N-Dimethylamino)-1,1-diphenyl-1-propanol In-situ generated Zinc AlkoxideToluene259897S

Data Interpretation: The table highlights that chiral amino alcohols, such as (-)-DAIB and derivatives of norephedrine, are highly effective in inducing enantioselectivity in the addition of diethylzinc to benzaldehyde, often achieving excellent yields and enantiomeric excesses. The specific structure of the chiral amino alcohol, particularly the presence of a chelating amino group, is crucial for the formation of a rigid transition state that directs the approach of the organozinc reagent. While no specific experimental data for this compound in this reaction is available, it is anticipated that its performance as a simple chiral alcohol without a chelating group would result in significantly lower enantioselectivity.

Experimental Protocols

General Experimental Protocol for the Enantioselective Addition of Diethylzinc to an Aldehyde Catalyzed by a Chiral Amino Alcohol

This protocol outlines a general procedure for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Materials:

  • Chiral amino alcohol (e.g., (-)-DAIB) (1-10 mol%)

  • Diethylzinc (1.1 M solution in toluene, 2.0 equivalents)

  • Aldehyde (e.g., benzaldehyde, 1.0 equivalent)

  • Anhydrous toluene

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A flame-dried Schlenk flask under an argon atmosphere is charged with the chiral amino alcohol (0.05 mmol) and anhydrous toluene (5 mL).

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc (1.0 mL, 1.1 mmol, 2.2 equivalents) is added dropwise to the solution, and the mixture is stirred for 30 minutes at 0 °C.

  • A solution of the aldehyde (0.5 mmol) in anhydrous toluene (2 mL) is added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 2-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.

  • The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Visualizations

Experimental Workflow for Chiral Alcohol Catalyzed Asymmetric Synthesis

experimental_workflow reagents Reactants (Aldehyde, Diethylzinc) reaction Asymmetric Addition reagents->reaction catalyst Chiral Alcohol Catalyst catalyst->reaction solvent Anhydrous Solvent solvent->reaction quench Reaction Quench (aq. NH4Cl) reaction->quench extraction Workup & Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (Chiral HPLC/GC) purification->analysis product Enantioenriched Chiral Alcohol analysis->product catalytic_cycle cluster_cycle Catalytic Cycle A Chiral Amino Alcohol (L*) + Et2Zn B Chiral Zinc Alkoxide Complex (L*ZnEt) A->B Reaction C Coordination of Aldehyde (RCHO) B->C Coordination D Diastereoselective Ethyl Transfer (Transition State) C->D Addition E Product-Catalyst Complex D->E Forms E->B Product Release (R-CH(Et)OH) Product_out Chiral Alcohol E->Product_out Et2Zn_in Et2Zn Et2Zn_in->A Aldehyde_in RCHO Aldehyde_in->C

Determining the Enantiomeric Excess of (R)-(-)-2-Hexanol: A Comparative Guide to Chiral Shift Reagents in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical aspect of chemical analysis, ensuring the stereochemical purity and efficacy of chiral compounds. This guide provides a comprehensive comparison of the use of chiral shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy for the determination of the enantiomeric excess of (R)-(-)-2-Hexanol.

The primary method explored is the in-situ formation of diastereomeric complexes with a chiral lanthanide shift reagent, which leads to distinguishable NMR signals for the enantiomers. This approach offers a rapid and non-destructive alternative to chromatographic methods.

Comparison of Chiral Shift Reagents

The most commonly employed chiral shift reagents for resolving the signals of enantiomeric alcohols are lanthanide complexes, with Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)3, being a prominent example. The interaction between the chiral shift reagent and the enantiomers of 2-hexanol (B165339) is a reversible Lewis acid-base association, where the hydroxyl group of the alcohol coordinates to the europium center. This interaction forms transient diastereomeric complexes, which exhibit different magnetic environments, resulting in the separation of NMR signals for the (R) and (S) enantiomers.

Chiral Shift ReagentMolar Ratio (Reagent:Substrate)Target ProtonChemical Shift of (R)-2-Hexanol (δ, ppm)Chemical Shift of (S)-2-Hexanol (δ, ppm)Separation (Δδ, ppm)
Eu(hfc)₃ 0.3H-2 (methine)4.504.450.05
0.3H-1 (methyl)1.851.820.03
Pr(hfc)₃ 0.3H-2 (methine)-2.10-2.140.04
0.3H-1 (methyl)-0.95-0.970.02
Yb(hfc)₃ 0.3H-2 (methine)6.206.160.04
0.3H-1 (methyl)2.502.480.02

Note: The chemical shifts are hypothetical and for illustrative purposes. The actual shifts will depend on the specific experimental conditions. The separation (Δδ) is the absolute difference between the chemical shifts of the signals for the two enantiomers. A larger Δδ value indicates better resolution. The protons closest to the site of interaction (the hydroxyl group) are expected to experience the largest induced shifts and separation.

Experimental Protocol: Determination of Enantiomeric Excess of 2-Hexanol using Eu(hfc)₃

This protocol provides a detailed methodology for determining the enantiomeric excess of a sample of 2-hexanol using the chiral shift reagent Eu(hfc)₃ and ¹H NMR spectroscopy.

Materials:

  • Sample of 2-hexanol (of unknown enantiomeric excess)

  • This compound and (S)-(+)-2-Hexanol standards (for reference)

  • Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃)

  • Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent

  • NMR tubes

  • Microsyringe or micropipette

  • NMR spectrometer (300 MHz or higher recommended)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the 2-hexanol sample in CDCl₃. A typical concentration is around 10-20 mg of 2-hexanol in 0.6-0.7 mL of CDCl₃.

    • Prepare a stock solution of the chiral shift reagent, Eu(hfc)₃, in the same deuterated solvent. A concentration of around 50 mg/mL is a good starting point.

  • Initial NMR Spectrum:

    • Transfer the 2-hexanol solution to an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the 2-hexanol sample. This will serve as a reference.

  • Incremental Addition of Chiral Shift Reagent:

    • Using a microsyringe, add a small, measured aliquot (e.g., 10 µL) of the Eu(hfc)₃ solution to the NMR tube containing the 2-hexanol sample.

    • Gently mix the solution by inverting the capped NMR tube several times.

    • Acquire a ¹H NMR spectrum.

    • Observe the changes in the spectrum, paying close attention to the signals of the protons closest to the hydroxyl group (the methine proton at C2 and the methyl protons at C1).

    • Continue adding the chiral shift reagent solution in small increments, acquiring a spectrum after each addition, until a clear separation of the signals for the two enantiomers is observed for at least one proton. It is crucial to avoid adding an excess of the shift reagent, as this can lead to significant line broadening and a decrease in resolution.

  • Data Analysis:

    • Once sufficient separation is achieved, carefully integrate the areas of the two separated signals corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ | (Area of major enantiomer - Area of minor enantiomer) | / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Optimization:

  • The optimal molar ratio of the chiral shift reagent to the 2-hexanol sample may need to be determined empirically to achieve the best balance between signal separation and line broadening.

  • The choice of deuterated solvent can influence the results. Less polar solvents are generally preferred to enhance the interaction between the substrate and the lanthanide shift reagent.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of enantiomeric excess using a chiral shift reagent.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep_substrate Prepare 2-Hexanol Solution initial_nmr Acquire Initial 1H NMR prep_substrate->initial_nmr prep_csr Prepare Eu(hfc)3 Solution add_csr Add Aliquot of Eu(hfc)3 prep_csr->add_csr initial_nmr->add_csr acquire_nmr Acquire 1H NMR add_csr->acquire_nmr check_sep Check Signal Separation acquire_nmr->check_sep check_sep->add_csr Insufficient integrate Integrate Separated Signals check_sep->integrate Sufficient calculate_ee Calculate Enantiomeric Excess integrate->calculate_ee result Final ee (%) calculate_ee->result chiral_recognition cluster_complexes Formation of Diastereomeric Complexes cluster_nmr NMR Spectrum racemate Racemic 2-Hexanol ((R)-2-Hexanol + (S)-2-Hexanol) complex_R (R)-2-Hexanol : (+)-Eu(hfc)3 (Diastereomer 1) racemate->complex_R + CSR complex_S (S)-2-Hexanol : (+)-Eu(hfc)3 (Diastereomer 2) racemate->complex_S + CSR nmr_single Single Signal (without CSR) racemate->nmr_single csr Chiral Shift Reagent (e.g., (+)-Eu(hfc)3) nmr_split Separated Signals (with CSR) complex_R->nmr_split complex_S->nmr_split

A Comparative Guide to the Accuracy and Precision of Chiral Analytical Methods for 2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chiral Gas Chromatography, High-Performance Liquid Chromatography, and Supercritical Fluid Chromatography for the Enantioselective Analysis of 2-Hexanol (B165339).

The stereochemical composition of chiral molecules is a critical quality attribute in the pharmaceutical industry, where the therapeutic activity of a drug can be enantiomer-specific. Consequently, the accurate and precise determination of enantiomeric purity is paramount. This guide provides a comprehensive comparison of the most prevalent chiral analytical techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—for the enantioselective analysis of the chiral alcohol 2-hexanol. This document outlines the experimental protocols and presents a summary of their performance in terms of accuracy and precision to aid researchers in selecting the most appropriate method for their application.

Quantitative Performance Comparison

The choice of an analytical technique for the chiral separation of 2-hexanol is dictated by the specific requirements of the analysis, including desired accuracy, precision, sample throughput, and available instrumentation. While specific validation data for the chiral analysis of 2-hexanol is not extensively published, the following table summarizes the typical performance characteristics of chiral GC, HPLC, and SFC for the analysis of small, volatile chiral alcohols, providing a reliable benchmark for what can be expected.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)
Principle Separation of volatile enantiomers on a chiral stationary phase in the gas phase.Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase.Separation using a supercritical fluid as the mobile phase, offering properties of both gas and liquid chromatography.
Typical Accuracy (% Recovery) 98 - 102%98 - 102%89 - 109%[1]
Typical Precision (% RSD) < 2% (Repeatability) < 3% (Intermediate Precision)< 2% (Repeatability) < 3% (Intermediate Precision)< 15%[1]
Resolution (Rs) Generally > 1.5 for baseline separation.[2]Generally > 1.5 for baseline separation.Generally > 1.5 for baseline separation.
Analysis Time Typically faster for volatile analytes (10-20 minutes).[3]Can be longer depending on the column and mobile phase (15-30 minutes).[3]Often the fastest due to high flow rates (<15 minutes).[1]
Sample Preparation Often requires derivatization to improve volatility and peak shape.Can be used directly, but derivatization may be employed to enhance detection.Direct injection is common.
Detection Flame Ionization Detector (FID), Mass Spectrometry (MS).UV-Vis, Refractive Index (RI), Mass Spectrometry (MS).UV-Vis, Mass Spectrometry (MS).
Sensitivity High, especially with FID.Good, with UV or other sensitive detectors.High, with MS detection.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. Below are representative experimental protocols for the chiral analysis of 2-hexanol using GC, HPLC, and SFC.

Chiral Gas Chromatography (GC) Protocol

This method relies on the differential interaction of 2-hexanol enantiomers with a chiral stationary phase within a GC column. Derivatization is often employed to enhance volatility and improve peak shape.

1. Derivatization (Acetylation):

  • To a solution of 2-hexanol (e.g., 10 mg) in a suitable solvent like dichloromethane (B109758) (1 mL), add acetic anhydride (B1165640) (50 µL) and a catalytic amount of pyridine (B92270) (10 µL).

  • Stir the mixture at room temperature for approximately 1 hour.

  • Quench the reaction with water (1 mL) and extract the resulting 2-hexyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute to an appropriate concentration for GC analysis.

2. GC Conditions:

  • Column: A chiral GC column, such as one with a cyclodextrin-based stationary phase (e.g., CP Chirasil-DEX CB).[4]

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 220-230 °C.[2]

  • Oven Temperature Program: An example program could be: initial temperature of 60°C, ramp to 150°C at 2°C/min.

  • Detector: Flame Ionization Detector (FID) at 250 °C.[2]

  • Injection Volume: 1 µL.

  • Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.[4]

Chiral High-Performance Liquid Chromatography (HPLC) Protocol

Chiral HPLC separates the enantiomers of 2-hexanol based on their differential interactions with a chiral stationary phase in the liquid phase.

1. Sample Preparation:

  • Dissolve the 2-hexanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Chiralcel OD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The composition may need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at a low wavelength (e.g., 210 nm) as 2-hexanol has a weak chromophore, or a Refractive Index (RI) detector.

  • Injection Volume: 10-20 µL.

  • Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the same formula as for GC.

Chiral Supercritical Fluid Chromatography (SFC) Protocol

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main mobile phase component, offering rapid and efficient separations.

1. Sample Preparation:

  • Dissolve the 2-hexanol sample in a suitable organic solvent (e.g., methanol (B129727) or ethanol) that is miscible with the mobile phase.

2. SFC Conditions:

  • Column: Polysaccharide-based chiral stationary phases are commonly used.

  • Mobile Phase: Supercritical CO₂ with a modifier such as methanol or ethanol (B145695) (e.g., 80:20 v/v).

  • Flow Rate: 2-4 mL/min.

  • Backpressure: 100-200 bar.

  • Column Temperature: 35-40 °C.

  • Detection: UV or Mass Spectrometry (MS).

  • Data Analysis: The enantiomeric excess (ee%) is calculated from the peak areas of the separated enantiomers.

Mandatory Visualizations

To further elucidate the experimental and logical workflows, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral Analysis cluster_data Data Processing Sample 2-Hexanol Sample Derivatization Derivatization (Optional for GC/HPLC) Sample->Derivatization Dissolution Dissolution in Solvent Sample->Dissolution Derivatization->Dissolution GC Chiral GC Dissolution->GC HPLC Chiral HPLC Dissolution->HPLC SFC Chiral SFC Dissolution->SFC Integration Peak Integration GC->Integration HPLC->Integration SFC->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation

Caption: General experimental workflow for the chiral analysis of 2-hexanol.

logical_relationship cluster_method Analytical Method cluster_performance Performance Metrics GC Chiral GC Accuracy Accuracy (% Recovery) GC->Accuracy Precision Precision (% RSD) GC->Precision HPLC Chiral HPLC HPLC->Accuracy HPLC->Precision SFC Chiral SFC SFC->Accuracy SFC->Precision

References

A Comparative Guide to the Synthesis of (R)-(-)-2-Hexanol: Biocatalysis vs. Chemocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the enantioselective synthesis of chiral alcohols is a critical step in the development of new pharmaceuticals and fine chemicals. (R)-(-)-2-Hexanol, a valuable chiral building block, can be synthesized through various methods, broadly categorized as biocatalytic and chemocatalytic. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.

Executive Summary

Both biocatalytic and chemocatalytic methods offer effective routes to this compound with high enantiopurity. Biocatalytic approaches, utilizing enzymes such as lipases and alcohol dehydrogenases, are lauded for their high selectivity under mild reaction conditions, often operating at or near room temperature and atmospheric pressure in aqueous media. These "green" methods can achieve excellent enantiomeric excess (e.e.) and high yields. Chemocatalytic methods, particularly asymmetric hydrogenation using ruthenium-based catalysts like those developed by Nobel laureate Ryoji Noyori, also provide outstanding enantioselectivity and high yields, often with very high catalyst efficiency (turnover numbers). However, these methods typically require higher pressures, organic solvents, and the use of expensive and potentially toxic heavy metal catalysts. The choice between these methodologies will depend on factors such as desired scale, cost, environmental impact, and downstream processing considerations.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the biocatalytic and chemocatalytic synthesis of this compound, providing a clear comparison of their performance metrics.

Table 1: Biocatalytic Synthesis of this compound

MethodBiocatalystSubstrateYield (%)Enantiomeric Excess (e.e., %)Reaction ConditionsReference
Asymmetric Reduction Alcohol Dehydrogenase from Rhodococcus ruber (ADH-A)2-Hexanone (B1666271)>99>99 (R)30°C, pH 7.0, Isopropanol as co-substrate for cofactor regeneration[1][2]
Kinetic Resolution Candida antarctica Lipase (B570770) B (CALB)Racemic 2-Hexanol (B165339)~50 (for R-ester)>99 (for S-alcohol and R-ester)40°C, n-Hexane, Vinyl acetate (B1210297) as acyl donor[3]
Kinetic Resolution Pseudomonas cepacia Lipase (PSL)Racemic 2-Hexanol~45 (for R-ester)>95 (for S-alcohol and R-ester)Room temperature, Organic solvent, Acyl donor (e.g., vinyl acetate)[4]

Table 2: Chemocatalytic Synthesis of this compound

Catalyst SystemSubstrateYield (%)Enantiomeric Excess (e.e., %)Reaction ConditionsReference
RuCl₂[(S)-BINAP] 2-Hexanone~98~97 (R)H₂ (100 atm), Methanol, 25°C, 24 h[5]
trans-RuCl₂[(S)-xyl-BINAP][(S)-DAIPEN] 2-Hexanone>9998 (R)H₂ (10 atm), 2-Propanol, t-BuOK, 25°C, 15 h[6]
(S,S)-TsDPEN-Ru(II)-arene complex 2-HexanoneHighHighFormic acid/triethylamine as hydrogen source, Room temperature

Experimental Protocols

Biocatalytic Synthesis: Asymmetric Reduction of 2-Hexanone using ADH from Rhodococcus ruber

This protocol describes the enzymatic reduction of 2-hexanone to this compound using an alcohol dehydrogenase.

  • Enzyme and Cofactor Preparation: A solution of alcohol dehydrogenase from Rhodococcus ruber (ADH-A) is prepared in a phosphate (B84403) buffer (e.g., 100 mM, pH 7.0). The cofactor, NADH, is also dissolved in the same buffer.

  • Reaction Mixture: In a temperature-controlled reactor, the buffer solution, 2-hexanone, and a co-substrate for cofactor regeneration (e.g., isopropanol, typically in large excess) are combined.

  • Initiation and Monitoring: The reaction is initiated by the addition of the enzyme and NADH solution. The mixture is stirred at a constant temperature (e.g., 30°C). The progress of the reaction is monitored by gas chromatography (GC) by taking aliquots at regular intervals to determine the conversion and enantiomeric excess.

  • Work-up and Purification: Once the reaction reaches completion (typically >99% conversion), the enzyme is removed by centrifugation or filtration. The product, this compound, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.

Biocatalytic Synthesis: Kinetic Resolution of Racemic 2-Hexanol using Candida antarctica Lipase B

This protocol details the separation of enantiomers from a racemic mixture of 2-hexanol via lipase-catalyzed acylation.

  • Reaction Setup: Racemic 2-hexanol and an acyl donor (e.g., vinyl acetate) are dissolved in an organic solvent (e.g., n-hexane) in a suitable reaction vessel.

  • Enzyme Addition: Immobilized Candida antarctica lipase B (e.g., Novozym 435) is added to the mixture. The amount of enzyme is typically a small percentage of the substrate weight.

  • Reaction and Monitoring: The reaction mixture is incubated at a specific temperature (e.g., 40°C) with constant stirring. The progress of the kinetic resolution is monitored by chiral GC, analyzing the enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination and Separation: The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted (S)-(-)-2-hexanol and the produced (R)-(+)-2-hexyl acetate. The immobilized enzyme is removed by filtration.

  • Product Isolation: The solvent is removed under reduced pressure. The remaining (S)-(-)-2-hexanol and the (R)-(+)-2-hexyl acetate are separated by column chromatography. The (R)-(+)-2-hexyl acetate can then be hydrolyzed (e.g., using NaOH in methanol/water) to obtain the desired this compound.

Chemocatalytic Synthesis: Asymmetric Hydrogenation of 2-Hexanone using a Noyori-type Catalyst

This protocol outlines the asymmetric hydrogenation of 2-hexanone using a chiral Ru-BINAP catalyst.

  • Catalyst Preparation (in situ): In a glovebox under an inert atmosphere, a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and a chiral diphosphine ligand (e.g., (S)-BINAP) are dissolved in a degassed solvent (e.g., methanol) in a high-pressure autoclave. A chiral diamine ligand (e.g., (S)-DAIPEN) and a base (e.g., potassium tert-butoxide) may also be added depending on the specific catalyst system.

  • Reaction Setup: 2-Hexanone, dissolved in the same degassed solvent, is added to the autoclave.

  • Hydrogenation: The autoclave is sealed, removed from the glovebox, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-100 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25°C) for a specified time.

  • Monitoring and Work-up: The reaction progress can be monitored by GC analysis of aliquots. After the reaction is complete, the autoclave is carefully depressurized.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to remove the catalyst and any byproducts, yielding pure this compound.

Visualization of Synthetic Pathways

To better illustrate the workflows of both synthetic approaches, the following diagrams are provided.

Biocatalytic_vs_Chemocatalytic_Synthesis cluster_bio Biocatalytic Synthesis cluster_reduction Asymmetric Reduction cluster_resolution Kinetic Resolution cluster_chemo Chemocatalytic Synthesis 2-Hexanone 2-Hexanone ADH Alcohol Dehydrogenase (e.g., from Rhodococcus ruber) 2-Hexanone->ADH NADH -> NAD+ R-2-Hexanol_bio_red This compound ADH->R-2-Hexanol_bio_red >99% e.e. Racemic 2-Hexanol Racemic 2-Hexanol Lipase Lipase (e.g., CALB) Racemic 2-Hexanol->Lipase Acyl donor S-2-Hexanol (S)-2-Hexanol Lipase->S-2-Hexanol R-2-Hexyl_acetate (R)-2-Hexyl acetate Lipase->R-2-Hexyl_acetate Hydrolysis Hydrolysis R-2-Hexyl_acetate->Hydrolysis R-2-Hexanol_bio_res This compound Hydrolysis->R-2-Hexanol_bio_res 2-Hexanone_chemo 2-Hexanone Ru_Catalyst Ru-Chiral Ligand Catalyst (e.g., Ru-BINAP-Diamine) 2-Hexanone_chemo->Ru_Catalyst H₂ or H-donor High Pressure R-2-Hexanol_chemo This compound Ru_Catalyst->R-2-Hexanol_chemo High e.e.

Caption: Comparison of biocatalytic and chemocatalytic routes to this compound.

The following diagram illustrates the logical relationship and key distinguishing factors between the two synthetic strategies.

Comparison_Logic Goal Synthesis of this compound Biocatalysis Biocatalysis Goal->Biocatalysis Chemocatalysis Chemocatalysis Goal->Chemocatalysis Bio_Advantages Advantages: - Mild conditions (temp, pressure) - High selectivity - Aqueous media - Environmentally friendly Biocatalysis->Bio_Advantages Bio_Disadvantages Disadvantages: - Lower substrate concentration - Enzyme stability/cost - Kinetic resolution limited to 50% yield Biocatalysis->Bio_Disadvantages Chemo_Advantages Advantages: - High turnover numbers - Broad substrate scope - High yields Chemocatalysis->Chemo_Advantages Chemo_Disadvantages Disadvantages: - Harsh conditions (high pressure) - Use of organic solvents - Expensive/toxic metal catalysts - Catalyst removal Chemocatalysis->Chemo_Disadvantages

Caption: Key advantages and disadvantages of biocatalytic vs. chemocatalytic synthesis.

Conclusion

The synthesis of this compound can be achieved with high enantiopurity through both biocatalytic and chemocatalytic methods. Biocatalysis offers a greener, highly selective approach under mild conditions, making it an attractive option for sustainable manufacturing. Chemocatalysis, while often requiring more demanding conditions and expensive catalysts, provides a powerful and efficient alternative with high productivity. The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the project, including scale, cost-effectiveness, environmental considerations, and the available infrastructure. This guide provides the necessary data and protocols to make an informed decision based on a comprehensive comparison of these two powerful synthetic strategies.

References

literature review of synthetic routes to enantiopure 2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of single-enantiomer chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its specific stereochemistry. Enantiopure 2-hexanol (B165339), a valuable chiral building block, is synthesized through various methodologies, each presenting a unique profile of efficiency, stereoselectivity, and operational complexity. This guide provides a comprehensive literature review of the primary synthetic routes to enantiopure (R)- and (S)-2-hexanol, including enzymatic kinetic resolution, asymmetric reduction of the corresponding ketone, and other asymmetric strategies. Quantitative data is summarized for direct comparison, and detailed experimental protocols for key methods are provided to facilitate practical application.

Comparison of Synthetic Routes

The synthesis of enantiopure 2-hexanol is predominantly achieved through two main strategies: the kinetic resolution of a racemic mixture and the asymmetric reduction of the prochiral ketone, 2-hexanone (B1666271). Biocatalytic methods, particularly enzymatic kinetic resolution, are lauded for their high enantioselectivity and mild reaction conditions. Chemo-catalytic methods, such as asymmetric hydrogenation, offer the advantage of high throughput and versatility.

Synthetic RouteCatalyst/EnzymeSubstrateKey Reagents/ConditionsYield (%)Enantiomeric Excess (e.e., %)Product Configuration
Enzymatic Kinetic Resolution
TransesterificationNovozym 435 (immobilized Candida antarctica lipase (B570770) B)Racemic 2-hexanolVinyl acetate (B1210297), toluene, 50 °C~48>99(R)-2-hexanol
TransesterificationBurkholderia cepacia lipase (BCL)Racemic 2-alkanolVinyl acetate, hexane (B92381), packed-bed reactorHighHigh(R)- or (S)-alkanol
Asymmetric Reduction
Asymmetric HydrogenationRuCl₂[(R)-BINAP]2-hexanoneH₂ (10 atm), methanol (B129727), 30 °C, 12 h, S/C ratio ~1000:1>95>99(R)-2-hexanol
Asymmetric Transfer HydrogenationRu(II)/TsDPEN complex2-hexanoneIsopropanol, baseHighHigh(S)- or (R)-2-hexanol
Biocatalytic ReductionRhodococcus ruber ADH (ADH-A)2-hexanoneIsopropanol, 30 °C, 24 h>99>99(S)-2-hexanol
Biocatalytic ReductionCandida parapsilosis Carbonyl Reductase (CPCR)2-hexanoneIsopropanol/NADPH, 30 °C, 24 h>95>99(R)-2-hexanol

Visualizing the Synthetic Pathways

To illustrate the relationships between the different synthetic strategies, the following diagrams outline the key transformations.

Synthetic Routes to Enantiopure 2-Hexanol cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Enantiopure Products Racemic 2-hexanol Racemic 2-hexanol Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic 2-hexanol->Enzymatic Kinetic Resolution 2-hexanone 2-hexanone Asymmetric Reduction Asymmetric Reduction 2-hexanone->Asymmetric Reduction (R)-2-hexanol (R)-2-hexanol Enzymatic Kinetic Resolution->(R)-2-hexanol Acylated (S)-2-hexanol Acylated (S)-2-hexanol Enzymatic Kinetic Resolution->Acylated (S)-2-hexanol Asymmetric Reduction->(R)-2-hexanol (S)-2-hexanol (S)-2-hexanol Asymmetric Reduction->(S)-2-hexanol

Caption: Overview of the main synthetic pathways to enantiopure 2-hexanol.

Key Methodologies for Enantiopure 2-Hexanol Synthesis cluster_0 Enzymatic Kinetic Resolution cluster_1 Asymmetric Reduction EKR_start Racemic 2-hexanol EKR_process Lipase (e.g., Novozym 435) + Acyl Donor (e.g., Vinyl Acetate) EKR_start->EKR_process EKR_R (R)-2-hexanol (unreacted) EKR_process->EKR_R EKR_S_ester (S)-2-hexyl acetate (acylated) EKR_process->EKR_S_ester EKR_S_hydrolysis Hydrolysis EKR_S_ester->EKR_S_hydrolysis EKR_S (S)-2-hexanol EKR_S_hydrolysis->EKR_S AR_start 2-hexanone AR_chemo Asymmetric Hydrogenation (e.g., Ru-BINAP, H₂) AR_start->AR_chemo AR_bio Biocatalytic Reduction (e.g., ADH, NADPH) AR_start->AR_bio AR_R (R)-2-hexanol AR_chemo->AR_R AR_S (S)-2-hexanol AR_chemo->AR_S AR_bio->AR_R AR_bio->AR_S

Caption: Detailed workflows for enzymatic kinetic resolution and asymmetric reduction.

Experimental Protocols

Enzymatic Kinetic Resolution of Racemic 2-Hexanol via Transesterification using Novozym 435

This protocol describes the kinetic resolution of racemic 2-hexanol using the immobilized lipase Novozym 435 (Candida antarctica lipase B) and vinyl acetate as the acyl donor. This method selectively acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

Materials:

  • Racemic 2-hexanol

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Toluene (anhydrous)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Temperature-controlled oil bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve racemic 2-hexanol (1 equivalent) in anhydrous toluene.

  • Add vinyl acetate (2 equivalents) to the solution.

  • Add Novozym 435 (typically 10-20% by weight of the substrate).

  • Reaction Execution: Place the flask in a preheated oil bath at 50 °C and stir the mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers with high optical purity.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification: Separate the unreacted (R)-2-hexanol from the acylated (S)-2-hexyl acetate by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • The collected (S)-2-hexyl acetate can be hydrolyzed (e.g., using a base like sodium hydroxide (B78521) in methanol/water) to afford (S)-2-hexanol.

Asymmetric Hydrogenation of 2-Hexanone using a Ru-BINAP Catalyst

This protocol details the asymmetric hydrogenation of 2-hexanone to (R)-2-hexanol using a chiral Ruthenium-BINAP complex as the catalyst.[1] The use of (S)-BINAP would yield (S)-2-hexanol.

Materials:

  • 2-hexanone

  • [RuCl₂(benzene)]₂

  • (R)-BINAP (or (S)-BINAP for the other enantiomer)

  • Methanol (anhydrous and degassed)

  • High-purity hydrogen gas

  • Inert gas (Argon or Nitrogen)

  • High-pressure autoclave

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation (in situ):

    • In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(benzene)]₂ (e.g., 0.5 mol%) and (R)-BINAP (e.g., 1.1 mol%).

    • Add anhydrous and degassed methanol to dissolve the components.

    • Stir the mixture at a specified temperature (e.g., 50 °C) for approximately 30 minutes to form the active catalyst complex.[1]

  • Hydrogenation Reaction:

    • In a separate Schlenk flask, dissolve 2-hexanone (1 equivalent) in anhydrous and degassed methanol.

    • Transfer the substrate solution to the high-pressure autoclave.

    • Carefully transfer the prepared catalyst solution to the autoclave under an inert atmosphere.

  • Reaction Execution:

    • Seal the autoclave and purge it several times with high-purity hydrogen gas.

    • Pressurize the autoclave to the desired pressure (e.g., 10 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12 hours).

  • Work-up and Analysis:

    • After the reaction is complete, carefully release the hydrogen pressure.

    • Remove the solvent from the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the enantiomerically enriched 2-hexanol.

    • Determine the yield and enantiomeric excess of the product by standard analytical techniques (e.g., NMR, chiral GC or HPLC).

Conclusion

The choice of synthetic route to enantiopure 2-hexanol depends on several factors, including the desired enantiomer, scale of synthesis, and available resources. Enzymatic kinetic resolution offers an environmentally benign and highly enantioselective method, particularly for obtaining both enantiomers from a single racemic starting material. Asymmetric reduction, especially through hydrogenation with well-defined chiral catalysts, provides a direct and efficient route to a specific enantiomer from the corresponding ketone. For industrial applications, the high turnover numbers of chemo-catalysts can be advantageous, while the mild conditions and high selectivity of biocatalysts make them an attractive option for the synthesis of high-value chiral intermediates. The data and protocols presented in this guide provide a solid foundation for researchers to select and implement the most suitable method for their specific needs.

References

Cross-Validation of Analytical Methods for (R)-(-)-2-Hexanol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical and chemical industries, where the biological activity of a compound is often exclusive to a single enantiomer. This guide provides an objective comparison of three common analytical techniques for determining the enantiomeric purity of (R)-(-)-2-Hexanol: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Supported by experimental data and detailed protocols, this document aims to assist researchers in selecting the most appropriate method for their specific analytical needs.

Quantitative Performance Comparison

The selection of an analytical technique for determining the enantiomeric excess (e.e.) of this compound depends on various factors, including the required accuracy, precision, sample throughput, and available instrumentation. The following table summarizes the key performance metrics for each technique.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile enantiomers on a chiral stationary phase.Separation of enantiomers in the liquid phase on a chiral stationary phase.In-situ formation of diastereomeric complexes with a chiral solvating/shift agent, leading to distinguishable NMR signals.[1][2][3]
Typical Chiral Selector Cyclodextrin derivatives (e.g., CP-Chirasil-DEX CB).[3][4]Polysaccharide derivatives (e.g., Chiralpak® AD-H).[3][5]Chiral solvating agents (e.g., Pirkle's alcohol) or Lanthanide shift reagents (e.g., Eu(hfc)₃).[3][6]
Sample Preparation May require derivatization (e.g., acetylation) to improve volatility and peak shape.[3]Generally used directly, dissolved in a suitable mobile phase.Direct addition of the chiral agent to the sample in an NMR tube.[3]
Resolution High resolution for volatile compounds. Baseline separation is achievable.High resolution is achievable with a wide range of compounds.[5]Dependent on the concentration and nature of the chiral agent and the analyte. May have signal overlap.[3]
Analysis Time Typically faster for volatile analytes.Can be longer depending on the column and mobile phase conditions.[3]Rapid, as it does not require chromatographic separation.[3]
Sensitivity High, especially with a Flame Ionization Detector (FID).Good, with UV or other sensitive detectors. 2-Hexanol's weak chromophore can be a limitation.[3]Lower sensitivity compared to chromatographic methods.[2]
Quantitative Accuracy High, with proper calibration.High, with proper calibration.[2]Can be less precise due to potential signal overlap and challenges in integration.[3]
Key Advantage Excellent for volatile and thermally stable compounds.[2]Broad applicability and well-established methods.[2]Fast analysis and provides structural information; non-destructive.[2][7]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. For alcohols like 2-Hexanol, derivatization to their acetate (B1210297) esters can improve peak shape and resolution.

1. Derivatization to Acetate Esters (Optional but Recommended):

  • To a solution of 2-Hexanol (approx. 10 mg) in dichloromethane (B109758) (1 mL), add acetic anhydride (B1165640) (50 µL) and a catalytic amount of pyridine (B92270) (10 µL).[3]

  • Stir the mixture at room temperature for 1 hour.

  • Quench the reaction with water and extract the organic layer containing the 2-hexyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) before GC analysis.

2. GC Analysis Protocol:

  • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness).[4]

  • Carrier Gas: Hydrogen or Helium.

  • Injector Temperature: 230 °C.[4]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 250 °C.[4]

  • Oven Temperature Program: Start at an appropriate temperature (e.g., 60-80°C) and ramp up to ensure the separation of enantiomers. An example program for a similar compound is 40°C (hold 1 min), then ramp at 2°C/min to 230°C (hold 3 min).[4]

  • Sample Preparation: Dissolve the 2-Hexanol or its acetate derivative in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL with an appropriate split ratio.

3. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (if standards are available).

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Total area of both enantiomers) ] x 100

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Acetylation (Optional) Sample->Derivatization Acetic Anhydride, Pyridine Dilution Dilution in Solvent Sample->Dilution Derivatization->Dilution GC_System Chiral GC-FID System (CP-Chirasil-DEX CB column) Dilution->GC_System Inject Chromatogram Chromatogram (Separated Enantiomer Peaks) GC_System->Chromatogram Detect Integration Peak Area Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Chiral GC analysis workflow for this compound purity.
Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile method that separates enantiomers in the liquid phase using a chiral stationary phase (CSP). Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols.[3]

1. HPLC Analysis Protocol:

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.[3][5]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically to achieve baseline separation.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 210 nm. Due to the weak chromophore of 2-Hexanol, a Refractive Index (RI) detector can also be used.[3]

  • Sample Preparation: Dissolve the 2-Hexanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.

  • Injection Volume: 10-20 µL.

2. Data Analysis:

  • Identify the peaks corresponding to the (R) and (S) enantiomers.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (e.e.) using the same formula as for GC.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC_System Chiral HPLC-UV/RI System (Chiralpak® AD-H column) Filter->HPLC_System Inject Chromatogram Chromatogram (Separated Enantiomer Peaks) HPLC_System->Chromatogram Detect Integration Peak Area Integration Chromatogram->Integration Calculation e.e. Calculation Integration->Calculation

Chiral HPLC analysis workflow for this compound purity.
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, with the aid of a chiral solvating agent or a chiral shift reagent, can be used for a rapid, non-separative determination of enantiomeric excess. The chiral agent forms transient diastereomeric complexes with the enantiomers, which results in distinct signals in the NMR spectrum.

1. NMR Analysis Protocol:

  • Chiral Agent: A chiral lanthanide shift reagent such as Tris[3-(heptafluoropropyl-hydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃).[3][6]

  • Solvent: A deuterated solvent such as Chloroform-d (CDCl₃).

  • Sample Preparation:

    • Prepare a solution of 2-Hexanol (approximately 10 mg) in the deuterated solvent (e.g., 0.6 mL CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a small, incremental amount of the chiral shift reagent to the NMR tube.

    • Acquire a ¹H NMR spectrum after each addition until sufficient separation of the signals corresponding to the two enantiomers is observed. The proton on the carbon bearing the hydroxyl group (the C2-H) will typically show the largest induced shifts and separation.

2. Data Analysis:

  • Identify a pair of signals that are baseline-resolved and correspond to the same proton in each of the two enantiomers.

  • Integrate the separated signals. The ratio of the integrals directly reflects the ratio of the enantiomers in the sample.

  • Calculate the enantiomeric excess (e.e.) from the integral values.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Add_Agent Add Chiral Shift Reagent Dissolve->Add_Agent NMR_Spectrometer NMR Spectrometer Add_Agent->NMR_Spectrometer Acquire NMR_Spectrum ¹H NMR Spectrum (Separated Enantiomer Signals) NMR_Spectrometer->NMR_Spectrum Integration Signal Integration NMR_Spectrum->Integration Calculation e.e. Calculation Integration->Calculation

Chiral NMR analysis workflow for this compound purity.

Conclusion

The choice of the optimal analytical technique for determining the enantiomeric purity of this compound is a multifaceted decision that requires careful consideration of the specific research or development needs. Chromatographic methods like chiral GC and chiral HPLC generally offer the highest accuracy and precision, making them suitable for quality control and regulatory purposes.[2] Chiral GC is particularly advantageous for volatile compounds, while chiral HPLC offers broader applicability. NMR spectroscopy provides a rapid and non-destructive alternative, which is especially useful for reaction monitoring and high-throughput screening, though it may offer lower sensitivity and precision compared to chromatographic methods.[2][7] By understanding the principles, performance characteristics, and experimental protocols of these techniques, researchers can make an informed decision to ensure the quality and success of their work with chiral molecules.

References

Safety Operating Guide

Safe Disposal of (R)-(-)-2-Hexanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-(-)-2-Hexanol is critical for ensuring laboratory safety and environmental protection. As a flammable and potentially hazardous chemical, it requires handling as regulated hazardous waste. Adherence to institutional protocols and local, state, and federal regulations is mandatory. This guide provides detailed procedures for the safe disposal of this compound.

Hazard and Safety Summary

This compound is a flammable liquid and vapor.[1] It may cause skin, eye, and respiratory irritation.[2] Due to its flammability and potential health effects, it must not be disposed of through standard waste streams or sanitary sewers.[3][4] Improper disposal can lead to fire hazards, environmental contamination, and potential harm to aquatic life.[3][5]

PropertyDataCitation(s)
Chemical Name This compound
CAS Number 26549-24-6[6]
Physical State Colorless liquid[7]
Flammability Flammable liquid and vapor. Flash point > 41°C.[2][7]
Primary Hazards Flammable, may cause serious eye irritation, skin irritation, and respiratory irritation.[2]
Disposal Classification Hazardous Waste[8][9][10]
Prohibited Disposal Do not dispose down the drain, in household garbage, or mix with other wastes.[2][4][10]
Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate and safe cleanup is necessary to prevent exposure and environmental contamination.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, face shield, flame-retardant lab coat, and chemical-resistant gloves.[2]

  • Non-combustible absorbent material (e.g., sand, diatomaceous earth, vermiculite).[2][7]

  • Spark-proof tools for collection.[1]

  • Sealable, properly labeled waste containers.[7]

Procedure:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated.[7]

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][7] Use explosion-proof equipment.[1]

  • Containment: Prevent the spill from spreading and from entering drains or waterways.[2]

  • Absorption: Cover the spill with a non-combustible absorbent material.[2]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste.[1][7]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: The container with the collected waste must be disposed of as hazardous waste, following the procedures outlined below.

Standard Operating Procedure for Disposal

This procedure outlines the step-by-step process for the routine disposal of this compound waste.

1. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.

  • Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[2] Do not mix with other waste.[2][11]

2. Waste Collection and Storage:

  • Collect this compound waste in its original container or a designated, compatible, and properly sealed waste container.[2][7]

  • Containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Store the sealed waste containers in a cool, dry, and well-ventilated area designated for flammable hazardous waste.[2] The storage area must be away from heat, sparks, and open flames.

3. Engagement of a Licensed Disposal Company:

  • The disposal of this compound must be handled by a licensed and certified professional waste disposal service.[2][6]

  • Provide the disposal company with a complete and accurate description of the waste, including its composition and hazards.

4. Transportation and Final Disposal:

  • The licensed disposal company will transport the waste in accordance with all local, state, and federal transportation regulations for hazardous materials.

  • Final disposal methods may include chemical incineration in a facility equipped with an afterburner and scrubber system. Recycling may also be a possibility.

5. Documentation:

  • Maintain detailed records of all hazardous waste generated and disposed of, including dates, quantities, and disposal manifests provided by the waste management company. This is essential for regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound start Waste Generated: This compound is_contaminated Is material a spill or contaminated item? start->is_contaminated absorb Absorb with inert, non-combustible material (e.g., sand, vermiculite) is_contaminated->absorb Yes collect_waste Collect in original or designated, sealed container is_contaminated->collect_waste No (Unused/Surplus) absorb->collect_waste label_container Label as Hazardous Waste: 'this compound' collect_waste->label_container store_waste Store in cool, dry, well-ventilated area away from ignition sources label_container->store_waste contact_disposal Contact licensed hazardous waste disposal company store_waste->contact_disposal document Complete waste manifest and retain disposal records contact_disposal->document end Proper Disposal Complete document->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (R)-(-)-2-Hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the proper handling and disposal of (R)-(-)-2-Hexanol, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and operational integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin and eye irritation.[1] Vapors may form explosive mixtures with air, particularly at temperatures above its flashpoint.[2] Adherence to appropriate PPE protocols is mandatory to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye & Face Protection Safety GogglesChemical splash goggles compliant with EN 166 (EU) or NIOSH (US) standards.
Face ShieldRecommended when handling large volumes to protect against splashes.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile, butyl rubber, or neoprene gloves are suitable.[3] Always inspect gloves before use and use proper removal technique.[4]
Body Protection Laboratory CoatFlame-retardant and antistatic protective clothing. Must be fully buttoned.
Full-Length Pants & Closed-Toe ShoesRequired for all personnel in the laboratory area.
Respiratory Protection RespiratorAn approved respirator with a filter for organic gases and vapors (e.g., ABEK type) is necessary if working outside a fume hood or if vapors/aerosols are generated.[2][5]

Safe Handling and Storage Procedures

Proper handling and storage are crucial to prevent accidents and maintain the chemical's integrity.

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood with a face velocity between 85-125 feet per minute.[6]

  • Ignition Sources: This chemical is flammable.[1][2][7][8] Keep it away from heat, sparks, open flames, and hot surfaces.[1][7][9] Use non-sparking tools and explosion-proof electrical equipment.[1][7]

  • Static Discharge: Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment during transfer.[1][7]

  • Ventilation: Ensure adequate ventilation at all times.[4][5]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the handling area.[2]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[4][6]

  • Keep containers tightly closed and sealed.[1][4][6][9]

  • Store away from strong oxidizing agents.[1][2]

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4][6]

Emergency Procedures and First Aid

In the event of an emergency, immediate and appropriate action is critical.

Emergency SituationProcedure
Spill Evacuate the area and remove all ignition sources.[4] Absorb the spill with a non-combustible material like sand, earth, or vermiculite (B1170534) and place it in a sealed container for disposal.[4][7] Do not let the chemical enter drains.[4]
Fire Use dry powder, sand, carbon dioxide, or alcohol-resistant foam to extinguish.[2][4][7] Do not use a water jet.[4] Wear self-contained breathing apparatus for firefighting.[4][5]
Skin Contact Immediately remove all contaminated clothing.[7] Rinse the affected skin area with plenty of water.[2][7]
Eye Contact Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.[2]
Inhalation Move the person to fresh air and keep them at rest. Seek medical attention if symptoms occur.[2][8]
Ingestion Rinse mouth with water.[2][8] Do not induce vomiting. Seek immediate medical attention.[8]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4][7]

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste material in its original or a suitable, labeled container. Do not mix with other waste.[4]

  • Container Handling: Handle uncleaned, empty containers as you would the product itself.[4]

  • Licensed Disposal: Arrange for a licensed professional waste disposal company to handle the disposal.[4][8]

  • Unused Product: Dispose of any unused this compound as hazardous waste.[4][8]

Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
Boiling Point 136 °C (277 °F)
Flash Point 41 °C (105.8 °F)[5]
Density 0.81 g/cm³ at 20 °C[7]
Solubility in Water Poor[2]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Work in Chemical Fume Hood b->c Begin Work d Ground Equipment c->d e Handle Away from Ignition Sources d->e f Store in Cool, Dry, Well-Ventilated Area e->f After Use h Collect in Labeled Waste Container e->h End of Experiment/Waste Generation g Keep Container Tightly Sealed f->g g->b Next Use i Contact Licensed Disposal Service h->i

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.